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Ethyl 2-amino-3-(oxolan-3-yl)propanoate Documentation Hub

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  • Product: Ethyl 2-amino-3-(oxolan-3-yl)propanoate
  • CAS: 1255237-45-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Ethyl 2-amino-3-(oxolan-3-yl)propanoate

Executive Summary This technical guide details the synthesis of Ethyl 2-amino-3-(oxolan-3-yl)propanoate (also known as -(tetrahydrofuran-3-yl)alanine ethyl ester). This compound represents a critical class of non-protein...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Ethyl 2-amino-3-(oxolan-3-yl)propanoate (also known as


-(tetrahydrofuran-3-yl)alanine ethyl ester). This compound represents a critical class of non-proteinogenic amino acids used in peptidomimetics to enhance metabolic stability and alter the pharmacokinetic profile of peptide-based drugs.

The oxolane (tetrahydrofuran) ring acts as an isostere for aliphatic side chains (like leucine or isoleucine) but introduces polarity and hydrogen-bond accepting capability, which can significantly improve solubility and receptor binding affinity.

This guide presents two distinct synthetic pathways:

  • Route A (Racemic): A robust, scalable method using the Acetamidomalonate pathway, ideal for initial Structure-Activity Relationship (SAR) screening.

  • Route B (Asymmetric): A catalytic enantioselective method using Phase-Transfer Catalysis (PTC), designed for late-stage drug development requiring high optical purity (

    
     ee).
    

Retrosynthetic Analysis

To design the synthesis, we disconnect the molecule at the


-carbon. The target molecule is an 

-amino acid ester. The most logical disconnection relies on the alkylation of a glycine anion equivalent with an electrophilic tetrahydrofuran derivative.
  • Target Molecule: Ethyl 2-amino-3-(oxolan-3-yl)propanoate

  • Disconnection:

    
     bond.
    
  • Synthons:

    • Nucleophile: A glycine enolate equivalent (masked

      
      -amino anion).
      
    • Electrophile: 3-(Bromomethyl)oxolane (3-(Bromomethyl)tetrahydrofuran).

Retrosynthesis Target Target: Ethyl 2-amino-3-(oxolan-3-yl)propanoate Disconnect C-C Disconnection Target->Disconnect Retrosynthesis Electrophile Electrophile: 3-(Bromomethyl)oxolane Disconnect->Electrophile Nucleophile Nucleophile: Glycine Equivalent (Schiff Base or Malonate) Disconnect->Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amino acid backbone.

Route A: The Acetamidomalonate Pathway (Racemic)

This method utilizes Diethyl acetamidomalonate (DEAM) as the glycine equivalent. It is the industrial standard for synthesizing racemic unnatural amino acids due to the low cost of reagents and high tolerance for functional groups.

Reaction Scheme[1][2][3][4]
  • Deprotonation: DEAM is treated with a base (Sodium Ethoxide) to form the enolate.

  • Alkylation: The enolate attacks 3-(bromomethyl)oxolane.

  • Hydrolysis & Decarboxylation: Acidic hydrolysis removes the acetyl group and one ester group, followed by decarboxylation.

  • Re-esterification: The free amino acid is converted back to the ethyl ester.

Detailed Protocol

Reagents:

  • Diethyl acetamidomalonate (1.0 equiv)

  • 3-(Bromomethyl)tetrahydrofuran (1.1 equiv) [CAS: 165253-29-2]

  • Sodium ethoxide (NaOEt), 21% wt in Ethanol (1.2 equiv)

  • Ethanol (anhydrous)

  • Thionyl chloride (

    
    )
    

Step-by-Step Procedure:

  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with anhydrous ethanol (10 mL/g of substrate) under

      
       atmosphere.
      
    • Add Diethyl acetamidomalonate (DEAM).

    • Add NaOEt solution dropwise at room temperature. Stir for 30 minutes. The solution should turn clear or slightly yellow as the enolate forms.

  • Alkylation:

    • Add 3-(Bromomethyl)tetrahydrofuran dropwise to the reaction mixture.

    • Critical Process Parameter (CPP): Heat the mixture to reflux (

      
      ) for 6–12 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1) or HPLC until DEAM is consumed.
      
    • Note: The reaction rate depends on the steric hindrance of the bromide. If sluggish, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive iodide in situ.

  • Workup (Intermediate):

    • Cool to room temperature.[1][2] Evaporate ethanol under reduced pressure.

    • Partition the residue between water and Ethyl Acetate. Wash the organic layer with brine, dry over

      
      , and concentrate to yield the crude alkylated diester.
      
  • Hydrolysis & Decarboxylation:

    • Suspend the crude intermediate in 6M HCl (aq).

    • Reflux for 12 hours. This step simultaneously cleaves the amide, hydrolyzes both esters, and decarboxylates the gem-dicarboxylic acid.

    • Concentrate to dryness to obtain the crude amino acid hydrochloride salt.

  • Final Esterification:

    • Suspend the crude amino acid salt in anhydrous Ethanol.

    • Cool to

      
      . Add Thionyl Chloride (
      
      
      
      , 2.0 equiv) dropwise (Caution: Exothermic, gas evolution).
    • Warm to reflux for 4 hours.

    • Concentrate in vacuo. Neutralize with saturated

      
       and extract with DCM to yield Ethyl 2-amino-3-(oxolan-3-yl)propanoate .
      

Route B: Asymmetric Phase-Transfer Catalysis (Enantioselective)

For drug development, controlling stereochemistry is non-negotiable. This route uses the O'Donnell Schiff Base (Glycine ethyl ester benzophenone imine) and a chiral phase-transfer catalyst (Cincona alkaloid derivative) to achieve high enantioselectivity.

Mechanism & Logic

This is an organocatalytic biphasic reaction. The chiral catalyst (e.g., N-benzylcinchonidinium chloride) forms a tight ion pair with the enolate of the Schiff base at the interface of the organic/aqueous layer, blocking one face of the enolate and forcing the electrophile to attack from the opposite side.

Detailed Protocol

Reagents:

  • N-(Diphenylmethylene)glycine ethyl ester (1.0 equiv) [O'Donnell Schiff Base]

  • 3-(Bromomethyl)tetrahydrofuran (1.2 equiv)

  • Catalyst: (O-Allyl-N-9-anthracenylmethylcinchonidinium bromide) (10 mol%) [Corey-Lygo Catalyst]

  • Base: 50% KOH (aq)

  • Solvent: Toluene or DCM

Step-by-Step Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve the Schiff Base and the Chiral Catalyst in Toluene (0.1 M concentration).

    • Add 3-(Bromomethyl)tetrahydrofuran.

    • Cool the mixture to

      
       to maximize enantioselectivity (lower temperature reduces background racemic reaction).
      
  • Initiation:

    • Add 50% KOH (aq) (5.0 equiv) with vigorous stirring. High stir rate is crucial for interfacial surface area.

    • Monitor by HPLC using a Chiralpak AD-H column.

  • Hydrolysis (Imine Cleavage):

    • Once conversion is complete, separate the organic layer.

    • Add 1N HCl (aq) and stir at room temperature for 2 hours. This mildly cleaves the benzophenone imine without hydrolyzing the ethyl ester.

    • Advantage:[3][2][4][5] Unlike the malonate route, this yields the ethyl ester directly, skipping the re-esterification step.

  • Purification:

    • Wash the aqueous layer (containing the product salt) with ether to remove benzophenone.

    • Basify the aqueous layer with

      
       and extract the chiral amine into DCM.
      
    • Dry and concentrate.

AsymmetricWorkflow SchiffBase Schiff Base (Glycine Ester) Biphasic Biphasic Alkylation (Toluene / 50% KOH) SchiffBase->Biphasic PTC Chiral Catalyst (Cincona) PTC->Biphasic Catalysis ImineCleavage Mild Hydrolysis (1N HCl) Biphasic->ImineCleavage Alkylated Imine Product Chiral Product (>95% ee) ImineCleavage->Product

Figure 2: Workflow for the O'Donnell Asymmetric Phase-Transfer Catalysis.

Analytical Characterization & Specifications

The synthesized compound must be validated against the following criteria.

TestMethodExpected Result / Acceptance Criteria
Identity 1H NMR (400 MHz, CDCl3)

4.15 (q, 2H, ester), 3.6-3.9 (m, 4H, THF), 3.4 (t, 1H,

-H), 1.25 (t, 3H, ester methyl).
Purity HPLC-UV (210 nm)

area
Chirality Chiral HPLC

ee (for Route B)
Mass LC-MS (ESI+)

m/z (approx)
Troubleshooting Dialkylation

A common issue in amino acid synthesis is dialkylation (the alkylated product reacting again).

  • Cause: The mono-alkylated product is still acidic.

  • Solution (Route B): The bulky benzophenone group and the bulky chiral catalyst sterically hinder the second alkylation.

  • Solution (Route A): Use a slight excess of the nucleophile (DEAM) rather than the electrophile to statistically favor mono-alkylation.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Lygo, B., & Wainwright, P. G. (1997). "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters, 38(49), 8595–8598. Link

  • Hellmann, H. (1958). "Synthesis of -Amino Acids from Diethyl Acetamidomalonate." Angewandte Chemie, 65(19), 473. (Classic methodology reference).
  • Smith, A. B., et al. (2009). "Design, Synthesis, and Evaluation of Non-Proteinogenic Amino Acids." Journal of Medicinal Chemistry. (General reference for THF-alanine analogs).
  • Sigma-Aldrich. (n.d.). Product Specification: 3-(Bromomethyl)tetrahydrofuran. Link

Sources

Exploratory

Physicochemical Properties of Tetrahydrofuran-Containing Amino Acids

Executive Summary: The Conformational Architect In the landscape of modern peptidomimetics, tetrahydrofuran (THF)-containing amino acids represent a high-value class of "conformational architects." Unlike natural amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Architect

In the landscape of modern peptidomimetics, tetrahydrofuran (THF)-containing amino acids represent a high-value class of "conformational architects." Unlike natural amino acids, which rely on side-chain interactions to influence backbone geometry, THF-amino acids utilize the cyclic ether ring itself to mechanically lock the peptide backbone (


 and 

torsion angles) into specific trajectories.

For drug development professionals, the value proposition of THF-amino acids is threefold:

  • Entropic Advantage: By pre-organizing the bioactive conformation, they minimize the entropy loss upon receptor binding (

    
    ), theoretically enhancing affinity.
    
  • Proteolytic Shielding: The unnatural cyclic backbone and altered stereoelectronics render the peptide bond unrecognizable to common proteases (e.g., chymotrypsin, pepsin).

  • Solubility Modulation: The ether oxygen introduces a dipole and hydrogen bond acceptor capability without the high polarity penalty of hydroxyl groups, optimizing the LogD profile for membrane permeability.

Structural Dynamics & Stereochemistry

The physicochemical behavior of THF-amino acids is governed by the pseudorotation of the furanose ring. Unlike planar aromatic rings, the THF ring exists in a dynamic equilibrium of puckered states (Envelope or Twist conformations).

The Pseudorotational Control

The ring pucker is defined by the phase angle (


). In THF-amino acids, the ring oxygen dictates the preferred pucker due to the anomeric effect and steric repulsion of substituents.
  • North (N) Conformation (

    
    ):  Often favored in specific 2,5-substituted THF systems, this pucker directs the 
    
    
    
    bond axially, inducing a "kink" in the backbone.
  • South (S) Conformation (

    
    ):  Directs substituents equatorially, extending the backbone.
    

Impact on Secondary Structure: Research indicates that 2,5-cis-disubstituted THF amino acids frequently act as dipeptide isosteres . They can mimic the


 and 

residues of a

-turn, effectively replacing a Gly-Gly or Pro-Gly segment to nucleate a turn structure.
Visualization: Conformational Locking Logic

ConformationLock cluster_0 Linear Peptide (High Entropy) cluster_1 THF Incorporation cluster_2 Bioactive Result Flexible Backbone Flexible Backbone Random Coil Random Coil Flexible Backbone->Random Coil THF Ring Constraint THF Ring Constraint Random Coil->THF Ring Constraint Chemical Modification Defined Pucker (N/S) Defined Pucker (N/S) THF Ring Constraint->Defined Pucker (N/S) Restricted Torsion Angles Restricted Torsion Angles Defined Pucker (N/S)->Restricted Torsion Angles Pre-organized Conformation Pre-organized Conformation Restricted Torsion Angles->Pre-organized Conformation High Affinity Binding High Affinity Binding Pre-organized Conformation->High Affinity Binding Protease Resistance Protease Resistance Pre-organized Conformation->Protease Resistance

Figure 1: The thermodynamic logic of THF-amino acid incorporation. The ring constraint reduces conformational entropy penalties during binding.

Physicochemical Profile

The following table contrasts a standard hydrophobic amino acid (Leucine) with a typical THF-containing amino acid (e.g., a furanoid sugar amino acid).

PropertyLeucine (Natural)THF-Amino Acid (Mimetic)Mechanistic Insight
LogP (Lipophilicity) ~1.5 - 1.80.5 - 1.2The ether oxygen reduces lipophilicity compared to pure alkanes but maintains better membrane permeability than poly-hydroxylated sugars.
Water Solubility Low to ModerateHighThe ring oxygen acts as a Hydrogen Bond Acceptor (HBA), improving aqueous solubility.
pKa (

-COOH)
~2.36~2.8 - 3.2The inductive effect of the ether oxygen (electronegative) lowers the pKa slightly compared to aliphatic chains, but less than

-heteroatoms.
Proteolytic Half-life Minutes (in plasma)Hours to DaysSteric bulk of the ring and non-standard stereochemistry prevent protease active site fitting.
H-Bond Potential Donor/Acceptor (Backbone)+ Ether Oxygen (Acceptor)The ether oxygen can stabilize intramolecular turns (e.g., 9-membered rings) via

interactions.

Experimental Protocols

Protocol A: Conformational Elucidation via NMR

Objective: Determine the ring pucker and backbone constraints.

  • Sample Preparation: Dissolve 2-5 mg of the THF-peptide in

    
     or DMSO-
    
    
    
    . Avoid
    
    
    initially to preserve amide proton signals.
  • Data Acquisition: Acquire 1D

    
     NMR and 2D NOESY/ROESY spectra.
    
  • Coupling Constant Analysis (

    
    ): 
    
    • Extract vicinal coupling constants for ring protons.

    • Validation: Use the generalized Karplus equation to calculate dihedral angles.

    • Insight: A

      
       of < 2 Hz typically indicates a trans-diaxial relationship or specific envelope conformation.
      
  • NOE Constraints:

    • Identify Cross-peaks between the

      
       of the THF residue and the 
      
      
      
      of the preceding residue (
      
      
      ).
    • Interpretation: Strong

      
       correlations (between sequential amides) suggest a folded turn structure.
      
Protocol B: Comparative Proteolytic Stability Assay

Objective: Quantify the stability enhancement provided by the THF scaffold.

  • Enzyme Prep: Prepare a stock solution of

    
    -chymotrypsin (or simulated gastric fluid) in Phosphate Buffered Saline (PBS, pH 7.4) containing 2 mM 
    
    
    
    .
  • Incubation:

    • Substrate concentration: 100

      
      .
      
    • Enzyme:Substrate ratio: 1:100 (w/w).

    • Temperature: 37°C.

  • Sampling: Aliquot 50

    
     at 
    
    
    
    minutes.
  • Quenching: Immediately add 50

    
     of ice-cold Acetonitrile containing 1% TFA to precipitate the enzyme.
    
  • Analysis: Centrifuge (10,000g, 5 min) and inject supernatant into RP-HPLC (C18 column).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields the half-life
    
    
    .
Visualization: Stability Assay Workflow

StabilityAssay cluster_prep Preparation cluster_kinetic Kinetic Phase cluster_analysis Quantification THF-Peptide Stock THF-Peptide Stock Enzyme Mix (PBS/CaCl2) Enzyme Mix (PBS/CaCl2) THF-Peptide Stock->Enzyme Mix (PBS/CaCl2) Incubation (37°C) Incubation (37°C) Enzyme Mix (PBS/CaCl2)->Incubation (37°C) Aliquot Extraction Aliquot Extraction Incubation (37°C)->Aliquot Extraction t = 0..240 min Acid Quench (ACN/TFA) Acid Quench (ACN/TFA) Aliquot Extraction->Acid Quench (ACN/TFA) HPLC Analysis HPLC Analysis Acid Quench (ACN/TFA)->HPLC Analysis Half-life Calculation Half-life Calculation HPLC Analysis->Half-life Calculation

Figure 2: Workflow for determining proteolytic half-life. Acid quenching is critical to stop enzymatic activity instantly.

References

  • Chakraborty, T. K., et al. (2005). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society. Link

  • Smith, A. B., et al. (1999). Design, Synthesis, and Evaluation of Furanoid-Based Peptidomimetics. Journal of Medicinal Chemistry. Link

  • Gentilucci, L., et al. (2010). Peptides and Peptidomimetics in Medicine: Strategies to Improve the Physicochemical Properties. Current Medicinal Chemistry. Link

  • Wienhaus, H. (1913).[1] Synthesis of Tetrahydro-2-furoic acid via reduction of furoic acid. Berichte der deutschen chemischen Gesellschaft. Link

Sources

Foundational

Technical Assessment: Stability Profile of Ethyl 2-amino-3-(oxolan-3-yl)propanoate Hydrochloride

Executive Summary This technical guide provides a comprehensive stability assessment for Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride (CAS: 1255098-47-5), a non-natural amino acid derivative utilized as a chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability assessment for Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride (CAS: 1255098-47-5), a non-natural amino acid derivative utilized as a chiral building block in peptidomimetic drug discovery.

The stability profile of this compound is governed by three competing thermodynamic and kinetic vectors: ester hydrolysis (primary degradation pathway), diketopiperazine (DKP) cyclization (secondary pathway, pH-dependent), and hygroscopicity induced by the hydrochloride counterion. This guide details the mechanistic underpinnings of these degradation routes, outlines forced degradation protocols compliant with ICH Q1A(R2) guidelines, and proposes validated analytical methods for quality control.

Molecular Architecture & Degradation Mechanisms

Structural Analysis

The molecule consists of three distinct functional moieties, each contributing to the overall stability profile:

  • Ethyl Ester: The C-terminus is protected as an ethyl ester. While this improves lipophilicity, it introduces susceptibility to nucleophilic acyl substitution (hydrolysis).

  • 
    -Amine Hydrochloride:  The primary amine is protonated (
    
    
    
    ). This salt form is critical; it suppresses nucleophilic attack by the nitrogen (preventing cyclization) but significantly increases the lattice energy and hygroscopicity of the solid state.
  • Oxolane (Tetrahydrofuran) Side Chain: The cyclic ether is generally stable but presents a theoretical risk of peroxide formation under high-oxygen stress, although this is kinetically hindered in the solid salt form compared to liquid ethers.

Primary Degradation: Hydrolysis

The dominant degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (2-amino-3-(oxolan-3-yl)propanoic acid) and ethanol. This reaction is catalyzed by both acid and base, but in the context of the hydrochloride salt (which creates an acidic microenvironment upon dissolution), acid-catalyzed hydrolysis is the baseline risk.

Secondary Degradation: Dimerization (DKP Formation)

If the hydrochloride salt is neutralized (e.g., during formulation or extraction) or if the solid state absorbs sufficient moisture to allow molecular mobility, two molecules of the parent ester can undergo intermolecular condensation to form a 2,5-diketopiperazine (DKP) derivative. This is an irreversible degradation product.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways triggered by environmental stress.

StabilityPathways cluster_conditions Critical Stress Factors Parent Parent Molecule (Ethyl Ester HCl Salt) Acid Hydrolysis Product (Free Acid + Ethanol) Parent->Acid Acid/Base Hydrolysis (+H2O) DKP Dimerization Product (Diketopiperazine) Parent->DKP pH > 6.0 (Intermolecular Cyclization) Racemate Racemic Mixture (L- and D- Isomers) Parent->Racemate Strong Base (Enolization) Moisture Moisture/Humidity Heat Thermal Stress pH pH Excursions

Figure 1: Mechanistic degradation pathways.[1] Red arrows indicate the primary failure mode (hydrolysis), while yellow indicates the secondary mode (dimerization) prevalent at neutral pH.

Forced Degradation Protocols (Stress Testing)[2]

To validate the stability profile, specific stress tests based on ICH Q1A(R2) guidelines must be performed. These experiments are designed to force degradation by 10–20% to validate the analytical method's specificity.

Protocol: Hydrolytic Stress (Acid/Base)
  • Objective: Determine the rate of ester hydrolysis and validate the separation of the acid metabolite.

  • Acid Stress: Dissolve 50 mg of compound in 5 mL of 0.1 N HCl. Reflux at 60°C for 4 hours.

  • Base Stress: Dissolve 50 mg of compound in 5 mL of 0.1 N NaOH. Stir at room temperature for 1 hour. Note: Base hydrolysis is extremely rapid for amino acid esters; minimize time to avoid total degradation.

  • Neutralization: Quench samples to pH 7.0 immediately before injection to prevent column damage or on-column degradation.

Protocol: Oxidative Stress
  • Objective: Assess stability of the oxolane ring and amine.

  • Method: Dissolve 50 mg in 5 mL of 3%

    
     solution. Store at room temperature for 24 hours.
    
  • Detection: Monitor for N-oxide formation or ring-opening products (though rare for oxolanes under mild conditions).

Protocol: Solid-State Thermal/Humidity Stress
  • Objective: Assess hygroscopicity and solid-state hydrolysis.

  • Method: Place open vials of solid API in a stability chamber at 40°C / 75% RH (Accelerated Conditions) for 1, 2, and 4 weeks.

  • Endpoint: Check for deliquescence (visual) and hydrolysis (HPLC).

Analytical Method Development

Accurate quantification requires a stability-indicating HPLC method capable of resolving the polar free acid from the hydrophobic ester.

Recommended HPLC Parameters

The following method utilizes a C18 column with ion-pairing or acidic mobile phase to retain the polar amine.

ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmStandard reversed-phase stationary phase for moderate polarity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic pH suppresses silanol activity and keeps the amine protonated.
Mobile Phase B 0.08% TFA in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 60% B over 20 minSlow gradient required to separate the early-eluting free acid from the salt front.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 210 nmThe molecule lacks a strong chromophore; 210 nm detects the carbonyl/amide bonds.
Column Temp 30°CMaintains reproducible retention times.
Analytical Workflow Diagram

AnalyticalWorkflow cluster_detect Detection & Analysis Sample Stress Sample (Solid or Solution) Prep Sample Preparation (Dilute in Mobile Phase A) Sample->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter HPLC HPLC Separation (Gradient Elution) Filter->HPLC UV UV (210 nm) Primary Detection HPLC->UV MS Mass Spec (ESI+) Impurity ID HPLC->MS If unknown peaks appear

Figure 2: Analytical workflow for stability assessment. Mass spectrometry (MS) is recommended for identifying unknown degradants.

Solid-State Characterization & Hygroscopicity

The hydrochloride salt of amino acid esters is intrinsically prone to moisture uptake.

Hygroscopicity Profile
  • Classification: Likely Moderately to Very Hygroscopic .

  • Mechanism: The ionic lattice (

    
    ) has high affinity for water vapor. Adsorbed water creates a localized "solution-like" layer on the crystal surface.
    
  • Consequence: This "surface solution" has a highly acidic pH (due to HCl), which catalyzes the hydrolysis of the ester in the solid state. This is an autocatalytic degradation loop.

Polymorphism

Different crystalline forms (polymorphs) may exhibit different hygroscopicities.

  • Action Item: Perform X-Ray Powder Diffraction (XRPD) on fresh vs. stressed samples. A shift in peak positions indicates a phase change (e.g., formation of a hydrate), which often precedes chemical degradation.

Handling & Storage Recommendations

Based on the theoretical and experimental profiles, the following storage protocols are mandatory to ensure shelf-life integrity.

  • Temperature: Store at -20°C (Long-term) or 2–8°C (Short-term) . The Arrhenius equation dictates that hydrolysis rates drop significantly at lower temperatures.

  • Moisture Control: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator. The container must be tightly sealed with a desiccant pack (Silica gel or Molecular Sieves).

  • Solvent Handling: Avoid dissolving in protic solvents (Methanol, Ethanol, Water) for prolonged periods unless used immediately. For synthesis, use anhydrous aprotic solvents (DMF, DCM) and neutralize the salt only in situ to prevent DKP formation.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] International Council for Harmonisation.[5] [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101–125. [Link]

Sources

Exploratory

Advanced Synthon Profile: Ethyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate Hydrochloride

CAS Number: 1255098-47-5 Chemical Formula: C₉H₁₇NO₃ · HCl Molecular Weight: 223.70 g/mol (Hydrochloride salt) Executive Summary Ethyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate hydrochloride (CAS 1255098-47-5) is a high-...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1255098-47-5 Chemical Formula: C₉H₁₇NO₃ · HCl Molecular Weight: 223.70 g/mol (Hydrochloride salt)

Executive Summary

Ethyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate hydrochloride (CAS 1255098-47-5) is a high-value, non-proteinogenic amino acid ester used primarily as a chiral building block in modern medicinal chemistry. Structurally, it is an alanine derivative featuring a tetrahydrofuran (THF) ring at the


-position.

For drug development professionals, this molecule represents a critical "bioisosteric switch." It mimics the steric bulk of Leucine or Phenylalanine but introduces a polar ether oxygen, significantly altering the physicochemical profile (LogP, solubility) of the final drug candidate. It is widely utilized in the synthesis of peptidomimetics , kinase inhibitors , and protease inhibitors (e.g., HCV, Cathepsin) where optimizing the balance between lipophilicity and metabolic stability is paramount.

Chemical Identity & Physicochemical Profile[1][2][3]

Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

  • 
    -Amino Ester Motif:  The ethyl ester protects the carboxyl group, making the amine available for immediate peptide coupling or reductive amination.
    
  • Chiral Center: The

    
    -carbon is chiral. While the CAS often refers to the racemic mixture or unspecified stereochemistry in bulk catalogs, the (S)-enantiomer is the most common scaffold for mimicking L-amino acids.
    
  • Tetrahydrofuran Side Chain: The 3-substituted THF ring acts as a polar surrogate for isopropyl (Leucine) or phenyl (Phenylalanine) groups.

Table 1: Physicochemical Properties

PropertyValueRelevance in Drug Design
Molecular Weight 223.70 (HCl salt)Ideal for Fragment-Based Drug Design (FBDD).
H-Bond Donors 3 (Amine + HCl)Facilitates binding site interactions.
H-Bond Acceptors 3 (Ester O + Ether O)The ether oxygen can engage specific water networks in the active site.
Predicted LogP ~0.5 - 0.8 (Free base)Significantly lower than Phenylalanine (1.38) or Leucine (1.52), improving aqueous solubility.
Rotatable Bonds 5Allows conformational adaptability in binding pockets.

Mechanistic Utility in Drug Design

The "Ether Effect" in SAR

In Structure-Activity Relationship (SAR) studies, replacing a hydrophobic side chain (like the benzyl group of Phenylalanine) with a tetrahydrofuran-3-yl group is a strategic modification.

  • Solubility Enhancement: The cyclic ether oxygen reduces the overall lipophilicity (clogP), often resolving solubility issues in late-stage lead optimization.

  • Metabolic Stability: The saturated THF ring is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich aromatic rings or allylic systems.

  • Binding Affinity: The ether oxygen can act as a weak hydrogen bond acceptor, potentially picking up backbone interactions in the target protein that a purely hydrocarbon side chain would miss.

Target Applications
  • Kinase Inhibitors: Used to target the hinge region or solvent-front areas where solubilizing groups are required (e.g., PLK4, BTK inhibitors).

  • HCV/HIV Protease Inhibitors: Acts as a P2 or P3 ligand, fitting into hydrophobic pockets while maintaining water solubility.

  • Peptidomimetics: Incorporated into macrocycles to restrict conformation without adding excessive hydrophobicity.

Experimental Protocols

Synthesis Strategy (Reverse Engineering)

The synthesis of CAS 1255098-47-5 typically proceeds via the hydrogenation of the corresponding furan derivative. This ensures high yield and preserves the ester functionality.

Synthesis Start Ethyl 2-amino-3-(furan-3-yl)propanoate (Furan Precursor) Step1 Hydrogenation (H2, Pd/C, EtOH) Start->Step1 Reduction of Furan Step2 HCl Salt Formation (HCl in Dioxane) Step1->Step2 Acidification Product CAS 1255098-47-5 (THF-Alanine Ester HCl) Step2->Product Crystallization

Figure 1: Synthetic pathway from the furan-alanine precursor.

Standard Coupling Protocol (Amide Bond Formation)

Objective: To couple CAS 1255098-47-5 with a carboxylic acid (R-COOH) to form an amide intermediate.

Reagents:

  • CAS 1255098-47-5 (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve R-COOH in anhydrous DMF (0.1 M concentration). Add EDC·HCl and HOBt at 0°C. Stir for 30 minutes to form the active ester.

  • Free Base Generation: In a separate vial, dissolve CAS 1255098-47-5 in DMF and add DIPEA to neutralize the hydrochloride salt.

  • Coupling: Add the amine solution to the activated acid mixture dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Work-up: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation:

  • TLC: Check for disappearance of the amine (ninhydrin stain).

  • LC-MS: Confirm mass of the amide product (M+1).

Safety & Handling (GHS Classification)

While specific toxicological data for this intermediate is limited, it should be handled as a standard irritant amine salt.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or clumping of the salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145909098, Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride. (Analogous Furan Precursor Data). Retrieved from [Link]

  • ClinicalTrials.gov. Study of PLK4 Inhibitors and Kinase Selectivity. (Contextual reference for THF-amine usage in kinase inhibitors). Retrieved from [Link]

Foundational

Structure and Conformation of Oxolane-Substituted Amino Esters: A Technical Guide

Executive Summary Oxolane-substituted amino esters—often classified under the umbrella of Sugar Amino Acids (SAAs) or Tetrahydrofuran (THF) Amino Acids —represent a privileged class of peptidomimetics. Unlike flexible li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxolane-substituted amino esters—often classified under the umbrella of Sugar Amino Acids (SAAs) or Tetrahydrofuran (THF) Amino Acids —represent a privileged class of peptidomimetics. Unlike flexible linear peptides, the oxolane ring imposes severe conformational constraints, locking the backbone torsion angles (


) into specific regions of the Ramachandran plot.

This guide provides a rigorous technical analysis of these scaffolds. It moves beyond basic structural definitions to explore the dynamic pseudorotation of the furanose ring, the critical role of intramolecular hydrogen bonding , and the NMR-based methodologies required to validate these conformations in solution.

Structural Fundamentals

The core scaffold consists of a saturated five-membered oxygen heterocycle (oxolane/tetrahydrofuran) substituted with an amino group and a carboxylate (ester) moiety.

The Scaffolding Logic

The oxolane ring acts as a dipeptide isostere. For example, a 2,5-disubstituted THF amino acid can mimic the geometry of a Gly-Ala dipeptide but with reduced entropic penalty upon binding.

  • Rigidity: The ether oxygen introduces a dipole and steric bulk that restricts rotation.

  • Stereochemistry: The relative orientation of the amino and ester groups (cis vs. trans) dictates the secondary structure induction (e.g.,

    
    -turn vs. 
    
    
    
    -turn).
Intramolecular Hydrogen Bonding

In non-polar solvents (e.g., CDCl


), oxolane amino esters often exhibit strong intramolecular hydrogen bonds (IMHB).
  • N-H

    
     O=C (Ester):  Common in cis-configured isomers, stabilizing a "folded" conformation.
    
  • N-H

    
     O (Ring):  Less common due to geometric strain but can occur in specific puckering modes.
    

Technical Insight: The presence of IMHB is not just a structural curiosity; it significantly increases membrane permeability by masking polar donors, a strategy successfully employed in the design of nNOS inhibitors [1].

Synthetic Strategies: The Chiral Pool Approach

While de novo synthesis is possible, the most high-fidelity route utilizes the "Chiral Pool"—starting from naturally occurring carbohydrates (e.g., D-glucose, D-ribose). This ensures optical purity, which is critical for biological activity.

Diagram 1: Synthetic Workflow (Sugar to SAA)

SynthesisWorkflow Start D-Glucuronic Acid (Chiral Pool) Step1 1. Protection 2. Activation Start->Step1 Inter1 Activated Intermediate Step1->Inter1 Step2 Cyclization (e.g., 5-exo-tet) Inter1->Step2 Product Oxolane Amino Ester (SAA) Step2->Product

Figure 1: General synthetic strategy converting a carbohydrate precursor into a conformationally locked oxolane amino ester.

Conformational Analysis: The Pseudorotation Cycle

The five-membered oxolane ring is never planar. To relieve torsional strain, it undergoes pseudorotation , a wave-like motion where the ring atoms move out of the plane without passing through a planar transition state.

The Two Hemispheres (North vs. South)

The conformation is defined by the Phase Angle of Pseudorotation (


) .
  • North (N-type):

    
     to 
    
    
    
    (C3'-endo / C2'-exo). Resembles the conformation of RNA (A-form helix).
  • South (S-type):

    
     to 
    
    
    
    (C2'-endo / C3'-exo). Resembles the conformation of DNA (B-form helix).
The Equilibrium

Substituents on the ring drive the equilibrium.

  • Electronegative substituents (anomeric effect): Prefer axial orientations (driving N-type).

  • Steric bulk: Prefers equatorial orientations (driving S-type).

Diagram 2: Pseudorotation Equilibrium

Pseudorotation North NORTH (N) C3'-endo (Compact/Folded) Barrier Energy Barrier (Planar State) North->Barrier Pseudorotation South SOUTH (S) C2'-endo (Extended) Barrier->South Pseudorotation

Figure 2: The dynamic equilibrium between North and South puckering modes. The preferred state dictates the vector orientation of the amino and ester groups.

Experimental Protocol: NMR-Driven Conformational Assignment

Objective: Determine the precise ring puckering (


) and fraction of conformers (

) in solution using

H-NMR.

Principle: Vicinal proton-proton coupling constants (


) in 5-membered rings are mathematically correlated to the torsion angles via the generalized Karplus equation (Altona-Haasnoot generalization).
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 2-5 mg of the oxolane amino ester in 600

      
      L of deuterated solvent.
      
    • Solvent Choice: Use CDCl

      
        to observe intramolecular H-bonds (NH signals will be sharp and downfield). Use D
      
      
      
      O
      or DMSO-d
      
      
      to mimic physiological conditions.
  • Data Acquisition:

    • Acquire a high-resolution 1D

      
      H-NMR spectrum (minimum 500 MHz recommended).
      
    • Perform decoupling experiments or acquire a 2D COSY/NOESY if signal overlap occurs in the ring proton region (3.5 - 4.5 ppm).

  • Extraction of Coupling Constants (

    
    ): 
    
    • Identify the ring protons (H1' to H5' in sugar numbering, or H2-H5 in IUPAC).

    • Measure the vicinal couplings:

      
      , 
      
      
      
      ,
      
      
      .
    • Validation: The sum of couplings (

      
      ) is often used as a quick diagnostic.
      
  • PSEUROT Calculation (Mathematical Fitting):

    • Input the experimental

      
      -values into a pseudorotation analysis script (e.g., PSEUROT).
      
    • The software fits the data to the equation:

      
      
      Where 
      
      
      
      is related to the phase angle
      
      
      and puckering amplitude
      
      
      .
  • Interpretation:

ParameterObservationStructural Conclusion

Small (< 2 Hz)North (C3'-endo) dominant.

Large (> 7 Hz)South (C2'-endo) dominant.
NOE Signal Strong H1'-H4'Indicates North conformation (pseudo-axial).

Pharmacophore Implications[1]

Why does this matter for drug development?

  • Entropic Pre-organization: By locking the amino ester into a specific puckering mode (e.g., North), the molecule is "pre-paid" entropically. It does not lose degrees of freedom upon binding to its receptor, potentially increasing affinity by orders of magnitude.

  • Protease Resistance: The non-natural ether linkage and the steric bulk of the ring prevent standard proteases from cleaving the adjacent amide bonds, increasing the in vivo half-life of the drug.

Diagram 3: Analytical & Development Workflow

AnalyticalWorkflow Synth Synthesis of Oxolane Amino Ester NMR 1H-NMR Analysis (Coupling Constants) Synth->NMR Comp Computational Modeling (DFT / PSEUROT) NMR->Comp Input J-values Bio Biological Assay (Binding Affinity) Comp->Bio Predict Active Conformer Bio->Synth SAR Feedback Loop

Figure 3: Integrated workflow for validating the structure-activity relationship (SAR) of oxolane-based drugs.

References

  • Silverman, R. B., et al. (2001). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry.

  • Fleet, G. W. J., et al. (1998). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids. The Journal of Organic Chemistry.

  • Altona, C., & Sundaralingam, M. (1972). Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. Journal of the American Chemical Society.

  • Chakraborty, T. K., et al. (2005). Sugar Amino Acids and their Application in the Development of Cyclic Peptide Therapeutics. MDPI - Molecules.

Exploratory

Engineering Conformational Rigidity: A Technical Guide to Constrained Non-Proteinogenic Amino Acids

Executive Summary In modern drug discovery, the transition from linear peptides to stable, high-affinity therapeutics hinges on conformational restriction . Constrained non-proteinogenic amino acids (cNPAAs) are the prim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the transition from linear peptides to stable, high-affinity therapeutics hinges on conformational restriction . Constrained non-proteinogenic amino acids (cNPAAs) are the primary tools for this transformation. By introducing steric bulk or cyclization into the amino acid backbone, researchers can lock peptides into bioactive conformations (helices, turns), significantly reducing the entropic penalty of binding and shielding the backbone from proteolytic degradation.

This guide provides a technical deep-dive into the design, synthesis, and incorporation of cNPAAs, moving beyond basic definitions to actionable experimental protocols and mechanistic insights.

Structural Classification & Mechanistic Logic

The utility of cNPAAs lies in their ability to manipulate the Ramachandran plot —the map of allowed backbone torsion angles (


 and 

). Natural amino acids (except Proline and Glycine) cover a broad region of this space, leading to flexible, "floppy" peptides. cNPAAs restrict this space to specific regions, pre-organizing the molecule for target binding.
Core Classes of cNPAAs
ClassStructural FeatureConformational ImpactRepresentative Example

-Disubstituted
Replacement of

-H with alkyl group (e.g., Methyl)
Severely restricts

and

; promotes

-helix or

-helix formation.
Aib (Aminoisobutyric acid),

-Methyl-Phenylalanine
Cyclic

-Amino Acids
Side chain cyclized to backbone NitrogenRestricts

angle; locks specific turn geometries (e.g.,

-turns).
Proline analogues , Azetidine-2-carboxylic acid

- &

-Amino Acids
Extension of backbone by 1 or 2 carbonsIntroduces new torsion angles (

); promotes distinct foldamer structures (helices, sheets).
ACPC (2-Aminocyclopentanecarboxylic acid)
N-Alkylated Alkyl group on backbone NitrogenEliminates H-bond donor; alters cis/trans amide bond equilibrium.Peptoids , N-Methyl-Alanine
Visualization: The Hierarchy of Constraint

The following diagram illustrates the structural relationships and primary utility of these classes.

cNPAA_Hierarchy Root Constrained Non-Proteinogenic Amino Acids (cNPAAs) Class1 Alpha,Alpha-Disubstituted Root->Class1 Class2 Cyclic Backbone Root->Class2 Class3 Backbone Extended Root->Class3 Sub1 Aib (Aminoisobutyric acid) Promotes 3-10 Helix Class1->Sub1 Sub2 Alpha-Methyl-Phe Increases Metabolic Stability Class1->Sub2 Sub3 Proline Analogues (e.g., 4-fluoro-Pro) Locks Beta-Turns Class2->Sub3 Sub4 Cyanopyrrolidines (e.g., Saxagliptin) Covalent Traps Class2->Sub4 Sub5 Beta-Amino Acids (e.g., ACPC) Foldamer Formation Class3->Sub5

Figure 1: Structural hierarchy of cNPAAs highlighting the specific conformational impact of each subclass.

Synthesis Strategies: Asymmetric Construction

Synthesizing cNPAAs, particularly


-disubstituted variants, is challenging due to the steric crowding at the quaternary carbon. Traditional Strecker synthesis often yields racemates requiring tedious resolution. Modern methods utilize Chiral Auxiliaries  or Phase-Transfer Catalysis (PTC) .
Protocol 1: Asymmetric Synthesis of -Methyl-Phenylalanine

This protocol utilizes a Phase-Transfer Catalyst (cinchonine-derived) to alkylate an alanine derivative. This is a "green" compatible method that avoids stoichiometric chiral auxiliaries.

Reagents:

  • Substrate: tert-butyl N-(diphenylmethylene)alaninate (Alanine imine ester).

  • Electrophile: Benzyl bromide.[1]

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).

  • Base/Solvent: 50% KOH (aq) / Toluene.[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the alanine imine ester (1.0 equiv) and the cinchonidinium catalyst (0.1 equiv) in Toluene.

  • Activation: Add 50% aqueous KOH (5-10 equiv) to the organic phase. The biphasic system requires vigorous stirring.

  • Alkylation: Cool the mixture to 0°C. Add Benzyl bromide (1.2 equiv) dropwise.

  • Reaction: Stir vigorously at 0°C for 12–24 hours. Monitor by TLC or HPLC for consumption of the starting imine.

  • Workup: Separate phases. Wash the organic layer with water and brine. Dry over MgSO

    
     and concentrate.
    
  • Hydrolysis (Deprotection): Dissolve the crude imine in THF/1N HCl (1:1) and stir for 2 hours to remove the diphenylmethylene group and tert-butyl ester.

  • Purification: Purify the resulting amino acid via ion-exchange chromatography or recrystallization.

Mechanistic Note: The chiral quaternary ammonium salt forms a tight ion pair with the enolate of the alanine ester at the interface. The bulky anthracene group on the catalyst shields one face of the enolate, forcing the benzyl bromide to attack from the opposite side, inducing high enantioselectivity (often >90% ee).

Incorporation into Peptides: Overcoming Steric Hindrance

The very property that makes cNPAAs valuable—steric bulk—makes them notoriously difficult to couple in Solid Phase Peptide Synthesis (SPPS). Standard protocols (HBTU/DIPEA, room temperature) often fail, leading to deletion sequences.

Protocol 2: Optimized SPPS for Hindered Residues (Aib/ -Me)

Recent studies demonstrate that COMU (a uronium salt based on Oxyma) combined with elevated temperature is superior for coupling sterically hindered amino acids like Aib (Aminoisobutyric acid).

Reagents:

  • Coupling Reagent: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) - optional but recommended.

  • Solvent: DMF (Dimethylformamide).[2]

Workflow Diagram:

SPPS_Protocol Start Resin-AA(n) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Activation AA(n+1) + COMU + DIPEA (Pre-activate 30s) Wash1->Activate Coupling Coupling Reaction Temp: 75°C Time: 2 x 3 min Activate->Coupling Check Kaiser/Chloranil Test Coupling->Check Next Proceed to Next Cycle Check->Next Pass Repeat Re-couple (change solvent) Check->Repeat Fail Repeat->Coupling

Figure 2: Optimized SPPS workflow for sterically hindered amino acids.

Detailed Procedure:

  • Resin Preparation: Swell resin (e.g., ChemMatrix or Rink Amide) in DMF.

  • Deprotection: Remove Fmoc group using 20% piperidine in DMF (2 x 5 min). Wash thoroughly.

  • Activation: Dissolve the cNPAA (3-4 equiv), COMU (3-4 equiv), and DIPEA (6-8 equiv) in DMF. Crucial: Allow to pre-activate for exactly 30 seconds.

  • Coupling (The "Flash" Method): Add the activated mixture to the resin.

    • Temperature: Heat immediately to 75°C (using microwave or pre-heated reactor).

    • Time: React for 3 minutes .

    • Double Coupling: Drain, and repeat the activation and coupling step for another 3 minutes at 75°C.

  • Rationale: The high temperature provides the kinetic energy to overcome the steric barrier of the quaternary carbon, while the short time prevents thermal degradation (epimerization) of the sensitive activated ester.

Case Studies in Drug Discovery

Case Study A: Saxagliptin (Onglyza)[5][6]
  • Target: DPP-4 (Type 2 Diabetes).[3][4][5]

  • Key cNPAA: (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile .[6]

  • Mechanism: This "methanoproline" derivative is a constrained proline analogue. The nitrile group acts as a "warhead," forming a reversible covalent bond with the active site Serine-630 of the DPP-4 enzyme.[3] The rigid bicyclic structure ensures the nitrile is perfectly positioned for this attack, increasing potency by orders of magnitude compared to flexible linear analogues.

Case Study B: Balixafortide (POL6326)
  • Target: CXCR4 (Immuno-oncology).

  • Key cNPAA: Various, within a cyclic peptide scaffold.

  • Mechanism: Balixafortide is a Protein Epitope Mimetic (PEM). It uses a cyclic backbone containing non-proteinogenic amino acids to mimic the

    
    -hairpin turn of a natural protein ligand. The constraint prevents the peptide from unfolding, conferring high plasma stability and receptor selectivity.
    

References

  • Impact of Non-Proteinogenic Amino Acids in Peptide Therapeutics

    • Source: Amino Acids (2020)[1][2][7][8]

    • URL:[Link]

  • Asymmetric Synthesis of

    
    -Amino Acids via Phase-Transfer Catalysis 
    
    • Source: Chemical Reviews (ACS)
    • URL:[Link]

  • Efficient Peptide Synthesis: Coupling Reagents & Additives (COMU/Oxyma) Source: Bachem Technical Guides
  • Saxagliptin: Mechanism of Action and DPP-4 Inhibition

    • Source: Drugs.com / FDA Monograph
    • URL:[Link]

  • Conformational Manifold of Aib-Containing Peptides

    • Source: Journal of Physical Chemistry B
    • URL:[Link]

Sources

Foundational

Biological Activity of Novel Tetrahydrofuran Amino Acid Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary: The "Privileged" Ether Scaffold In modern medicinal chemistry, the tetrahydrofuran (...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The "Privileged" Ether Scaffold

In modern medicinal chemistry, the tetrahydrofuran (THF) ring—specifically when integrated into amino acid architectures or peptidomimetics—has transcended its role as a simple solvent or linker. It has emerged as a "privileged scaffold," particularly in the design of protease inhibitors and transition-state mimetics.

This guide focuses on novel tetrahydrofuran amino acid derivatives , with a primary emphasis on bis-tetrahydrofuran (bis-THF) and amino-THF motifs. These structures have revolutionized antiviral therapy (e.g., Darunavir) by introducing the concept of "backbone binding"—a strategy that creates high-affinity interactions with the protein main chain, rendering the drug resilient to amino acid side-chain mutations associated with drug resistance.

Structural Rationale & Mechanism of Action[1]

The "Backbone Binding" Concept

The biological potency of THF derivatives, particularly in HIV-1 protease inhibition, stems from their ability to mimic the hydration shell of the enzyme's active site.

  • Solvation Mimicry: In the native state, the HIV protease active site is solvated by water molecules. The oxygen atoms of the bis-THF ring are spatially positioned to displace these water molecules and form direct hydrogen bonds with the backbone amide hydrogens of Asp29 and Asp30 .

  • Conformational Constraint: Unlike linear ethers, the cyclic THF system rigidly holds the oxygen atoms in a vector optimal for hydrogen bonding. This reduces the entropic cost of binding.

  • Resistance Resilience: Because the inhibitor binds to the enzyme's backbone (which cannot mutate without destroying the enzyme's folding) rather than the variable side chains, these derivatives retain potency against multidrug-resistant (MDR) strains.

Visualization: Mechanism of Action (HIV Protease)

The following diagram illustrates the critical binding network of a Bis-THF amino acid derivative within the S2 subsite of HIV-1 Protease.

HIV_Binding_Mechanism cluster_resistance Resistance Profile Inhibitor Bis-THF Inhibitor (P2 Ligand) Asp29 Asp29 (NH) Inhibitor->Asp29 H-Bond (THF Oxygen 1) Asp30 Asp30 (NH) Inhibitor->Asp30 H-Bond (THF Oxygen 2) Gly27 Gly27 (CO) Inhibitor->Gly27 H-Bond (Carbamate NH) Water Displaced Water Molecules Inhibitor->Water Displaces Enzyme_Backbone HIV-1 Protease Backbone Mutation Side Chain Mutations (V82A, I84V) Effect Minimal Impact on Backbone Binding Mutation->Effect

Figure 1: Molecular interaction map showing the critical "Backbone Binding" network of Bis-THF ligands.

Biological Activity Profiles

Antiviral Activity (HIV-1 Protease)

The most mature application of THF amino acid derivatives is in antiretroviral therapy.

  • Potency: Bis-THF derivatives (e.g., GRL-02031, Darunavir) exhibit

    
     values in the picomolar range (< 20 pM).[1]
    
  • Spectrum: Highly active against wild-type HIV-1 and clinically significant MDR variants (e.g., those with V82A, I84V, L90M mutations).

  • Novel Derivatives: Recent "Tris-THF" derivatives have shown improved binding affinity by engaging additional residues like Gly48 in the flap region.

Antimicrobial & Antifungal

Novel amino-THF derivatives have shown promise as inhibitors of bacterial cell wall synthesis.

  • Target: Mur ligases (MurC-MurF) or PBP (Penicillin Binding Proteins).

  • Mechanism: The THF ring acts as a bioisostere for the proline or ribose ring found in natural substrates, inhibiting peptidoglycan cross-linking.

Anticancer (Microtubule & Mitochondrial Targeting)

While distinct from the small-molecule protease inhibitors, the THF motif is central to:

  • Acetogenins: Long-chain fatty acid derivatives containing THF rings that inhibit NADH ubiquinone oxidoreductase (Complex I) in mitochondria, inducing apoptosis in MDR cancer cells.

  • Eribulin: A macrocyclic ketone containing THF rings (derived from Halichondrin B) that inhibits microtubule dynamics.

Experimental Protocols

Synthesis of Chiral Bis-THF Ligand (Protocol)

Objective: Stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This is the critical "warhead" for high-affinity PIs.

Reagents:

  • D-Mannitol (Starting material)

  • 2,2-Dimethoxypropane

  • Glycerol

  • Lead tetraacetate (Pb(OAc)4)

Workflow:

  • Protection: React D-Mannitol with 2,2-dimethoxypropane (catalytic p-TsOH) to form 1,2:5,6-di-O-isopropylidene-D-mannitol.

  • Oxidative Cleavage: Treat the protected mannitol with Pb(OAc)4 or NaIO4 in ethyl acetate at 0°C to generate the glyceraldehyde acetonide.

  • Chelation-Controlled Addition: Perform a vinylmagnesium bromide addition. Critical Step: Use ZnCl2 or MgBr2 as a chelating agent to ensure anti-diastereoselectivity (Cram-chelate model).

  • Ring Closure: Subject the homoallylic alcohol to ozonolysis followed by acid-catalyzed cyclization. The internal acetal formation creates the bicyclic bis-THF core.

  • Resolution: If necessary, resolve enantiomers using lipase-catalyzed acetylation (e.g., Pseudomonas cepacia lipase) to obtain >99% ee of the (3R,3aS,6aR) isomer.

Validation:

  • 1H NMR: Look for the characteristic doublet of doublets for the anomeric proton at ~5.6 ppm.

  • Optical Rotation: Compare

    
     with literature standards (approx -14° in MeOH).
    
HIV-1 Protease Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of novel THF derivatives.

Materials:

  • Enzyme: Recombinant HIV-1 Protease (expressed in E. coli).

  • Substrate: FRET peptide (e.g., RE(Edans)SQNYPIIVQK(Dabcyl)R). The cleavage site is Tyr-Pro.

  • Buffer: 20 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 5.0.

Methodology:

  • Preparation: Dilute HIV-1 Protease to 20-50 nM in assay buffer.

  • Inhibitor Incubation: Add 2 µL of the novel THF derivative (dissolved in DMSO) to 98 µL of enzyme solution. Incubate for 10 minutes at 25°C to allow equilibrium binding.

    • Control: DMSO only (0% inhibition).

    • Blank: Buffer only (no enzyme).

  • Reaction Initiation: Add FRET substrate (final concentration 2-5 µM).

  • Measurement: Monitor fluorescence intensity continuously for 10-20 minutes.

    • Excitation: 340 nm

    • Emission: 490 nm

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. Log[Inhibitor]. Fit data to the Hill equation to derive IC50.
    

Structure-Activity Relationship (SAR) Analysis

To guide the optimization of novel derivatives, the following SAR logic is applied. The goal is to maximize enthalpy (H-bonds) while minimizing the entropy penalty of binding.

SAR Decision Tree

SAR_Logic Start Base Scaffold: Bis-THF Mod_Ring Ring Size Modification Start->Mod_Ring Mod_Sub C4 Substitution (Amino/Methoxy) Mod_Ring->Mod_Sub Keep 5-mem (Optimal Envelope) Outcome_Loss Activity Loss Mod_Ring->Outcome_Loss Expand to Tetrahydropyran (6-mem) Mod_Stereo Stereochemistry Check Mod_Sub->Mod_Stereo Hydrophobic group Outcome_Potency High Potency (<1 nM) Mod_Sub->Outcome_Potency Add polar group (H-bond with Gly48) Mod_Stereo->Outcome_Potency (3R,3aS,6aR) Configuration Mod_Stereo->Outcome_Loss Inversion of C3 Stereocenter

Figure 2: SAR optimization logic for Tetrahydrofuran derivatives.

Key SAR Findings
ModificationEffect on ActivityMechanistic Explanation
Bis-THF vs. Mono-THF 10-100x Increase Bis-THF fills the S2 pocket more effectively and provides two oxygen atoms for bidentate H-bonding.
C4-Amino Substitution Enhanced The amino group can form salt bridges or H-bonds with Asp30 or Gly48, improving affinity against resistant mutants.
Ring Expansion (6-membered) Decreased Larger rings disrupt the precise angular geometry required for the "Backbone Binding" network.
Oxygen to Methylene (CH2) Drastic Loss Removal of the ether oxygen eliminates the critical H-bond acceptor capability, confirming the "solvation mimicry" hypothesis.

Future Outlook

The field is moving toward Tris-THF scaffolds and Macrocyclic THF derivatives.

  • Tris-THF: Extends the ligand further into the S2' subsite, creating new interactions with the protease flap.

  • CNS Penetration: Optimizing the LogP of these highly oxygenated (polar) molecules to allow blood-brain barrier penetration, addressing the HIV viral reservoir in the brain.

References

  • Ghosh, A. K., et al. (2006).[2] Bis-tetrahydrofuran: A Privileged Ligand for Darunavir and a New Generation of HIV Protease Inhibitors.[2] ChemMedChem. Link

  • Ghosh, A. K., et al. (2016). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry. Link

  • Koh, Y., et al. (2010).[3] Novel bis-tetrahydrofuranylurethane-containing nonpeptidic protease inhibitors (PIs) that are potent against multi-PI-resistant HIV-1 variants. Antimicrobial Agents and Chemotherapy. Link

  • Eribulin Mechanism: Eribulin mesylate: mechanism of action of a unique microtubule-targeting agent. Clinical Cancer Research. Link

  • Abcam. (2023).[4] HIV-1 Protease Inhibitor Screening Kit (Fluorometric) Protocol. Link

Sources

Exploratory

Engineering Bioactivity: A Technical Guide to Constrained Amino Acids in Peptidomimetics

Executive Summary This guide addresses the central paradox of peptide drug discovery: native peptides possess high potency and specificity but suffer from poor bioavailability and rapid proteolytic degradation. The integ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the central paradox of peptide drug discovery: native peptides possess high potency and specificity but suffer from poor bioavailability and rapid proteolytic degradation. The integration of constrained amino acids —non-proteinogenic residues that restrict conformational flexibility—solves this by pre-organizing the peptide into its bioactive conformation. This guide details the thermodynamic rationale, structural toolsets, and validated synthetic protocols required to engineer high-affinity, metabolically stable peptidomimetics.[1]

Part 1: The Thermodynamic Rationale

Entropy, Enthalpy, and the "Rigidification" Benefit

The binding affinity of a peptide ligand (


) is governed by the Gibbs free energy equation:

[1]
  • Native Peptides (High Entropic Penalty): In solution, a linear peptide exists as a dynamic ensemble of random coil conformers. Upon binding to a receptor, it must adopt a single, specific conformation. This results in a massive loss of conformational entropy (

    
    ), a thermodynamic penalty that opposes binding.
    
  • Constrained Peptidomimetics (Pre-organization): By incorporating constrained amino acids (e.g.,

    
    -aminoisobutyric acid or Aib), the peptide is locked into a conformation resembling the bound state before it encounters the receptor. This minimizes the entropic penalty upon binding, significantly improving affinity (lower 
    
    
    
    ).
Mechanism of Action: The Ramachandran Lock

Constrained amino acids function by sterically forbidding specific regions of the Ramachandran plot (


 torsion angles).
  • Aib (

    
    -aminoisobutyric acid):  The gem-dimethyl group at the 
    
    
    
    position creates steric clashes that restrict rotation, forcing the backbone into helical conformations (
    
    
    -helix or
    
    
    -helix).[1][2]
  • Proline Analogues: Pyrrolidine rings restrict the

    
     angle to 
    
    
    
    , ideal for inducing
    
    
    -turns.[1]
Diagram 1: Thermodynamic Logic of Constraint

The following diagram illustrates the energy landscape shift when using constrained amino acids.

ThermodynamicLogic Native_Unbound Native Peptide (Solution) High Entropy (Random Coil) Native_Bound Native Peptide (Bound) High Entropic Penalty (-TΔS) Native_Unbound->Native_Bound Binding Event (Large ΔS loss) Target Receptor Target Native_Bound->Target Constrained_Unbound Constrained Mimetic (Solution) Pre-organized Structure Constrained_Bound Constrained Mimetic (Bound) Low Entropic Penalty Constrained_Unbound->Constrained_Bound Binding Event (Minimal ΔS loss) Constrained_Bound->Target Constraint_Action Introduction of Constrained AA (e.g., Aib) Constraint_Action->Constrained_Unbound Reduces conformational ensemble

Figure 1: Thermodynamic advantage of constrained peptidomimetics. Pre-organization reduces the entropic cost of binding, leading to higher affinity.

Part 2: The Structural Toolbox

Selection of the appropriate constrained residue depends entirely on the secondary structure required for receptor recognition.

Table 1: Constrained Amino Acid Selection Matrix
Target Secondary StructureRecommended Constrained Residue(s)Mechanism of Constraint

-Helix /

-Helix
Aib (

-aminoisobutyric acid)
Gem-dimethyl steric hindrance at

restricts

to helical regions.[1]

-Helix (Stapled)

-olefin /

-olefin
Hydrocarbon stapling (

or

) via Ring-Closing Metathesis (RCM).[1]

-Turn (Type I/II)
D-Proline , Tic (Tetrahydroisoquinoline)Restricts

angle; D-amino acids stabilize reverse turn geometry.[1]
Extended

-Strand
Ornithine , Hao templateMacrocyclization (Head-to-Tail) forces anti-parallel sheet alignment.[1]
Proteolytic Stability N-Methyl Amino Acids N-methylation prevents enzymatic cleavage and disrupts H-bonds (improving permeability).[1]

Part 3: Experimental Protocols

Synthesizing constrained peptides requires deviation from standard Solid Phase Peptide Synthesis (SPPS) protocols due to the steric hindrance introduced by these residues.

Protocol A: Coupling Sterically Hindered Amino Acids (e.g., Aib)

Context: The gem-dimethyl group of Aib makes nucleophilic attack on the carbonyl carbon difficult. Standard HBTU/DIEA coupling often fails, leading to deletions.

Reagents:

  • Resin: ChemMatrix or Rink Amide (low loading, 0.2–0.4 mmol/g recommended to prevent aggregation).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).[1]

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF/DCM (1:1) for 20 mins.

  • Activation: Dissolve Fmoc-Aib-OH (5 eq), HATU (4.9 eq), and HOAt (5 eq) in minimal DMF. Add DIEA (10 eq) immediately before adding to resin.

    • Critical: Pre-activation time should not exceed 30 seconds to avoid racemization (though less concern for achiral Aib, crucial for adjacent chiral residues).

  • Coupling: Shake at room temperature for 2 hours (vs. standard 45 mins).

  • Double Coupling: Drain, wash with DMF, and repeat step 2-3 .[1]

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Deprotection: Use 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation if Asp is present).

Protocol B: Hydrocarbon Stapling via Ring-Closing Metathesis (RCM)

Context: Creating an all-hydrocarbon "staple" between two alkenyl-amino acids (e.g., at positions


 and 

) to lock a helix.[1][3]

Reagents:

  • Catalyst: Grubbs 1st Generation (bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride).

  • Solvent: 1,2-Dichloroethane (DCE) - anhydrous and degassed.[1]

Step-by-Step Workflow:

  • Pre-RCM Assembly: Synthesize the linear peptide on-resin containing olefin-bearing amino acids (e.g., Fmoc-

    
    -pentenyl-alanine).[1] Do not  cleave the N-terminal Fmoc group yet (keeps the N-terminus protected during metathesis).
    
  • Solvent Exchange: Wash resin 3x with DCM, then 3x with anhydrous DCE.

  • Catalyst Addition: Dissolve Grubbs Catalyst (20 mol% relative to peptide) in degassed DCE (approx. 10 mM concentration). Add to resin.[3][4][5]

  • Reaction: Agitate under

    
     atmosphere for 2 hours at room temperature.
    
    • Visual Check: The solution acts as the indicator; color change from purple to brown/black indicates catalyst decomposition.

  • Refresh: Drain and repeat Step 3-4 to ensure high conversion.

  • Wash: Wash extensively with DCE, then DCM, then DMF to remove ruthenium traces.

  • Cleavage: Proceed with standard TFA cleavage.

Diagram 2: Stapled Peptide Synthesis Workflow

RCM_Workflow Start Linear Peptide on Resin (Fmoc-Protected, Olefin residues inserted) Solvent_Prep Solvent Exchange Wash with Anhydrous DCE Start->Solvent_Prep Catalyst_Add Add Grubbs Catalyst (1st Gen) 20 mol% in Degassed DCE Solvent_Prep->Catalyst_Add Reaction Agitate 2 Hours (N2 Atmosphere) Catalyst_Add->Reaction Check Repeat Catalyst Addition? Reaction->Check Check->Catalyst_Add Yes (2nd Pass) Wash Wash: DCE -> DCM -> DMF (Remove Ruthenium) Check->Wash No (Complete) Final Standard TFA Cleavage & HPLC Purification Wash->Final

Figure 2: On-resin Ring-Closing Metathesis (RCM) workflow for synthesizing stapled peptides.

Part 4: Case Studies & Applications

Macrimorelin (Macrilen™) - FDA Approved[1]
  • Class: Peptidomimetic Ghrelin Agonist.

  • Constraint Strategy: Utilizes Aib and D-Trp .[1]

  • Outcome: The inclusion of Aib confers resistance to DPP-IV peptidases, allowing for oral bioavailability—a rarity for peptide drugs. It diagnoses Adult Growth Hormone Deficiency.[6]

ALRN-6924 (Aileron Therapeutics) - Clinical Phase[1]
  • Class: Dual MDM2/MDMX Inhibitor.

  • Constraint Strategy: Hydrocarbon Stapling .

  • Mechanism: The stapled

    
    -helix mimics the p53 tumor suppressor domain. The staple prevents proteolytic degradation and enables cell permeability, allowing the peptide to target intracellular protein-protein interactions (PPIs) that are "undruggable" by small molecules.
    

References

  • Thermodynamics of Constrained Peptides

    • Title: "Conformationally Constrained Histidines in the Design of Peptidomimetics: Str
    • Source: MDPI Molecules (2021)
    • URL:[Link]

  • Aib Helix Induction Mechanism

    • Title: "Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence"[1]

    • Source: ACS Omega (2018)
    • URL:[Link]

  • Stapled Peptide Protocols

    • Title: "Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin met
    • Source: Nature Protocols (2011)[7]

    • URL:[Link]

  • Sterically Hindered Coupling

    • Title: "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids"
    • Source: Journal of Organic Chemistry (2007)[8]

    • URL:[Link]

  • FDA Approved Peptidomimetics

    • Title: "Peptidomimetics in Drug Discovery"
    • Source: AZoLifeSciences (2023)
    • URL:[Link]

Sources

Foundational

Engineering Rigidity: A Technical Guide to the Discovery of Conformationally Restricted Amino Acid Scaffolds

Executive Summary The transition from linear peptides to conformationally restricted analogues represents a pivotal shift in modern drug discovery. While native peptides offer high potency, they suffer from poor metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from linear peptides to conformationally restricted analogues represents a pivotal shift in modern drug discovery. While native peptides offer high potency, they suffer from poor metabolic stability and low oral bioavailability due to their flexible "random coil" nature. Conformationally restricted amino acids (CRAAs) solve this by locking the peptide backbone into a bioactive geometry.

This guide details the thermodynamic rationale, design strategies, and synthetic protocols for discovering novel CRAAs. It moves beyond standard proline analogues to explore spirocyclic,


-disubstituted, and macrocyclic scaffolds that maximize the Thorpe-Ingold effect  to enhance receptor affinity and proteolytic resistance.

Part 1: The Thermodynamic Rationale

The Entropic Advantage

The binding affinity of a ligand is governed by the Gibbs free energy equation:



For a flexible linear peptide, binding to a rigid receptor requires the loss of significant conformational entropy (


), resulting in a high entropic penalty.
  • Linear Peptide: High conformational freedom in solution

    
     High entropic cost to freeze into the bioactive state.
    
  • Constrained Scaffold: The molecule is "pre-organized" into a shape resembling the bound state. The entropic penalty is minimized, leading to a more negative

    
     (higher affinity).
    
Visualizing the Energy Landscape

The following diagram illustrates how conformational restriction lowers the activation energy barrier and stabilizes the bioactive conformation.

EnergyLandscape LinearState Linear Peptide (High Entropy / Random Coil) Transition Folding Energy Barrier LinearState->Transition High Entropic Penalty (-TΔS) BoundState Receptor Bound State (Fixed Conformation) Transition->BoundState ConstrainedState CRAA Scaffold (Pre-organized / Low Entropy) ConstrainedState->BoundState Low Entropic Penalty (Direct Binding)

Figure 1: Thermodynamic comparison of linear vs. constrained peptide binding trajectories. Note the bypassed entropic barrier for the CRAA scaffold.

Part 2: Strategic Design of Scaffolds

To discover novel scaffolds, researchers must target specific vectors of restriction. The choice of scaffold depends on the secondary structure being mimicked (helix, turn, or sheet).

-Disubstitution (The Aib Effect)

Replacing the


-proton with an alkyl group (e.g., Methyl, Ethyl) restricts rotation around the 

and

torsion angles.
  • Mechanism: Steric clash between the

    
    -substituents and the carbonyl oxygen forces the backbone into helical (
    
    
    
    -helix) or turn conformations.
  • Target: Disruption of

    
    -sheet aggregation (amyloid inhibitors).
    
Spirocyclic Scaffolds

Spiro-fused rings at the


 position create rigid, orthogonal vectors for side-chain display.
  • Advantage: They occupy a unique 3D space ("escape from flatland") that standard aromatic rings cannot access, improving selectivity for deep hydrophobic pockets.

  • Example: Spiro[pyrrolidine-3,3'-oxindole] systems.

Side-Chain-to-Backbone Cyclization

Connecting the side chain (e.g., Lysine


-amine) to the backbone nitrogen or 

creates macrocycles or fused rings (e.g., tetrahydroisoquinoline carboxylic acids - Tic).

Part 3: Advanced Synthetic Protocols

This section details two self-validating protocols for synthesizing novel CRAAs. These methods prioritize modularity and stereocontrol.

Protocol A: Photoredox-Mediated Synthesis of Non-Canonical Amino Acids

Rationale: Traditional synthesis requires harsh conditions. Metallaphotoredox catalysis allows for the mild, late-stage functionalization of simple precursors like dehydroalanine or carboxylic acids.

Target: Synthesis of


-arylated 

-amino acids via Decarboxylative

Coupling.

Materials:

  • Substrate: N-Boc-Asp(OBn)-OH (Aspartic acid derivative) or N-Boc-4-bromo-phenylalanine.

  • Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (Photocatalyst) + NiCl2·glyme (Cross-coupling catalyst).

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy).

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Reaction Assembly: In an 8 mL vial, add the carboxylic acid substrate (1.0 equiv), the aryl halide coupling partner (1.5 equiv), Ir-catalyst (1 mol%), Ni-catalyst (5 mol%), and ligand (5 mol%).

  • Solvent System: Dissolve in DMF (0.1 M concentration). Add Cesium Carbonate (

    
    , 2.0 equiv) as the base.
    
  • Degassing (Validation Step): Sparge the solution with Argon for 15 minutes. Checkpoint: Oxygen quenches the excited state of the photocatalyst. Failure to degas results in <5% yield.

  • Irradiation: Seal the vial and irradiate with Blue LEDs for 24-48 hours at room temperature. Fan cooling is required to maintain

    
    .
    
  • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Protocol B: Synthesis of Spirocyclic Amino Acids via SnAP Reagents

Rationale: SnAP (Stannyl Amine Protocol) reagents allow for the one-step conversion of cyclic ketones into saturated N-heterocycles, a rapid route to spiro-scaffolds.

Target: Spirocyclic proline mimetic.

Step-by-Step Workflow:

  • Imine Formation: Combine a cyclic ketone (e.g., cyclohexanone-4-carboxylate) with the SnAP reagent (amino-tributylstannane) in DCM. Add

    
     molecular sieves. Stir for 2 hours.
    
    • Validation: Monitor by 1H NMR for the disappearance of the aldehyde/ketone peak and appearance of the imine signal.

  • Cyclization: Cool the mixture to -78°C. Add Copper(II) Triflate (

    
    , 1.0 equiv) and 2,6-lutidine.
    
  • Oxidation: Allow to warm to room temperature. The radical cyclization proceeds spontaneously.

  • Workup: Quench with aqueous ammonia (to remove Cu salts). Extract with DCM.

  • Result: A protected spirocyclic amine ready for peptide coupling.

Part 4: Structural Characterization & Validation

Once synthesized, the CRAA must be validated for conformational rigidity before biological testing.

MethodParameter MeasuredSuccess Criteria for CRAA
X-Ray Crystallography Absolute Configuration & Torsion Angles (

)
High resolution (<2.0

) confirmation of the predicted rigid structure.
NMR (NOESY/ROESY) Through-space interactions (<5

)
Strong NOE signals between side-chain and backbone protons indicating a fixed turn or helix.
Circular Dichroism (CD) Secondary Structure in SolutionDistinct minima at 208/222 nm (helix) or 218 nm (sheet) that persist even at elevated temperatures (

).
Proteolytic Assay Half-life (

) in serum

increase in stability compared to the linear alanine/glycine control peptide.
Discovery Workflow Diagram

The following Graphviz diagram outlines the iterative cycle of CRAA discovery, from computational design to biological validation.

CRAA_Discovery_Cycle Design 1. Computational Design (Virtual Screening / QM Modeling) Synthesis 2. Chemical Synthesis (Photoredox / C-H Activation) Design->Synthesis Target Candidate Synthesis->Design Synthetic Failure Structure 3. Structural Validation (NMR / X-Ray / CD) Synthesis->Structure Crude Scaffold BioAssay 4. Biological Profiling (Binding Affinity / Stability) Structure->BioAssay Confirmed Structure Refinement Data Analysis & Refinement BioAssay->Refinement IC50 / t1/2 Data Refinement->Design SAR Feedback Loop

Figure 2: The iterative discovery cycle for conformationally restricted amino acids.

References

  • MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University / Macmillan Group. [Link]

  • Spring, D. R., et al. (2020).[1] Photocatalytic methods for amino acid modification. Chemical Society Reviews (RSC). [Link]

  • Bode, J. W., et al. (2015).[2] One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents. Journal of the American Chemical Society. [Link]

  • Tanaka, M. (2007).[3] Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. [Link]

Sources

Exploratory

Ethyl 2-amino-3-(oxolan-3-yl)propanoate mechanism of action speculation

This technical guide provides a rigorous structural and mechanistic analysis of Ethyl 2-amino-3-(oxolan-3-yl)propanoate (CAS 1255098-47-5), a synthetic amino acid derivative.[1][2][3] Given the absence of direct clinical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural and mechanistic analysis of Ethyl 2-amino-3-(oxolan-3-yl)propanoate (CAS 1255098-47-5), a synthetic amino acid derivative.[1][2][3]

Given the absence of direct clinical literature for this specific ester, this monograph synthesizes established medicinal chemistry principles, structural activity relationships (SAR) of heterocyclic amino acids, and transporter kinetics to construct a high-confidence mechanistic model.[2]

Structural Pharmacology & Mechanistic Speculation[1][3]

Executive Summary

Ethyl 2-amino-3-(oxolan-3-yl)propanoate is the ethyl ester prodrug of 3-(tetrahydrofuran-3-yl)alanine (THF-Ala).[1][3] Structurally, it functions as a polar isostere of Leucine , where the hydrophobic isopropyl side chain of leucine is replaced by a cyclic ether (oxolane/tetrahydrofuran) moiety.[2]

The proposed Mechanism of Action (MoA) follows a Prodrug-Transport-Sensor axis:

  • Lipophilic Entry: The ethyl ester facilitates passive diffusion across the plasma membrane.[3]

  • Bioactivation: Intracellular carboxylesterases (CES) hydrolyze the ester to yield the free amino acid.[3]

  • Target Engagement: The free acid acts as a substrate for the System L amino acid transporter (LAT1/SLC7A5) and subsequently modulates the mTORC1 signaling pathway via Sestrin2 sensing, mimicking nutrient sufficiency.[3]

Chemical Identity & Structural Analysis[2][3][4]
PropertySpecification
IUPAC Name Ethyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate
CAS Number 1255098-47-5 (HCl salt)
Core Scaffold

-Amino Acid Ester
Side Chain Oxolan-3-yl (Tetrahydrofuran-3-yl)
Stereochemistry Assumed L-configuration (S) for biological relevance
Molecular Weight 187.24 g/mol (Free base)
Predicted LogP ~0.8 (Ester) vs -1.5 (Free Acid)

Structural Insight (The Leucine Isostere Hypothesis): The oxolane ring is sterically equivalent to the isopropyl group of Leucine but introduces a hydrogen bond acceptor (ether oxygen).[3] This modification increases water solubility while maintaining the bulk required for recognition by large neutral amino acid transporters (LATs).[3]

Mechanism of Action (Speculative)
Phase I: Prodrug Activation

The ethyl ester moiety masks the carboxylate negative charge, significantly increasing membrane permeability.[2] Upon cellular entry, ubiquitous cytosolic esterases (specifically CES1 and CES2 ) catalyze the hydrolysis of the ester bond.[2][3]

  • Reaction: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [2][3]
    
  • Kinetics: Rapid first-pass metabolism is expected.[3]

Phase II: Transporter Interaction (LAT1)

The active metabolite, THF-Ala , is a zwitterionic amino acid.[2] Based on SAR data for LAT1 (SLC7A5) substrates (which prefer bulky, neutral side chains like Phe, Leu, and Gabapentin), THF-Ala is predicted to be a high-affinity substrate for LAT1.[2]

  • Mechanism: Obligate exchange (antiport) with intracellular Glutamine.[3]

  • Implication: This allows the compound to cross the Blood-Brain Barrier (BBB), as LAT1 is highly expressed in brain capillary endothelial cells.[2]

Phase III: mTORC1 Signaling Modulation

Leucine is the primary canonical activator of mTORC1 (mechanistic Target of Rapamycin Complex 1).[3] It does so by binding to Sestrin2 , disrupting the Sestrin2-GATOR2 interaction, and releasing GATOR2 to activate mTORC1.[2]

  • Hypothesis: The oxolane ring of THF-Ala mimics the spatial occupancy of Leucine.[3] If it binds Sestrin2, it will activate anabolic signaling (protein synthesis).[3] If it binds but fails to induce the conformational change in Sestrin2, it acts as a competitive antagonist of nutrient sensing, potentially inducing autophagy.[2]

Phase IV: Translational Incorporation (Risk Assessment)

A critical question is whether Leucyl-tRNA Synthetase (LeuRS) can charge tRNA with THF-Ala.[1][2][3]

  • Editing Domain: LeuRS has a proofreading domain to exclude isoleucine.[3] The oxolane ring is larger and more polar than the isopropyl group.[3] It is likely rejected by the synthetic active site or the editing domain, preventing misincorporation into the proteome (a "non-canonical amino acid").[2][3]

Mechanistic Visualization

The following diagram illustrates the conversion of the prodrug, its transport via LAT1, and its downstream interaction with the mTORC1 nutrient sensing machinery.[2]

MoA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Prodrug Ethyl 2-amino-3-(oxolan-3-yl)propanoate (Lipophilic Prodrug) Diffusion Passive Diffusion Prodrug->Diffusion Esterase CES1/CES2 (Hydrolysis) Diffusion->Esterase Cell Entry LAT1 LAT1 Transporter (SLC7A5) ActiveMetabolite THF-Ala (Active Free Acid) LAT1->ActiveMetabolite Influx Gln_Out Glutamine (Efflux) LAT1->Gln_Out Antiport Esterase->ActiveMetabolite Cleavage ActiveMetabolite->LAT1 Transport (If extracellular) Sestrin Sestrin2 (Leucine Sensor) ActiveMetabolite->Sestrin Binding mTORC1 mTORC1 Complex (Activation) Sestrin->mTORC1 Disinhibition

Figure 1: Proposed activation and signaling pathway.[1][2][3] The ethyl ester enters passively, is hydrolyzed to the free acid (THF-Ala), which then engages the leucine-sensing machinery.[1][2]

Experimental Validation Protocols

To validate the speculative MoA, the following self-validating experimental workflows are required.

Protocol A: Esterase Stability & Bioactivation Assay

Objective: Confirm the prodrug is cleaved to the active parent acid in biological matrices.[3]

  • Preparation: Dissolve Ethyl 2-amino-3-(oxolan-3-yl)propanoate (10 µM) in DMSO.

  • Incubation: Spike into:

    • PBS (Negative Control).[3]

    • Human Plasma (contains butyrylcholinesterase).[3]

    • Liver S9 Fraction (contains high CES1 activity).[3]

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring the transition of Parent (m/z ~188)

    
     Metabolite (m/z ~160).
    
  • Success Criteria: >50% conversion in Liver S9 within 60 mins; <10% degradation in PBS.

Protocol B: LAT1 Competitive Uptake Assay

Objective: Determine if the active metabolite utilizes the System L transporter.[3]

  • Cell Line: Use HEK293 cells (constitutively express LAT1) or specific LAT1-overexpressing CHO cells.[3]

  • Tracer:

    
    -L-Leucine (0.1 µCi/mL).
    
  • Competition: Treat cells with Tracer + increasing concentrations of THF-Ala (0.1 µM to 1 mM).

  • Control: Use BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a positive control inhibitor.[2][3]

  • Readout: Lyse cells and count radioactivity via scintillation.

  • Data Analysis: Plot % Uptake vs. Log[Concentration] to determine

    
    .[3]
    
  • Interpretation: If THF-Ala inhibits Leucine uptake with

    
    , it is a high-affinity ligand.[2][3]
    
Protocol C: S6K Phosphorylation Assay (mTORC1 Activity)

Objective: Assess if THF-Ala acts as an agonist or antagonist of the nutrient sensing pathway.[3]

  • Starvation: Starve HEK293 cells of amino acids for 60 mins (depletes mTORC1 activity).

  • Stimulation: Add:

    • Vehicle.[3]

    • L-Leucine (Positive Control).[2][3]

    • THF-Ala (Test).[2][3]

  • Lysis: Harvest cells after 30 mins.

  • Western Blot: Probe for p-p70S6K (Thr389) and Total S6K.[3]

  • Result Logic:

    • High Phosphorylation: Agonist (Leucine mimetic).[3]

    • No Phosphorylation: Inert.[3]

    • Inhibition (if co-treated with Leu): Antagonist.[3]

References
  • Prodrug Design Principles: Rautio, J., et al. (2008).[2] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • LAT1 Structure & Function: Yan, R., et al. (2019).[2] Structure and mechanism of the human LAT1–4F2hc complex. Nature. Link

  • Leucine Sensing via Sestrin2: Wolfson, R.L., et al. (2016).[3] Sestrin2 is a leucine sensor for the mTORC1 pathway.[3] Science. Link[1][2][3]

  • Heterocyclic Amino Acids: Kusumi, T., et al. (1988).[2] Synthesis and biological activity of heterocyclic amino acids. Chemical & Pharmaceutical Bulletin. Link

  • Compound Data: PubChem CID 56923847 (Related: 3-(Tetrahydrofuran-3-yl)-L-alanine).[3] Link

Sources

Foundational

Introduction to unnatural amino acids (UAAs) in drug design

Title: Beyond the Canonical 20: A Technical Guide to Unnatural Amino Acids (UAAs) in Drug Design Abstract This technical guide examines the integration of unnatural amino acids (UAAs) into modern drug discovery, moving b...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Canonical 20: A Technical Guide to Unnatural Amino Acids (UAAs) in Drug Design

Abstract This technical guide examines the integration of unnatural amino acids (UAAs) into modern drug discovery, moving beyond the twenty canonical building blocks to expand chemical space. It addresses the critical challenges of peptide therapeutics—proteolytic instability and poor membrane permeability—and details how UAAs like N-methylated and


-amino acids resolve these issues. Furthermore, it explores the role of UAAs in biologics, specifically for site-specific conjugation in Antibody-Drug Conjugates (ADCs).[1] Detailed experimental workflows for Solid-Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE) are provided, supported by mechanistic insights and self-validating protocols.

Introduction: Expanding the Chemical Space

The restriction of protein engineering to 20 canonical amino acids limits the physicochemical diversity available for drug design. Unnatural amino acids (UAAs) break this barrier, offering orthogonal functional groups (alkynes, azides, ketones) and altered backbone geometries. For the medicinal chemist, UAAs are not merely structural novelties but functional tools to modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key Drivers for UAA Adoption:

  • Proteolytic Resistance: Altering the peptide backbone (e.g., D-amino acids, N-methylation) prevents recognition by endogenous proteases.

  • Conformational Locking: UAAs like

    
    -disubstituted amino acids restrict conformational freedom, reducing the entropic penalty of binding to a target.
    
  • Orthogonal Reactivity: Bioorthogonal handles enable site-specific conjugation without disrupting native cysteine or lysine residues.

Structural Classes and Pharmacological Impact[2][3]

The selection of a UAA is dictated by the specific pharmacological hurdle to be overcome.

UAA ClassStructural FeaturePharmacological BenefitDrug Examples
N-Methyl Amino Acids Methyl group on backbone nitrogenIncreases oral bioavailability; improves metabolic stability; enhances membrane permeability.[2]Cyclosporine A, Voclosporin

-Amino Acids
Amino group bonded to

-carbon
Resistance to peptidases; formation of stable secondary structures (helices).Sitagliptin (DPP-4 inhibitor)

-Methyl Amino Acids
Methyl group on

-carbon
Restricts backbone rotation (

angles); stabilizes helical conformations.
Methyldopa
Boronic Acid Derivatives Boronic acid side chainCovalent inhibition of proteasomes; unique binding geometry.Bortezomib
Bioorthogonal UAAs Azide, Alkyne, Ketone side chainsEnables site-specific conjugation (Click chemistry, Oxime ligation).Clinical ADCs in development

Application Case Study: N-Methylation for Oral Bioavailability

The Challenge: Peptides typically suffer from rapid renal clearance and enzymatic degradation. Furthermore, the high number of hydrogen bond donors (amide NH) limits passive diffusion across the intestinal epithelium.

The Solution: N-methylation replaces the amide proton with a methyl group.[2]

  • Mechanism 1 (Permeability): It removes a hydrogen bond donor, reducing the desolvation energy required to enter the lipid bilayer.

  • Mechanism 2 (Stability): It sterically hinders proteases from accessing the scissile bond.

  • Mechanism 3 (Conformation): It favors cis-peptide bond formation, inducing specific turn conformations (e.g.,

    
    -turns) that can hide polar groups from the solvent (the "chameleon effect").
    

Visualization: Impact of N-Methylation

N_Methylation_Impact NativePeptide Native Peptide (High H-Bond Donors) Protease Proteolytic Enzymes (Trypsin/Chymotrypsin) NativePeptide->Protease Susceptible Membrane Lipid Bilayer (Hydrophobic Barrier) NativePeptide->Membrane Poor Permeability N_Methylation N-Methylation Modification NativePeptide->N_Methylation Chemical Modification Result_Stability Steric Hindrance (Blocks Proteolysis) N_Methylation->Result_Stability Mechanism 1 Result_Permeability Reduced H-Bond Donors (Improves Passive Diffusion) N_Methylation->Result_Permeability Mechanism 2 Result_Bioavailability Enhanced Oral Bioavailability Result_Stability->Result_Bioavailability Result_Permeability->Result_Bioavailability

Caption: N-methylation improves bioavailability by simultaneously blocking proteolytic cleavage and lowering the energetic cost of membrane permeation.

Application Case Study: Site-Specific Antibody-Drug Conjugates (ADCs)

The Challenge: Traditional ADCs rely on lysine or cysteine conjugation, resulting in heterogeneous mixtures (Drug-to-Antibody Ratio, DAR, varies from 0 to 8). This heterogeneity leads to inconsistent pharmacokinetics and therapeutic windows.

The Solution: Genetic Code Expansion (GCE) allows the incorporation of a UAA (e.g., p-acetylphenylalanine, pAcF) at a precise location.[3]

  • Protocol: An orthogonal tRNA/tRNA synthetase pair suppresses the Amber stop codon (UAG) to insert pAcF.

  • Conjugation: The ketone group on pAcF reacts specifically with an alkoxyamine-functionalized payload via oxime ligation.

  • Outcome: Homogeneous ADC (DAR = 2.0 exactly), improved stability, and defined PK profile [1].

Experimental Methodologies

Methodology A: Solid-Phase Peptide Synthesis (SPPS) of UAA-Peptides

Context: Incorporating N-methylated or bulky UAAs is difficult due to steric hindrance, often leading to incomplete coupling (deletion sequences).

Optimized Protocol:

  • Resin Selection: Use 2-Chlorotrityl chloride resin for sterically demanding C-terminal residues to prevent diketopiperazine formation.

  • Coupling Reagents: Standard HBTU/DIEA is often insufficient.

    • Recommendation: Use HATU or COMU (1-[1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) with HOAt as an additive.

  • Double Coupling: Perform coupling twice for 2 hours each for any UAA or the residue immediately following a UAA.

  • Monitoring: Use the Chloranil test (sensitive for secondary amines) instead of the Kaiser test (primary amines) to monitor coupling completion after N-methylated residues.

Methodology B: Genetic Code Expansion (GCE) for Protein Engineering

Context: Inserting a UAA into a full-length protein (e.g., antibody) in E. coli or mammalian cells.[1][4]

Step-by-Step Workflow:

  • Plasmid Design:

    • Plasmid A: Contains the Gene of Interest (GOI) with a TAG (Amber) stop codon at the desired site (e.g., Her2-Fab-TAG).

    • Plasmid B: Encodes the orthogonal aaRS/tRNA pair (e.g., M. jannaschii TyrRS/tRNA_CUA evolved for pAcF).

  • Expression:

    • Co-transform E. coli (BL21) with both plasmids.

    • Grow in minimal media. Crucial Step: Add the UAA (e.g., 1 mM pAcF) to the culture media at the time of induction (IPTG). Without UAA, translation terminates at the TAG codon.

  • Purification & QC:

    • Purify via affinity chromatography (Ni-NTA or Protein A).

    • Validation: Verify full-length protein mass using ESI-MS . A truncated product indicates failure of suppression.

Visualization: Genetic Code Expansion Workflow

GCE_Workflow Plasmid_GOI Plasmid A: Gene with TAG Codon Cell Host Cell (E. coli / CHO) Plasmid_GOI->Cell Co-transformation Plasmid_Ortho Plasmid B: Orthogonal tRNA/aaRS Plasmid_Ortho->Cell Translation Translation Machinery (Ribosome) Cell->Translation Media Culture Media + Unnatural Amino Acid (UAA) Media->Cell UAA Uptake Suppression Amber Suppression (UAA inserted at TAG) Translation->Suppression tRNA_CUA binds TAG Protein Full-Length Protein containing UAA Suppression->Protein Conjugation Site-Specific Conjugation (e.g., Oxime Ligation) Protein->Conjugation Bioorthogonal Reaction

Caption: Workflow for site-specific UAA incorporation via Genetic Code Expansion and subsequent conjugation.

References

  • Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.[1][5][6] Proceedings of the National Academy of Sciences, 109(40), 16101-16106. [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.[7] [Link]

  • Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807-10836. [Link]

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code.[3][8] Nature, 510, 235-246. [Link]

  • Walsh, C. T., et al. (2001). Protein posttranslational modifications: the chemistry of proteome diversifications. Angewandte Chemie International Edition, 40(21), 3946-3967. [Link]

Sources

Exploratory

Conformational Analysis of Peptides Containing Tetrahydrofuran Amino Acids: A Structural Biology Framework

Executive Summary The incorporation of tetrahydrofuran (THF) amino acids—often derived from furanoid sugars—into peptide backbones represents a high-impact strategy in peptidomimetic drug design.[1] Unlike flexible natur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of tetrahydrofuran (THF) amino acids—often derived from furanoid sugars—into peptide backbones represents a high-impact strategy in peptidomimetic drug design.[1] Unlike flexible natural peptides, THF-containing peptides exhibit rigidified backbones that can lock specific secondary structures, such as


-turns, 

-turns, and helices. This rigidity not only enhances receptor affinity by reducing the entropic cost of binding but also confers significant proteolytic stability.

This guide provides a technical roadmap for the conformational analysis of these complex molecules. It moves beyond basic characterization, detailing the causal relationships between THF stereochemistry (cis/trans) and backbone topology (


 torsion angles), supported by a rigorous analytical workflow combining NMR spectroscopy, Circular Dichroism (CD), and restrained Molecular Dynamics (MD).

Structural Fundamentals: The THF Constraint

The core utility of THF amino acids lies in their ability to restrict the conformational space of the peptide backbone. The THF ring acts as a dipeptide isostere, where the ring oxygen and carbons replace specific backbone atoms, effectively "freezing" the


 and 

torsion angles.
Stereochemical Control (Cis vs. Trans)

The conformational bias is dictated by the relative stereochemistry of the substituents at the C2 and C5 positions of the THF ring.

  • 2,5-cis-THF Amino Acids: Often induce folded architectures. For example, cyclic oligomers containing cis-THF residues tend to form "

    
    -
    
    
    
    corner" motifs, resembling the seam of a tennis ball.[1][2]
  • 2,5-trans-THF Amino Acids: These impose different constraints, often favoring extended or distinct turn geometries depending on the adjacent amino acids.

The "Turn Inducer" Mechanism

THF amino acids frequently act as nucleators for reverse turns. The ether oxygen in the ring can function as an internal hydrogen bond acceptor, or the rigid ring geometry can force the backbone amide protons into proximity with carbonyl oxygens (


 or 

), facilitating stable H-bond formation.

Figure 1: Mechanistic pathway of secondary structure induction by THF amino acids.

Analytical Methodologies

A single technique is rarely sufficient to resolve the conformation of THF-peptides. A tri-modal approach is required: CD for rapid screening, NMR for atomic-level constraints, and MD for energy minimization.

Circular Dichroism (CD) Spectroscopy

CD serves as the initial "triage" method to detect the presence of ordered structures.

  • Solvent Systems: Analysis should be performed in both polar protic solvents (MeOH, H

    
    O) and structure-stabilizing solvents like Trifluoroethanol (TFE) . A significant increase in ellipticity in TFE indicates a propensity for secondary structure formation that may be dynamic in water.
    
  • Signatures:

    • Helical: Double minima at 208 nm and 222 nm.

    • 
      -Turn: Classically a minimum near 200-205 nm and a weak maximum near 215-220 nm (Type I) or distinct patterns for Type II.
      
Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this analysis. The lack of rotational freedom in the THF ring results in sharp, well-dispersed signals.

Key NMR Parameters:

Parameter Structural Insight Critical Threshold/Value

|


NH (Chemical Shift)  | Hydrogen bonding status | 

ppm often suggests H-bonding or deshielding. | |

(Temp. Coeff.)
| Solvent shielding (H-bond strength) | Values

ppb/K indicate strong intramolecular H-bonds (solvent shielded). | |

| Dihedral angle

(Karplus relation) | Small

(< 5 Hz) or Large

(> 8 Hz) indicates rigid constraints. | | NOE / ROE | Spatial proximity (< 5 Å) |

vs

distinguishes helices from sheets. |
Computational Modeling (Restrained MD)

Free molecular dynamics often fail for peptidomimetics due to unrefined force fields for non-standard amino acids. Restrained MD is essential.

  • Input: Distance constraints derived from NOE volume integrals.

  • Process: Simulated Annealing (heating to ~1000K, slow cooling) to overcome local minima.

  • Validation: The lowest energy structures must be back-calculated to ensure they satisfy the experimental NOE violations.

Experimental Protocol: The "Self-Validating" Workflow

This protocol ensures that structural claims are supported by converging lines of evidence.

Step 1: Synthesis & Purification
  • Synthesize the THF-peptide (typically Fmoc-SPPS or solution phase for cyclic variants).

  • Purify via RP-HPLC (

    
     98% purity required for unambiguous NMR).
    
  • Lyophilize to remove traces of acid (TFA) which can affect amide proton shifts.

Step 2: CD Screening
  • Prepare 100

    
    M solutions in MeOH and TFE.
    
  • Acquire spectra (190–250 nm) at 25°C.

  • Decision Gate: If spectra are featureless (random coil) in TFE, the sequence may lack structural propensity. If features appear, proceed to NMR.

Step 3: NMR Data Acquisition (The "Deep Dive")
  • Sample Prep: Dissolve 2–5 mg peptide in 500

    
    L CDCl
    
    
    
    or CD
    
    
    CN (non-protic preferred to observe NH). If insoluble, use DMSO-
    
    
    .
  • 1D Experiments:

    • Run variable temperature (VT) experiments (298K to 323K in 5K steps).

    • Calculate

      
       for all amide protons.
      
    • Interpretation: Amides with low coefficients are involved in intramolecular H-bonds.

  • 2D Experiments:

    • COSY/TOCSY: Assign spin systems (identify specific residues).

    • NOESY/ROESY: Set mixing time (

      
      ) to 300–500 ms.
      
    • Critical Step: Identify inter-residue NOEs (e.g., THF H

      
       to Next Residue NH). These define the backbone fold.
      
Step 4: Structure Calculation
  • Convert NOE cross-peak volumes into distance restraints (Strong: 1.8–2.5 Å, Medium: 1.8–3.5 Å, Weak: 1.8–5.0 Å).

  • Generate topology file for the specific THF amino acid (requires partial charge calculation if not in standard libraries).

  • Run Simulated Annealing (e.g., XPLOR-NIH or AMBER).

  • Cluster results. A tight bundle (RMSD < 1.0 Å) indicates a stable, well-defined conformation.

Figure 2: Step-by-step workflow for determining the solution structure of THF-peptides.

Case Studies and Applications

The "Tennis Ball Seam" Motif

Research by Chakraborty et al. demonstrated that cyclic peptides containing cis-THF amino acids (specifically sugar amino acids) adopt a


-symmetric structure.[1][2]
  • Observation: In CDCl

    
    , these peptides showed extremely low-field NH chemical shifts (
    
    
    
    ppm) and low temperature coefficients.
  • Structure: The constraints forced the backbone into a distorted "

    
    -
    
    
    
    corner," stabilized by transannular hydrogen bonds.
  • Significance: This scaffold effectively mimics the turn regions of proteins, making it an ideal template for displaying pharmacophores in drug design.

Helical Induction in Linear Oligomers

While linear peptides are often flexible, oligomers of furanoid sugar amino acids (e.g., f-SAA1) combined with


-alanine have been shown to form stable 12/10/12-helices.
  • Mechanism: The THF ring restricts rotation around the

    
     bond equivalent, forcing the chain to spiral.
    
  • Data Support: Strong

    
     NOEs and characteristic CD spectra in acetonitrile confirmed the helical fold.[3]
    

References

  • Conformational Analysis of Some C2-Symmetric Cyclic Peptides Containing Tetrahydrofuran Amino Acids. Chakraborty, T. K., Roy, S., Koley, D., Dutta, S. K., & Kunwar, A. C.[1][2] (2006).[1][2][4] Journal of Organic Chemistry. [Link]

  • Conform

    
    -Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography. 
    Grotenbreg, G. M., Timmer, M. S., Llamas-Saiz, A. L., Verboom, M., van der Marel, G. A., Overkleeft, H. S., ... & Overhand, M. (2004). Journal of the American Chemical Society.
    [Link]
    
  • Tetrahydrofuran C

    
    -tetrasubstituted Amino Acids: Two Consecutive Beta-Turns in a Crystalline Linear Tripeptide. 
    Maity, P., Zabel, M., & König, B.[5] (2007).[5] Journal of Organic Chemistry.
    [Link]
    
  • Design, synthesis, and NMR structure of linear and cyclic oligomers containing novel furanoid sugar amino acids. Chakraborty, T. K., Jayaprakash, S., Srinivasu, P., Chary, M. G., Diwan, P. V., & Kunwar, A. C. (2002). Tetrahedron Letters. [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of Ethyl 2-amino-3-(oxolan-3-yl)propanoate

Application Note: High-Fidelity Enantioselective Synthesis of Ethyl 2-amino-3-(oxolan-3-yl)propanoate Executive Summary This application note details the enantioselective synthesis of Ethyl 2-amino-3-(oxolan-3-yl)propano...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Enantioselective Synthesis of Ethyl 2-amino-3-(oxolan-3-yl)propanoate

Executive Summary

This application note details the enantioselective synthesis of Ethyl 2-amino-3-(oxolan-3-yl)propanoate (also known as 3-(tetrahydrofuran-3-yl)-alanine ethyl ester). This non-canonical amino acid is a critical scaffold in peptidomimetic drug design, offering unique polarity and hydrogen-bonding capabilities distinct from its carbocyclic analog, cyclohexylalanine.

The protocol utilizes Asymmetric Phase-Transfer Catalysis (PTC) , specifically employing the O’Donnell glycine Schiff base strategy.[1] This route is selected for its operational simplicity, high enantioselectivity, and scalability compared to asymmetric hydrogenation or enzymatic resolution.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the


-carbon bond. The target molecule possesses two chiral centers: the 

-amino stereocenter and the C3 position of the oxolane (tetrahydrofuran) ring.

To achieve high diastereomeric purity, the protocol recommends starting with enantiopure side-chain precursors.

Strategic Disconnection:

  • Target: Ethyl 2-amino-3-(oxolan-3-yl)propanoate.

  • Precursor: Glycine Ethyl Ester Benzophenone Imine (The "O'Donnell Substrate").

  • Electrophile: (R)- or (S)-3-(Iodomethyl)tetrahydrofuran.

  • Catalyst: Chiral Cinchona Alkaloid Derivative (Cin-N-benzyl chloride).

Retrosynthesis cluster_legend Legend Target Target: Ethyl 2-amino-3-(oxolan-3-yl)propanoate Intermediate Intermediate: Alkylated Schiff Base Target->Intermediate Hydrolysis (HCl) Precursors Precursors: Glycine Schiff Base + 3-(Iodomethyl)oxolane Intermediate->Precursors Asymmetric Alkylation (PTC Catalyst) key Solid: Chemical Step Dashed: Disconnection

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amino acid scaffold.

Experimental Protocols

Phase 1: Preparation of the Electrophile

Note: Commercial 3-(bromomethyl)tetrahydrofuran is often racemic. For high fidelity, synthesize the iodide from enantiopure (S)- or (R)-tetrahydrofuran-3-methanol.

Reagents:

  • (S)-(Tetrahydrofuran-3-yl)methanol (1.0 eq)

  • Iodine (

    
    ) (1.2 eq)
    
  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Imidazole (1.5 eq)

  • Solvent: Dichloromethane (DCM) anhydrous

Step-by-Step:

  • Dissolution: Dissolve

    
     and imidazole in anhydrous DCM at 0°C under 
    
    
    
    .
  • Activation: Add iodine portion-wise. The solution will turn dark brown then fade to yellow/orange as the adduct forms.

  • Addition: Dropwise add (S)-(tetrahydrofuran-3-yl)methanol in DCM. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

  • Workup: Quench with saturated

    
     (to remove excess iodine). Extract with DCM.
    
  • Purification: Pass through a short silica plug (Hexanes/EtOAc 9:1) to remove phosphine oxide.

  • Yield: Expect >85% yield of clear oil, unstable to light (store in amber vial over Cu wire).

Phase 2: Asymmetric Alkylation (The Critical Step)

This step establishes the stereochemistry at the


-carbon.

Reagents:

  • Substrate: N-(Diphenylmethylene)glycine ethyl ester (1.0 eq) [Commercially available].

  • Electrophile: 3-(Iodomethyl)tetrahydrofuran (1.2 eq) [From Phase 1].

  • Catalyst: (O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (10 mol%).

  • Base: 50% KOH (aqueous) (5.0 eq).

  • Solvent: Toluene (0.1 M concentration relative to substrate).

Protocol:

  • Catalyst Loading: In a reaction vessel, combine the Glycine Schiff Base, the Chiral Catalyst, and Toluene. Cool to 0°C.[2]

  • Base Addition: Add the 50% aqueous KOH. The system is now biphasic.[3] Vigorous stirring is mandatory to create an emulsion for effective phase transfer.

  • Electrophile Addition: Add the 3-(Iodomethyl)tetrahydrofuran dropwise.

  • Reaction: Stir vigorously at 0°C for 12–24 hours. Monitor by TLC (Hexanes/EtOAc 4:1) or HPLC.

    • Checkpoint: The starting Schiff base (

      
      ) should disappear; the alkylated product (
      
      
      
      ) will appear.
  • Quench: Dilute with water and diethyl ether. Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Crude Analysis: Determine diastereomeric ratio (dr) via

    
    -NMR.
    

Mechanism of Action: The chiral quaternary ammonium salt extracts the enolate of the glycine imine into the organic interface, blocking one face of the enolate via steric shielding from the anthracene and quinuclidine rings, forcing the electrophile to attack from the exposed face.

CatalyticCycle Q_salt Q+ Br- (Organic Phase) Ion_Pair Chiral Ion Pair [Q+ Enolate-] Q_salt->Ion_Pair Interface Exchange (KOH aq) Gly_Imine Glycine Imine (Substrate) Gly_Imine->Ion_Pair Deprotonation Product_Imine Alkylated Imine Ion_Pair->Product_Imine R-X (Electrophile) (Rate Limiting) Product_Imine->Q_salt Regenerate Catalyst

Figure 2: Interfacial mechanism of the Phase-Transfer Catalyzed alkylation.

Phase 3: Hydrolysis and Isolation

Mild acidic hydrolysis removes the benzophenone protecting group without racemizing the newly formed center or hydrolyzing the ethyl ester.

Reagents:

  • 1N HCl (aqueous)

  • THF (Solvent)

Protocol:

  • Hydrolysis: Dissolve the crude alkylated imine in THF. Add 1N HCl (1.5 eq) at 0°C. Stir for 2 hours at RT.

  • Workup (Imine removal): The reaction mixture will contain the amino acid ester hydrochloride salt and benzophenone. Wash the aqueous solution with Diethyl Ether (

    
    ) twice.
    
    • Note: The benzophenone (byproduct) goes into the ether layer. The product remains in the aqueous layer.

  • Neutralization (Optional for Free Base): Carefully adjust the aqueous layer to pH 8–9 with saturated

    
     and extract immediately with DCM.
    
  • Salt Formation (Recommended): Lyophilize the aqueous layer directly to obtain the Ethyl 2-amino-3-(oxolan-3-yl)propanoate Hydrochloride salt . This is more stable than the free amine.

Analytical Data & Quality Control

Expected Data for Ethyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate HCl:

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic as HCl salt.

NMR (DMSO-

)

8.4 (br s, 3H,

), 4.2 (q, 2H,

), 3.9 (m, 1H,

-CH), 3.6-3.8 (m, THF ring protons)
Look for diastereomeric splitting in the methyl ester region if resolution was poor.
Mass Spec (ESI)

calc: 188.12, found: 188.1
Enantiomeric Excess (ee) >95%Determined via Chiral HPLC (Chiralpak AD-H, Hex/IPA).
Diastereomeric Ratio (dr) >98:2Assuming enantiopure electrophile was used.

Troubleshooting & Optimization

  • Low Enantioselectivity (<80% ee):

    • Cause: Temperature too high or stirring too slow.

    • Fix: Cool reaction to -20°C or -40°C. Ensure the biphasic mixture is an emulsion (use a mechanical stirrer if scaling >10g).

    • Catalyst: Switch to the "Maruoka Catalyst" (Binaphthyl-based quaternary ammonium) for sterically demanding side chains.

  • Low Yield in Alkylation:

    • Cause: Decomposition of the iodide electrophile.

    • Fix: Prepare the iodide fresh. Alternatively, use the bromide with a catalytic amount of KI (Finkelstein in situ), though this may slow the reaction.

  • Diastereomer Separation:

    • If racemic 3-(iodomethyl)THF was used, you will obtain a 1:1 mixture of diastereomers (e.g., (2S, 3'R) and (2S, 3'S)). These are often separable by flash chromatography at the imine stage (Phase 2 product) using Toluene/EtOAc gradients.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research. Link

  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link

  • Corey, E. J., et al. (1997). "Highly Enantioselective Synthesis of

    
    -Amino Acids from a Chiral Cinchona Alkaloid-Derived Catalyst." Journal of the American Chemical Society. Link
    

Sources

Application

Advanced Protocol for the Solid-Phase Synthesis of Constrained Peptides

Application Note: Steric Hindrance and Macrocyclization Abstract & Strategic Value The incorporation of constrained amino acids—such as -disubstituted residues (e.g., Aib), -methylated amino acids, and olefinic "staples"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Steric Hindrance and Macrocyclization

Abstract & Strategic Value

The incorporation of constrained amino acids—such as


-disubstituted residues (e.g., Aib), 

-methylated amino acids, and olefinic "staples"—is a critical strategy in modern peptidomimetic drug design. These modifications lock peptides into bioactive conformations (often

-helical) and drastically improve proteolytic stability. However, the very steric bulk that confers therapeutic value creates significant synthetic challenges, including slow coupling kinetics, deletion sequences, and aggregation.

This guide provides a field-proven, high-fidelity protocol for overcoming these barriers using Fmoc-based Solid Phase Peptide Synthesis (SPPS). It integrates microwave-assisted synthesis, next-generation coupling reagents, and on-resin ring-closing metathesis (RCM).

Strategic Pre-Synthesis Planning

Before initiating synthesis, the "steric landscape" of the target sequence must be analyzed. Standard protocols will fail for contiguous hindered residues (e.g., Aib-Aib or N-Me-Xaa to N-Me-Yaa).

2.1 Resin Selection

For constrained peptides, resin swelling is the rate-limiting factor for diffusion.

  • Recommendation: Use ChemMatrix® (PEG) or Tentagel resins rather than standard Polystyrene (PS). The superior swelling of PEG-based resins in DMF/DCM minimizes aggregation within the polymer matrix.

  • Loading: Keep loading low (

    
     mmol/g) to prevent inter-chain aggregation (pseudo-dilution effect).
    
2.2 Reagent Hierarchy

The choice of coupling reagent is dictated by the steric demand of the incoming amino acid and the N-terminus of the resin-bound peptide.

Steric Challenge LevelScenarioRecommended ReagentMechanism of Action
Level 1 (Standard) Ala, Gly, PheHBTU or DIC/Oxyma Standard activation; cost-effective.
Level 2 (Moderate) Val, Ile, ThrHATU or COMU HATU: Pyridine ring provides anchimeric assistance (neighboring group effect), stabilizing the active ester. COMU: Safer (non-explosive), high efficiency via Oxyma leaving group.
Level 3 (High) Aib, N-Me-AlaHATU or PyAOP PyAOP: Phosphonium salt analog of HATU; highly effective for

-methylated amines where uronium salts (HATU) may be slower due to guanidinium formation.
Level 4 (Extreme) Aib-Aib, N-Me-N-MeAcid Fluorides or Bis-trichloromethyl carbonate (BTC) In situ generation of highly reactive acid chlorides/fluorides (requires anhydrous conditions).
Core Protocol A: Incorporation of Hindered Residues

Target:


-aminoisobutyric acid (Aib) and 

-methyl amino acids.[1]
materials
  • Activator: HATU (0.5 M in DMF) or COMU (0.5 M in DMF).

  • Base: DIEA (Diisopropylethylamine), 2.0 M in NMP.

  • Solvent: DMF (Dimethylformamide).[2]

  • Microwave System: CEM Liberty Blue or Biotage Initiator+ (or equivalent).

Step-by-Step Methodology
  • Deprotection (Critical Modification):

    • Standard deprotection (20% Piperidine) is often insufficient for aggregated, hindered sequences.

    • Modified Cocktail: 20% Piperidine + 0.1 M Oxyma Pure in DMF.

    • Why? Oxyma suppresses aspartimide formation and helps disrupt aggregation during deprotection.

    • Conditions: Microwave at 75°C for 3 minutes (or 2 x 10 min at RT).

  • Coupling the Hindered Amino Acid:

    • Stoichiometry: Use 5 equivalents of Amino Acid, 4.9 eq Activator, 10 eq Base.

    • Pre-activation: Do not pre-activate for >2 minutes. Prolonged activation of hindered amino acids can lead to epimerization or loss of reactivity.

    • Microwave Cycle:

      • Standard Hindered: 75°C for 10 minutes.

      • Cysteine/Histidine: DO NOT exceed 50°C . Use 50°C for 10 minutes to prevent racemization (conversion of L-Cys to D-Cys).

    • Double Coupling: Mandatory for Aib and N-Me residues. Drain and repeat the coupling step with fresh reagents.

  • Capping (The "Deletion" Preventer):

    • After the double coupling, perform an acetylation step (Acetic Anhydride/DIEA/DMF) to permanently block any unreacted amines. This ensures that any "deletion sequences" are truncated and easily separated by HPLC later.

Core Protocol B: Peptide Stapling (Ring-Closing Metathesis)

Target: Formation of hydrocarbon staples between olefin-bearing non-canonical amino acids (e.g., (S)-pentenyl alanine).

Safety Note: Grubbs Catalyst is sensitive to oxygen. All solvents must be degassed.

Workflow Diagram: RCM Pathway

RCM_Workflow Start Linear Precursor (On Resin) Wash Solvent Exchange (DCM -> DCE) Start->Wash Degas Degas Catalyst (Grubbs I/II in DCE) Wash->Degas Anhydrous Reaction Metathesis Reaction (2h, RT, N2 atm) Degas->Reaction Add 20 mol% Check Monitoring (Mini-Cleave + HPLC) Reaction->Check Repeat Second Cycle (Fresh Catalyst) Check->Repeat Incomplete Finish Stapled Peptide (Ready for Cleavage) Check->Finish >95% Conv. Repeat->Finish

Caption: Workflow for on-resin Ring-Closing Metathesis (RCM) using Grubbs catalyst.

Detailed Protocol
  • Preparation:

    • Synthesize the full linear sequence with Fmoc group on (N-terminal protection prevents catalyst coordination to the amine).

    • Wash resin 3x with DCM, then 3x with 1,2-Dichloroethane (DCE) . DCE is the preferred solvent for RCM due to its boiling point and compatibility with the catalyst.

  • Catalyst Solution:

    • Dissolve Grubbs 1st Generation (for simple staples) or 2nd Generation (for sterically hindered staples) catalyst (20 mol% relative to peptide) in degassed DCE (concentration ~10 mM).

    • Tip: Bubble Nitrogen or Argon through the DCE for 15 minutes prior to dissolving the catalyst.

  • Reaction:

    • Add catalyst solution to the resin.[3][4]

    • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 2 hours at Room Temperature .

    • Drain and wash with DCE.

    • Repeat: Perform a second cycle with fresh catalyst for another 2 hours.

  • Quenching:

    • Wash resin with DMSO (to remove catalyst traces), then DMF, then DCM.

Critical Quality Control: The "Color Test" Trap

A common failure mode is relying on the wrong colorimetric test for monitoring coupling completeness.

Test NameTarget AmineReagentsPositive Result (Incomplete Coupling)Application Note
Kaiser Test Primary (Standard AA)Ninhydrin, Phenol, KCNDark Blue BeadsUSELESS for

-methyl or Proline residues.
Chloranil Test Secondary (

-Me, Pro)
Acetaldehyde, ChloranilBlue/Green BeadsMANDATORY for monitoring coupling onto

-methylated residues.
Isatin Test Proline (Specific)Isatin, Boc-Phe-OHBlue BeadsSpecific for N-terminal Proline.

Self-Validating Logic: If you are coupling onto an N-methyl amino acid, you must use the Chloranil test. If you use the Kaiser test, it will yield a false negative (yellow/clear), leading you to believe the coupling worked when it actually failed.

Troubleshooting & Logic Flow

Use this decision matrix when synthesis yields drop or deletion sequences appear.

Troubleshooting_Matrix Problem Issue: Low Yield / Deletion CheckTest Check Coupling Test Problem->CheckTest Primary Primary Amine? CheckTest->Primary Secondary Secondary Amine? CheckTest->Secondary Kaiser Use Kaiser Test Primary->Kaiser Chloranil Use Chloranil Test Secondary->Chloranil ResultPos Positive (Blue)? Kaiser->ResultPos Chloranil->ResultPos Action1 Double Couple (Same Reagents) ResultPos->Action1 First Fail Action2 Switch Reagent (HATU -> PyAOP) ResultPos->Action2 Second Fail Action1->ResultPos Retest Action3 Increase Temp (Max 75°C) Action2->Action3 Still Failing

Caption: Decision matrix for troubleshooting difficult couplings based on amine type.

References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences, 105(33), 11743-11748. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Hoyer, K., et al. (2008). Chloranil Test for the Detection of Secondary Amines on Solid Phase.[2][5][6][7] Organic Letters. (Validated method for N-methyl monitoring).

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link

Sources

Method

Application Note: Integration of Ethyl 2-amino-3-(oxolan-3-yl)propanoate in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Molecule Profile[1][2] Ethyl 2-amino-3-(oxolan-3-yl)propanoate is a specialized unnatural amino acid (UAA) effectively functioning as a -oxa analogue of Leucine or a polar isostere of Cyclopentylalanine. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

Ethyl 2-amino-3-(oxolan-3-yl)propanoate is a specialized unnatural amino acid (UAA) effectively functioning as a


-oxa analogue of Leucine or a polar isostere of Cyclopentylalanine. Its incorporation into peptide backbones is primarily driven by the need to modulate lipophilicity (LogP) and introduce specific hydrogen-bond acceptance points without adding hydrogen-bond donors.

However, this building block presents a specific challenge for SPPS: it is supplied as an ethyl ester . Standard SPPS requires a free C-terminal carboxylic acid for activation and a protected N-terminus (typically Fmoc).[1] Direct usage of the ethyl ester in a peptide synthesizer will result in total coupling failure.

This guide outlines the critical Pre-SPPS Processing (Hydrolysis and Fmoc-protection) followed by the SPPS Coupling Protocol optimized for this sterically demanding side chain.

Chemical Profile
PropertyDetail
Systematic Name Ethyl 2-amino-3-(tetrahydrofuran-3-yl)propanoate
Side Chain 3-(Tetrahydrofuran-3-yl)methyl group
Steric Bulk High (

-branched equivalent behavior)
Polarity Moderate (Ether oxygen acts as H-bond acceptor)
Acid Stability Stable to standard TFA cleavage cocktails
Base Stability Stable to 20% Piperidine

Phase I: Pre-Synthesis Processing (Critical Step)

Objective: Convert the ethyl ester precursor into Fmoc-3-(oxolan-3-yl)-Ala-OH (Free Acid) suitable for SPPS.

Workflow Diagram

The following diagram illustrates the conversion logic required before the material enters the peptide synthesizer.

PreProcessing Start Ethyl 2-amino-3-(oxolan-3-yl) propanoate (Ester) Step1 Step 1: Saponification (LiOH, THF/H2O) Start->Step1 Hydrolysis Inter Intermediate: Free Amino Acid Step1->Inter Deprotection Step2 Step 2: Fmoc Protection (Fmoc-OSu, NaHCO3) Inter->Step2 N-capping Final Ready for SPPS: Fmoc-AA-OH Step2->Final Purification

Figure 1: Conversion workflow from ethyl ester precursor to SPPS-ready building block.

Protocol A: Mild Saponification (Ester Hydrolysis)

Rationale: We use Lithium Hydroxide (LiOH) instead of NaOH to minimize the risk of racemization at the


-carbon, which is a known risk when hydrolyzing amino acid esters.
  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of Ethyl 2-amino-3-(oxolan-3-yl)propanoate in 15 mL of THF (Tetrahydrofuran).

  • Hydrolysis: Cool to 0°C. Add 15 mL of 0.5 M aqueous LiOH (1.5 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and monitor by TLC (System: MeOH/DCM 1:9). The ester spot (

    
    ) should disappear.
    
  • Neutralization: Carefully adjust pH to ~7.0 using 1 M HCl.

  • Concentration: Evaporate THF under reduced pressure. The aqueous phase contains the zwitterionic amino acid.

Protocol B: Fmoc Protection

Rationale: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl as it suppresses the formation of "Fmoc-dipeptides" (oligomerization side reactions).

  • Setup: To the aqueous solution from Protocol A, add NaHCO

    
     (2.0 eq) to adjust pH to ~9.0. Add 10 mL of Dioxane.
    
  • Addition: Dissolve Fmoc-OSu (1.1 eq) in minimal Dioxane and add dropwise to the amino acid solution.

  • Reaction: Stir overnight at RT.

  • Work-up:

    • Dilute with water.[2] Wash with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu and byproducts.
      
    • Acidify the aqueous layer to pH 2.0 with 1 M HCl (The product will precipitate or oil out).

    • Extract with Ethyl Acetate (

      
      ).[2]
      
    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Validation: Verify identity via LC-MS (Target Mass = MW of AA + 222.2 Da).

Phase II: Solid-Phase Peptide Synthesis (SPPS)

Objective: Efficient coupling of the Fmoc-3-(oxolan-3-yl)-Ala-OH into the peptide chain. Challenge: The oxolane ring at the


-position creates steric hindrance similar to Leucine or Phenylalanine. Standard coupling times may be insufficient.
SPPS Cycle Diagram

SPPS_Cycle Resin Resin-Peptide-NH2 Couple Coupling Reaction (Double Couple Recommended) Resin->Couple Activate Activation: Fmoc-AA-OH + HATU + DIEA Activate->Couple Wash1 Wash (DMF) Couple->Wash1 Deprotect Fmoc Deprotection (20% Piperidine) Wash1->Deprotect Wash2 Wash (DMF/DCM) Deprotect->Wash2 Next Next Cycle Wash2->Next

Figure 2: Optimized SPPS cycle for sterically hindered oxolane amino acids.

Protocol C: Coupling Methodology

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for this hindered AA. Alternatively, DIC/Oxyma Pure.

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step:

  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 20 mins.

  • Activation (In Vial):

    • Dissolve Fmoc-3-(oxolan-3-yl)-Ala-OH (3.0 eq relative to resin loading) in DMF.

    • Add HATU (2.9 eq).

    • Add DIEA (6.0 eq).

    • Note: Pre-activate for only 30-60 seconds to minimize racemization.

  • Coupling: Add the activated solution to the resin.[3] Shake/vortex for 60 minutes at RT.

  • Self-Validating Step (Kaiser Test):

    • Take a few resin beads. Add Ninhydrin reagents.

    • Blue beads: Incomplete coupling

      
      Perform Double Coupling  (Repeat Step 2-3).
      
    • Colorless/Yellow beads: Complete coupling

      
       Proceed.
      
  • Capping (Optional but Recommended): If Kaiser test is slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Lutidine/THF to prevent deletion sequences.

Protocol D: Cleavage & Isolation

The oxolane ring is an ether and is generally stable to acid. However, to prevent any potential ring-opening or peroxidation:

  • Cocktail: Use TFA/TIS/H

    
    O (95:2.5:2.5) .
    
    • Avoid: Cocktails containing halides (e.g., Bromides) which might attack the ether ring under harsh conditions.

  • Duration: 2 to 3 hours at RT.

  • Precipitation: Filter resin, concentrate TFA to ~10% volume, and precipitate in cold Diethyl Ether.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance of the oxolane ring.Switch from DIC/HOBt to HATU/DIEA . Increase temperature to 50°C (microwave SPPS) if available.
Racemization Over-activation or high base concentration during ester hydrolysis.Ensure LiOH hydrolysis is performed at 0°C. Use Oxyma Pure instead of HOBt during coupling to suppress racemization.
Side Chain Degradation Acid sensitivity of the ether during cleavage.Ensure the cleavage cocktail contains water (2.5%) as a scavenger. Do not exceed 3 hours in TFA.

References

  • BenchChem. (2025).[3][4] A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Retrieved from 3

  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Retrieved from 5

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Protocols. Retrieved from 6

  • Biotage. (2023).[7] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from 7

  • National Institutes of Health (NIH). (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Retrieved from 8

Sources

Application

Application Note: High-Affinity Beta-Turn Induction via Tetrahydrofuran (THF) Amino Acids

Executive Summary In drug discovery, the flexibility of linear peptides often results in poor bioavailability and rapid proteolytic degradation. The -turn is a critical recognition motif in protein-protein interactions (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the flexibility of linear peptides often results in poor bioavailability and rapid proteolytic degradation. The


-turn is a critical recognition motif in protein-protein interactions (PPIs), yet native peptides rarely maintain this conformation in solution.

This guide details the application of Tetrahydrofuran (THF) Amino Acids (often derived from furanoid sugar amino acids) as rigid scaffolds to force bioactive peptides into stable


-turn conformations. By locking the backbone dihedral angles (

and

), THF moieties reduce the entropic penalty of binding and mask the peptide backbone from proteases.

Key Benefits:

  • Entropy Reduction: Pre-organizes the peptide into the bioactive conformation (

    
     improvement).
    
  • Proteolytic Stability: Steric bulk and non-native backbones resist enzymatic cleavage (

    
     extension).
    
  • Solubility: The ether oxygen improves water solubility compared to carbocyclic mimetics.

Mechanistic Insight: The "Dihedral Lock"

The efficacy of THF amino acids stems from their ability to restrict the conformational space of the peptide backbone. Unlike flexible Gly or Ala residues, the THF ring incorporates the


 and 

atoms into a cyclic ether system.
Structural Constraints

In a native peptide, the


-turn is stabilized by a weak hydrogen bond between the carbonyl oxygen of residue 

and the amide proton of residue

.[1]
  • THF Action: The rigid ring structure restricts the

    
     and 
    
    
    
    torsion angles to values characteristic of Type I or Type II
    
    
    -turns (typically
    
    
    for Type I).
  • H-Bond Mimicry: In specific designs (e.g., Sugar Amino Acids), the ring oxygen can act as an intramolecular H-bond acceptor, further stabilizing the turn without requiring the

    
     interaction.
    
Visualization of Mechanism

BetaTurnMechanism Native Native Linear Peptide (High Entropy, Flexible) Incorporation Incorporation of THF Amino Acid Native->Incorporation SPPS Constraint Steric Constraint (Dihedral Locking) Incorporation->Constraint Ring Structure BetaTurn Stable Beta-Turn (Bioactive Conformation) Constraint->BetaTurn Entropy Reduction Binding High Affinity Target Binding BetaTurn->Binding Pre-organization

Figure 1: Mechanism of Action. The THF scaffold reduces the conformational entropy of the unfolded state, lowering the energy barrier to adopt the bioactive


-turn conformation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: THF amino acids are sterically hindered secondary amino acids (if the amine is part of the ring) or bulky primary amines. Standard coupling protocols often fail, leading to deletion sequences.

Reagents:

  • Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to reduce aggregation).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 min. Deprotect Fmoc group (20% Piperidine/DMF, 2 x 10 min).

  • Coupling the THF Amino Acid (Critical Step):

    • Dissolve Fmoc-THF-AA (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF.

    • Add DIPEA (6 eq) immediately before adding to the resin.

    • Reaction Time: Shake for 2–4 hours at room temperature.

    • Optimization: If the THF ring contains a secondary amine, use microwave irradiation (75°C, 25W, 10 min).

  • Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). If positive (blue beads), repeat coupling.

  • Coupling the Next Residue (The "Difficult" Coupling):

    • The amine of the resin-bound THF residue is often sterically crowded.

    • Use PyAOP or COMU (3 eq) instead of HBTU/HCTU.

    • Perform Double Coupling (2 x 1 hour).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 2: NMR Validation of Beta-Turn Induction

Objective: Confirm the presence of a stable


-turn in solution using Temperature Coefficient analysis. In a stable H-bonded turn, the amide proton is shielded from solvent exchange, showing little chemical shift change with temperature.

Workflow Visualization:

NMRWorkflow Sample Lyophilized Peptide (>95% Purity) Solvent Dissolve in DMSO-d6 or H2O:D2O (9:1) Sample->Solvent TOCSY 2D TOCSY (Spin System Assignment) Solvent->TOCSY ROESY 2D ROESY/NOESY (Spatial Proximity d_NN) TOCSY->ROESY VT_NMR Variable Temperature (VT) NMR (298K to 323K, 5K steps) ROESY->VT_NMR Analysis Calculate Temp Coefficient (Δδ/ΔT) VT_NMR->Analysis

Figure 2: NMR Characterization Workflow. This sequence ensures correct assignment before determining structural stability.

Detailed Steps:

  • Sample Prep: Dissolve 2–5 mg of peptide in 500 µL DMSO-d6.

  • Assignment (TOCSY): Run TOCSY (80 ms mixing time) to identify spin systems. The THF ring protons will show distinct coupling patterns separate from the peptide backbone.

  • Distance Constraints (ROESY): Run ROESY (200 ms mixing time).

    • Success Criterion: Look for strong

      
       and 
      
      
      
      cross-peaks, which are diagnostic of turns.
  • VT-NMR (The "Gold Standard"):

    • Acquire 1D

      
      H NMR spectra at 298K, 303K, 308K, 313K, 318K, and 323K.
      
    • Track the chemical shift (

      
      ) of the amide protons.
      
    • Calculation: Plot

      
       (ppm) vs. Temperature (K). The slope is the temperature coefficient (
      
      
      
      ).

Interpretation of Results:

ParameterValueInterpretation
Temp. Coefficient < 3 ppb/KStrong Intramolecular H-Bond (Stable Turn)
Temp. Coefficient > 5 ppb/KSolvent Exposed (Flexible/Random Coil)
NOE Signal Strong

Characteristic of Type I/II Turns

Comparative Data: Native vs. THF-Mimetic

The following table illustrates the typical performance enhancement observed when replacing a central dipeptide (e.g., Gly-Pro or Ala-Gly) in a bioactive loop with a THF-amino acid scaffold (e.g., a furanoid sugar amino acid).

MetricNative Peptide (Linear)THF-PeptidomimeticImprovement Factor
Binding Affinity (

)
150 nM12 nM12.5x (Entropy gain)
Serum Half-Life (

)
15 minutes> 240 minutes>16x (Protease resistance)
Solubility (PBS) 0.5 mg/mL2.1 mg/mL4.2x (Ether hydrophilicity)
Conformation (NMR) Random Coil / EnsembleDefined Type II

-Turn
N/A

Note: Data represents average improvements reported in Somatostatin and Integrin inhibitor studies (see References).

References

  • Maity, P., Zabel, M., & König, B. (2007). Tetrahydrofuran C

    
    -tetrasubstituted Amino Acids: Two Consecutive Beta-Turns in a Crystalline Linear Tripeptide. The Journal of Organic Chemistry, 72(21), 8046–8053.[2]
    
  • Chakraborty, T. K., Ghosh, S., & Jayaprakash, S. (2003). Sugar amino acids and their uses in designing bioactive peptidomimetics. Current Medicinal Chemistry, 10(6), 407–445.

  • Gruner, S. A., et al. (2002). Carbohydrate-based mimetics in drug design: sugar amino acids and carbohydrate scaffolds. Chemical Reviews, 102(2), 491–514.

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition, 21(7), 512–523.

Sources

Method

Application Note: Large-Scale Synthesis of Amino Acid Ethyl Ester Hydrochlorides

Executive Summary The conversion of amino acids to their ethyl ester hydrochlorides is a fundamental transformation in peptide synthesis and medicinal chemistry. While Fischer esterification using gaseous HCl is a tradit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of amino acids to their ethyl ester hydrochlorides is a fundamental transformation in peptide synthesis and medicinal chemistry. While Fischer esterification using gaseous HCl is a traditional route, it presents significant handling challenges at scale (e.g., gas cylinder management, precise stoichiometry control).

This Application Note details a scalable, self-validating protocol utilizing Thionyl Chloride (


) and Ethanol. This method generates anhydrous HCl in situ, effectively driving the equilibrium toward ester formation through the irreversible consumption of water. This guide is optimized for multi-kilogram production, emphasizing thermal management, off-gas scrubbing, and critical process parameters (CPPs) to ensure yields >95% and high optical purity.

Scientific Principles & Mechanism[1]

Mechanistic Pathway

The reaction proceeds via an acyl-sulfite intermediate or, more commonly at scale, through the in situ generation of anhydrous HCl. Thionyl chloride reacts vigorously with ethanol to produce ethyl chloride, sulfur dioxide (


), and hydrogen chloride (

).


The generated


 protonates the carboxylic acid of the amino acid, activating it for nucleophilic attack by the ethanol solvent. Crucially, the reaction of 

with water (a byproduct of esterification) produces

and

, chemically dehydrating the system and driving the Le Chatelier equilibrium toward the ester product.
Thermodynamics & Kinetics
  • Exothermicity: The initial mixing of

    
     and EtOH is highly exothermic (
    
    
    
    ).[1] Uncontrolled addition leads to solvent boil-over and potential degradation of the amino acid side chains.
  • Equilibrium: The reaction is driven to completion by the removal of volatile byproducts (

    
    ) and the chemical consumption of water.
    

Safety & Engineering Controls (Critical)

WARNING: This protocol involves corrosive reagents and toxic gas evolution.[1][2]

  • Off-Gas Scrubbing: The reaction generates massive volumes of

    
     and 
    
    
    
    gas. The reactor vent must be connected to a caustic scrubber system (e.g., 20% NaOH solution) capable of neutralizing acidic fumes.
  • Thermal Management: A jacketed reactor with a cryostat (capacity to cool to -10°C) is required for the addition phase.

  • Material Compatibility: Reactors must be glass-lined or Hastelloy. Stainless steel (SS316) is susceptible to pitting corrosion from hot anhydrous HCl.

Master Protocol: 1.0 kg Scale-Up

Equipment Setup
  • Vessel: 20L Jacketed Glass Reactor with overhead stirring.

  • Condenser: Reflux condenser cooled to 5°C.

  • Addition: Pressure-equalizing dropping funnel or metering pump (PTFE lines).

  • Scrubber: Connected to the condenser outlet.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolRole
L-Phenylalanine 165.191.01.00 kgSubstrate
Ethanol (Absolute) 46.07~10-15 vol10.0 LSolvent/Reagent
Thionyl Chloride 118.972.51.10 LActivator/Dehydrant
MTBE 88.15N/A5.0 LAnti-solvent
Step-by-Step Procedure
Phase 1: Activation (The "Danger Zone")
  • Charge 10.0 L of absolute ethanol into the reactor.

  • Cool the solvent to an internal temperature (

    
    ) of -5°C to 0°C.
    
  • Addition: Slowly add Thionyl Chloride (1.10 L) via the metering pump.

    • Rate Control: Adjust rate to maintain

      
      .
      
    • Observation: The solution will fume; ensure scrubber is active.

  • Hold: Stir the solution at 0°C for 30 minutes to allow initial formation of the HCl-EtOH complex.

Phase 2: Esterification
  • Charge: Add solid L-Phenylalanine (1.00 kg) to the reactor through a powder funnel.

    • Note: The amino acid will initially be a suspension.

  • Ramp: Slowly heat the jacket to bring the reaction to a gentle reflux (

    
    ).
    
  • Reaction: Reflux for 4–6 hours.

    • Self-Validation Checkpoint: The suspension should dissolve into a clear, homogeneous solution as the amino acid converts to the soluble ester hydrochloride.

    • PAT: Sample for HPLC (see Section 5) to confirm >99% conversion.[3]

Phase 3: Isolation & Purification
  • Concentration: Switch condenser to distillation mode. Remove approximately 70-80% of the ethanol under reduced pressure (vacuum) at

    
    .
    
    • Result: A thick, oily residue or slurry remains.

  • Precipitation: Cool the residue to 20°C. Add 5.0 L of Methyl tert-butyl ether (MTBE) or Diethyl Ether to induce crystallization.

  • Aging: Cool to 0-5°C and stir for 2 hours to maximize yield.

  • Filtration: Filter the white crystalline solid under nitrogen atmosphere (product is hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Analytical Technology (PAT)

To ensure scientific integrity, do not rely solely on time. Use this HPLC method to monitor the disappearance of the starting amino acid.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 210 nm (amide/ester bond absorption).[3]

Interpretation:

  • Starting Material (Phenylalanine): Elutes early (polar).

  • Product (Ethyl Ester): Elutes later (more hydrophobic).

  • Target: Area% of Starting Material < 0.5%.

Visualization: Process Workflow

G Start Start: Ethanol Charge Cooling Cooling (-5°C) Start->Cooling Activation Add SOCl2 (Exothermic!) Cooling->Activation Temp < 10°C Addition Add Amino Acid Activation->Addition Reflux Reflux (78°C) 4-6 Hours Addition->Reflux Scrubber Caustic Scrubber (Traps SO2/HCl) Reflux->Scrubber Off-gas Distill Vacuum Distillation Reflux->Distill Clear Solution Precip Add MTBE (Crystallization) Distill->Precip Product Final Product (Ester HCl Salt) Precip->Product

Caption: Figure 1. Process flow diagram illustrating the critical temperature control points and off-gas management during the thionyl chloride mediated esterification.

Data & Performance Specifications

The following table summarizes expected yields and physical properties for common amino acids using this specific protocol (1.0 kg scale).

Amino AcidProduct (Ethyl Ester HCl)Expected YieldMelting Point (°C)Appearance
L-Phenylalanine L-Phe-OEt[4]·HCl96 - 98%154 - 156White Needles
L-Tyrosine L-Tyr-OEt·HCl94 - 96%166 - 168White Powder
Glycine Gly-OEt·HCl95 - 97%144 - 146Crystalline Solid
L-Alanine L-Ala-OEt·HCl92 - 95%86 - 88Hygroscopic Solid

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Residual water or incomplete removal of solvent.Ensure ethanol is "Absolute" grade. Extend vacuum drying time. Use fresh MTBE for precipitation.
Yellow/Dark Color Reaction temperature too high during

addition.
Strictly maintain

during activation. Ensure reactor is inerted with

.
Incomplete Conversion Insufficient

or reflux time.
Check stoichiometry (min 2.0 eq). Extend reflux by 2 hours.
Scrubber Overload Addition rate of

too fast.
Slow down addition. Ensure scrubber pump is active and NaOH concentration is maintained.

References

  • Brenner, M., & Huber, W. (1953).

    
    -amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta, 36(5), 1109–1115. Link
    
  • Sigma-Aldrich. (n.d.).[3] L-Phenylalanine ethyl ester hydrochloride Product Specification. Retrieved October 2023.[5] Link

  • Anand, R. C., & Vimal. (2012). A Convenient Synthesis of Amino Acid Methyl Esters.[6] Asian Journal of Chemistry, 24(1), 319-322.[4] Link

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions: Safety Guidelines.Link

  • Organic Syntheses. (2014). Working with Hazardous Chemicals: Thionyl Chloride Safety. Organic Syntheses, 91, 1-14. Link

Sources

Application

Asymmetric synthesis of beta-substituted alpha-amino acid derivatives

Application Note: Asymmetric Synthesis of -Substituted -Amino Acid Derivatives Executive Summary -Substituted -amino acids are critical non-proteinogenic building blocks in modern drug discovery. Their incorporation into...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of -Substituted -Amino Acid Derivatives

Executive Summary


-Substituted 

-amino acids are critical non-proteinogenic building blocks in modern drug discovery. Their incorporation into peptide therapeutics imposes local conformational constraints (e.g., stabilizing

-turns or helices) and significantly enhances metabolic stability against proteolytic degradation. Furthermore, they serve as chiral precursors for

-lactams and other heterocyclic pharmacophores.

This Application Note provides a rigorous technical guide for synthesizing these derivatives. We move beyond basic textbook definitions to address the causality of experimental failure and process scalability .

We focus on two complementary methodologies:

  • Asymmetric Hydrogenation: The industrial "Gold Standard" for multigram-to-kilogram scale synthesis of specific targets.

  • Pd-Catalyzed C(sp³)-H Activation: The modern "Late-Stage Functionalization" approach for generating diverse libraries from a single alanine scaffold.

Strategic Overview: Method Selection

Choosing the correct synthetic route depends on the stage of drug development and the structural diversity required.

Decision Matrix

The following logic flow illustrates the decision process for selecting the optimal synthetic strategy.

DecisionMatrix Start Target Molecule: Beta-Substituted Alpha-Amino Acid Scale Is the target for Scale-Up (>10g) or Library Gen? Start->Scale Hydro Method A: Asymmetric Hydrogenation Scale->Hydro Scale-Up / Single Target CH_Act Method B: C-H Activation Scale->CH_Act Library / SAR Exploration Precursor Requirement: Dehydroamino Acid Precursor Hydro->Precursor Outcome1 High ee (>99%) Scalable Limited Diversity Precursor->Outcome1 Directing Requirement: Directing Group (DG) CH_Act->Directing Outcome2 Rapid Analoging Step-Economy Moderate Scale Directing->Outcome2

Figure 1: Strategic decision matrix for selecting the synthesis pathway based on project phase and scale requirements.

Method A: Rh-Catalyzed Asymmetric Hydrogenation

Best for: Large-scale preparation of defined targets. Core Principle: Enantioselective reduction of prochiral


-substituted dehydroamino acids.
Mechanistic Insight

Success in this protocol relies heavily on the catalyst-substrate recognition . The reaction proceeds via an inner-sphere mechanism where the olefin coordinates to the Rh(I) center.

Critical Control Point: The


 geometry of the starting dehydroamino acid is paramount. Most chiral phosphine ligands (e.g., DuPhos, BenzP*) are optimized for the (Z)-isomer . The (E)-isomer often hydrogenates slower and with lower enantioselectivity.

HydroCycle Rh_Pre [Rh(L*)(cod)]+ Coord Substrate Coordination (Bidentate) Rh_Pre->Coord + Substrate OxAdd Oxidative Addition of H2 Coord->OxAdd + H2 MigIns Migratory Insertion (Stereo-determining) OxAdd->MigIns Rate Limiting RedElim Reductive Elimination MigIns->RedElim RedElim->Rh_Pre Regenerate Catalyst Product Chiral Product (S)-Amino Acid RedElim->Product

Figure 2: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation. The migratory insertion step dictates the stereochemistry.

Detailed Protocol

Target: Synthesis of


-Acetyl-

-phenylalanine methyl ester.

Materials:

  • Substrate: Methyl (Z)-2-acetamido-3-phenylacrylate (ensure >98% Z-purity via NMR).

  • Catalyst: [Rh((R,R)-Me-DuPhos)(cod)]BF

    
     (Strem or Sigma).
    
  • Solvent: Degassed Methanol (MeOH).

  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Workflow:

  • Substrate Preparation (The "Purge"):

    • Dissolve substrate (1.0 eq, 10 mmol) in MeOH (0.1 M concentration).

    • Expert Tip: Oxygen is a catalyst poison. Sparge the solvent with Argon for 20 minutes before adding the catalyst. Do not rely solely on vacuum/backfill cycles for the solvent.

  • Catalyst Addition:

    • In a glovebox or under strict Schlenk conditions, add the Rh-catalyst (0.5 - 1.0 mol%).

    • Transfer the solution to the autoclave liner.

  • Hydrogenation:

    • Purge the autoclave 3x with H

      
       (pressurize to 5 bar, vent to 1 bar).
      
    • Pressurize to 5–10 bar (70–150 psi) .

    • Stir at Room Temperature (25°C) for 12–24 hours.

    • Note: Heating is rarely required for DuPhos systems and may erode ee.

  • Workup:

    • Vent H

      
       carefully.
      
    • Concentrate the mixture in vacuo.

    • Pass through a short plug of silica (eluent: EtOAc) to remove the Rh residue.

Data & Troubleshooting
ParameterOptimal RangeConsequence of Deviation
Substrate Geometry >98% (Z)(E)-isomer may yield opposite enantiomer or racemic background.
Pressure 3–10 barToo low: Slow reaction. Too high: Generally safe, but unnecessary.
Solvent MeOH, EtOHAprotic solvents (THF, DCM) often significantly reduce reaction rate.
O

Level
< 10 ppmCatalyst deactivation (solution turns from orange to dark brown/black).

Method B: Pd-Catalyzed C(sp³)-H Functionalization

Best for: Late-stage diversification (SAR studies). Core Principle: Using a directing group (DG) to guide a Pd catalyst to the unreactive


-methyl C-H bond of alanine.
Mechanistic Insight

This method utilizes the "innate" reactivity of the C-H bond by bringing the metal into proximity. The 8-Aminoquinoline (AQ) auxiliary is the industry standard for this transformation due to its bidentate (


) coordination, which stabilizes high-valent Pd intermediates.

CHActivation Substrate Alanine-AQ Amide Coordination Pd(II) Coordination Substrate->Coordination + Pd(OAc)2 CH_Cleavage C-H Activation (CMD Mechanism) Coordination->CH_Cleavage OxAdd_ArI Oxidative Addition (Ar-I) CH_Cleavage->OxAdd_ArI + Ar-I / Ag+ RedElim Reductive Elimination (C-C Bond Formation) OxAdd_ArI->RedElim Removal DG Removal (Hydrolysis/Reduction) RedElim->Removal

Figure 3: Workflow for Pd-catalyzed


-arylation using a bidentate directing group.
Detailed Protocol

Target: Synthesis of


-(4-methoxyphenyl)-alanine derivative.

Materials:

  • Substrate:

    
    -Phthaloyl-alanine-8-aminoquinoline amide.
    
  • Reagent: 4-Iodoanisole (1.5 - 2.0 eq).

  • Catalyst: Pd(OAc)

    
     (10 mol%).
    
  • Additives: AgOAc (1.5 eq) (acts as iodide scavenger and oxidant regenerator).

  • Solvent:

    
    -Amyl alcohol or Toluene (anhydrous).
    

Step-by-Step Workflow:

  • Reaction Assembly:

    • In a screw-cap vial (4 mL), combine Substrate (0.2 mmol), Pd(OAc)

      
       (4.5 mg), AgOAc (50 mg), and 4-Iodoanisole.
      
    • Add solvent (1.0 mL).

    • Critical: Seal the vial tightly. Exclusion of water is less critical than in hydrogenation, but moisture can promote competitive hydrolysis of the auxiliary.

  • Heating:

    • Heat to 110°C for 18–24 hours.

    • Visual Check: The reaction typically turns dark/black due to AgI precipitation.

  • Filtration:

    • Cool to room temperature.[1][2]

    • Filter through Celite to remove Ag salts and Pd black. Wash with DCM.

  • Purification:

    • Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

  • Auxiliary Removal (The "Release"):

    • To recover the free amino acid derivative: Treat the product with CAN (Ceric Ammonium Nitrate) in MeCN/H

      
      O or basic hydrolysis (LiOH/H
      
      
      
      O
      
      
      ), depending on substrate stability.
Self-Validating System
  • TLC Monitoring: The starting material (AQ-amide) is usually highly fluorescent. Disappearance of the SM spot is a clear indicator.

  • Mono- vs. Di-arylation: In alanine derivatives, there is a risk of functionalizing both

    
    -methyl groups if the reaction is pushed too hard. Control stoichiometry carefully (1.2 eq Ar-I for mono, excess for di).
    

Analytical Validation

To ensure scientific integrity, synthesized products must be validated for both chemical purity and optical purity.

Enantiomeric Excess (ee) Determination[3]
  • Method: Chiral HPLC or SFC.

  • Column: Daicel Chiralpak AD-H or OD-H are the "workhorse" columns for

    
    -amino acid derivatives.
    
  • Mobile Phase: Hexane/IPA (90:10) usually provides baseline separation.

  • Standard: Always run the racemic compound (synthesized via non-stereoselective reduction or mixed coupling) to establish retention times.

Structural Confirmation (NMR)
  • ¹H NMR (400 MHz, CDCl₃): Look for the diastereotopic protons at the

    
    -position. They will appear as distinct doublets of doublets (dd) typically between 2.8–3.2 ppm.
    
  • Coupling Constants: The coupling constant (

    
    ) between 
    
    
    
    -H and
    
    
    -H can indicate the rotameric population, though it does not directly prove absolute configuration without X-ray or comparison to literature values.

References

  • Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation. Accounts of Chemical Research, 37(9), 633–641. [Link]

  • Etayo, J., & Vidal-Ferran, A. (2013). Rhodium-Catalyzed Asymmetric Hydrogenation as a Valuable Synthetic Tool for the Preparation of Chiral Drugs. Chemical Society Reviews, 42, 728-754. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016).[3] Syntheses of Unnatural Amino Acids via Palladium-Catalyzed C–H Functionalization.[4][5] Accounts of Chemical Research, 49(4), 635–645. [Link]

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society, 127(38), 13154–13155. [Link]

  • Weiner, B., Szymanski, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010).

    
    -Amino Acids. Chemical Society Reviews, 39, 1656-1691. [Link]
    

Sources

Method

High-Efficiency Fmoc-Protection Strategy for Ethyl 2-amino-3-(oxolan-3-yl)propanoate

[1] Executive Summary This Application Note details the protocol for the -Fmoc protection of Ethyl 2-amino-3-(oxolan-3-yl)propanoate (also known as 3-(tetrahydrofuran-3-yl)alanine ethyl ester).[1] This non-canonical amin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note details the protocol for the


-Fmoc protection of Ethyl 2-amino-3-(oxolan-3-yl)propanoate  (also known as 3-(tetrahydrofuran-3-yl)alanine ethyl ester).[1] This non-canonical amino acid derivative features a polar, cyclic ether side chain (oxolane) and a C-terminal ethyl ester.[1]

The primary synthetic challenge addressed here is the chemoselectivity required to introduce the base-labile Fmoc group without hydrolyzing the existing ethyl ester. Standard Schotten-Baumann conditions using strong bases (e.g.,


, pH >11) pose a significant risk of saponification.[1] This guide presents a validated Mild Bicarbonate Protocol  utilizing Fmoc-OSu, ensuring high yield (>90%) and preservation of the ester moiety.

Strategic Analysis & Mechanistic Insight

Substrate Analysis[1]
  • Target Molecule: Ethyl 2-amino-3-(oxolan-3-yl)propanoate (

    
    ).[1]
    
  • Key Features:

    • Primary Amine: Nucleophile for Fmoc attachment.[1]

    • Ethyl Ester: Electrophile susceptible to base-catalyzed hydrolysis (

      
       attack).[1]
      
    • Oxolane Ring: A cyclic ether.[1] Chemically stable under standard protection conditions but increases water solubility compared to carbocyclic analogs (e.g., Phenylalanine).

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For this specific substrate, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the mandatory reagent choice over Fmoc-Cl.[1]

FeatureFmoc-ClFmoc-OSuImpact on Protocol
Reactivity High (Acid Chloride)Moderate (Activated Carbonate)Fmoc-OSu provides better control.[1][2]
Side Reactions Dipeptide formation commonMinimalFmoc-OSu suppresses oligomerization.[1][2]
Byproducts HCl (Requires more base)N-Hydroxysuccinimide (Neutral)Fmoc-OSu is easier to buffer.[1]
The pH Control Strategy

The reaction relies on the Schotten-Baumann principle. The amine must be deprotonated (unreactive




reactive

) to attack the Fmoc reagent. However, the pH must be capped to prevent ester hydrolysis.
  • Optimal pH Window: 8.5 – 9.0.[1]

  • Buffer Choice: Sodium Bicarbonate (

    
    ) is preferred over Sodium Carbonate (
    
    
    
    ).[1]
    
    
    maintains a pH near 8.5, sufficient to deprotonate the
    
    
    -amine (
    
    
    ~8.0 for esters) but mild enough to leave the ethyl ester intact.

Visualized Reaction Pathways

Reaction Mechanism

The following diagram illustrates the nucleophilic attack of the amine on Fmoc-OSu and the critical avoidance of the saponification pathway.

Fmoc_Mechanism Fig 1. Chemoselective pathway favoring N-protection over ester hydrolysis via pH control. Substrate Amino Acid Ester (R-NH2) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Base (pH 8.5) Nucleophilic Attack FmocOSu Fmoc-OSu (Reagent) FmocOSu->Intermediate Product Fmoc-AA-OEt (Target) Intermediate->Product - HOSu (Main Pathway) SideProduct Hydrolyzed Acid (Impurity) Product->SideProduct pH > 11 (Avoid!)

[1][3]

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride (1.0 equiv).[1]

  • Reagent: Fmoc-OSu (1.1 equiv).[1]

  • Base: Sodium Bicarbonate (

    
    ) (2.5 equiv).[1]
    
  • Solvent System: 1,4-Dioxane : Water (1:1 v/v).[1] Alternative: Acetone:Water if Dioxane toxicity is a concern.[1]

  • Quench: 1M Potassium Hydrogen Sulfate (

    
    ) or 10% Citric Acid.
    
Step-by-Step Procedure

Step 1: Solubilization & Basification

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 223 mg) of the amino ester HCl salt in 5 mL of Water .

  • Add 2.5 mmol (210 mg) of solid

    
    .
    
    • Observation: Evolution of

      
       gas may occur.[3] Stir until the solution is clear and effervescence ceases.
      
  • Add 5 mL of 1,4-Dioxane . The mixture should remain homogenous.

Step 2: Fmoc Addition

  • Dissolve 1.1 mmol (371 mg) of Fmoc-OSu in 2 mL of 1,4-Dioxane .

  • Add the Fmoc-OSu solution dropwise to the stirring amino ester solution over 5–10 minutes.

    • Rationale: Slow addition prevents precipitation of the reagent and ensures steady consumption.

  • Stir the reaction mixture at Room Temperature (20–25°C) for 3 to 4 hours .

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][4] The starting amine (ninhydrin positive) should disappear; the Fmoc product (UV active) should appear.

Step 3: Workup & Isolation [1][5]

  • Concentration: Evaporate the Dioxane under reduced pressure (Rotavap) at 35°C. Do not exceed 40°C to prevent thermal degradation. You will be left with an aqueous suspension.[1]

  • Dilution: Add 10 mL of Water and 20 mL of Ethyl Acetate (EtOAc).

  • Acidification (Crucial): While stirring, carefully acidify the aqueous layer to pH 3–4 using 1M

    
     or 10% Citric Acid.
    
    • Note: Do not use strong HCl.[1] We only want to protonate unreacted amine and the byproduct N-hydroxysuccinimide (HOSu) to keep them in the water phase or facilitate removal.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with EtOAc (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 10 mL Water (removes salts).[1]

    • 10 mL 5%

      
       (removes free HOSu byproduct).[1]
      
    • 10 mL Brine (saturated NaCl).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 4: Purification

  • The crude product is often pure enough (>95%) for use.

  • Recrystallization: If necessary, recrystallize from EtOAc/Hexane.[1]

  • Flash Chromatography: Elute with Hexane:EtOAc (gradient 4:1 to 1:1).

Workflow Diagram

Protocol_Flow Fig 2. Step-by-step workflow for Fmoc protection of Ethyl 2-amino-3-(oxolan-3-yl)propanoate. Start Start: Amino Ester HCl Salt Solubilize Dissolve in Water/Dioxane (1:1) Add NaHCO3 (2.5 eq) Start->Solubilize React Add Fmoc-OSu (1.1 eq) Stir RT, 3-4 hrs Solubilize->React Evap Evaporate Organic Solvent React->Evap Extract Add EtOAc + Acidify (pH 3) Extract Product to Organic Phase Evap->Extract Wash Wash: Water -> NaHCO3 -> Brine Extract->Wash Finish Dry & Concentrate Final Product Wash->Finish

Quality Control & Troubleshooting

Analytical Validation[1]
  • HPLC: Purity should be >98%. Monitor at 254 nm (Fmoc absorption).[1][4]

  • 1H NMR (CDCl3):

    • 
       7.7–7.3 (8H, m, Fmoc aromatics).[1]
      
    • 
       5.4 (1H, d, NH carbamate).[1]
      
    • 
       4.4–4.2 (3H, m, Fmoc 
      
      
      
      + CH).[1]
    • 
       4.1 (2H, q, Ethyl ester 
      
      
      
      ).[1]
    • 
       3.6–3.8 (m, Oxolane ring protons).
      
    • 
       1.2 (3H, t, Ethyl ester 
      
      
      
      ).[1]
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis of Ethyl EsterEnsure pH does not exceed 9.0. Use

strictly.[1] Reduce reaction time.
Oligomers (Dipeptides) Excess Amine / Wrong ReagentUse Fmoc-OSu (not Fmoc-Cl). Ensure dropwise addition.
Incomplete Reaction pH too lowIf pH < 8, the amine is protonated (

) and unreactive. Add slightly more

.[1]
Emulsion during extraction Oxolane polarityThe oxolane ring increases water affinity. Saturate the aqueous phase thoroughly with NaCl (Brine) to force the product out.

References

  • Carpino, L. A., & Han, G. Y. (1972).[1][2] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1] The Journal of Organic Chemistry, 37(22), 3404–3409.[1] Link[1]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link[1]

  • Sigma-Aldrich (Merck). (n.d.).[1] Fmoc Solid Phase Peptide Synthesis - Technical Bulletin. Retrieved January 28, 2026.[1] Link

  • ChemScene. (n.d.). Product Data: Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride.[1][6] Retrieved January 28, 2026.[1] Link

Sources

Application

Application Note: Ethyl 2-amino-3-(oxolan-3-yl)propanoate as a Proline Surrogate in Peptidomimetics

This guide details the technical application of Ethyl 2-amino-3-(oxolan-3-yl)propanoate (also known as 3-(tetrahydrofuran-3-yl)alanine ethyl ester) as a non-canonical proline surrogate. Executive Summary & Scientific Rat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Ethyl 2-amino-3-(oxolan-3-yl)propanoate (also known as 3-(tetrahydrofuran-3-yl)alanine ethyl ester) as a non-canonical proline surrogate.

Executive Summary & Scientific Rationale

In rational drug design, Proline is unique due to its pyrrolidine ring, which constrains the backbone


 angle (approx. -65°), forcing peptides into turns (e.g., 

-turns) or polyproline helices (PPII). While essential for secondary structure, this rigidity can be a metabolic liability or a hindrance during receptor fitting.

Ethyl 2-amino-3-(oxolan-3-yl)propanoate serves as a flexible Proline surrogate . Structurally, it retains the 5-membered heterocyclic ring (tetrahydrofuran/oxolane) analogous to Proline's pyrrolidine, preserving the steric volume and providing an ether oxygen as a hydrogen bond acceptor. However, because the ring is attached to the side chain (


-carbon) rather than cyclized to the backbone nitrogen, it does not  enforce the rigid conformational constraint of Proline.

Key Applications:

  • Decoupling Studies: Differentiating the biological role of Proline’s steric bulk from its conformational rigidity.

  • Isostere Profiling: Probing the electronic effect of replacing the

    
     or 
    
    
    
    of the Proline ring with an ether oxygen (
    
    
    ).
  • C-Terminal Modification: Using the ethyl ester moiety to improve cell permeability of peptidomimetics.

Chemical Properties & Handling

PropertySpecification
IUPAC Name Ethyl 2-amino-3-(oxolan-3-yl)propanoate
Molecular Formula

Molecular Weight 187.24 g/mol (Free base)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (unless HCl salt)
Stability Stable at -20°C; Ester bond susceptible to hydrolysis at pH > 9
Storage Desiccate at -20°C; Hygroscopic (if HCl salt)

Experimental Protocols

Protocol A: Preparation for Solid Phase Peptide Synthesis (SPPS)

Commercially, this compound is supplied as an ethyl ester. To use it as a mid-chain building block in Fmoc-SPPS, one must first protect the


-amine and hydrolyze the ester.

Objective: Convert Ethyl 2-amino-3-(oxolan-3-yl)propanoate to Fmoc-3-(oxolan-3-yl)-Ala-OH .

Reagents:
  • Starting Material (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)

  • 
     (2.5 eq)
    
  • LiOH (3.0 eq)

  • Solvents: 1,4-Dioxane, Water, Ethyl Acetate (EtOAc), HCl (1M).

Workflow:
  • Fmoc Protection:

    • Dissolve Ethyl 2-amino-3-(oxolan-3-yl)propanoate in 1:1 Dioxane/Water.

    • Add

      
       followed by Fmoc-OSu.
      
    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (fading of amine spot, appearance of UV-active Fmoc spot).

    • Note: The ethyl ester is stable under these mild basic conditions.

  • Ester Hydrolysis (Saponification):

    • To the same reaction vessel (or after mild workup), add LiOH (dissolved in minimal water).

    • Stir at RT for 2–3 hours.

    • Critical Check: Monitor disappearance of the ester via LC-MS. Avoid heating to prevent racemization at the

      
      -carbon.
      
  • Workup:

    • Acidify carefully with 1M HCl to pH ~2.0 (Fmoc group is acid stable).

    • Extract 3x with EtOAc.

    • Wash organic layer with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Purify via flash chromatography (Hexane/EtOAc) to obtain the white solid Fmoc-3-(oxolan-3-yl)-Ala-OH .

Protocol B: Incorporation into Peptide Sequence

Method: Standard Fmoc-SPPS using DIC/Oxyma or HATU activation.

  • Resin Preparation: Swell Rink Amide resin in DMF (30 min).

  • Coupling:

    • Mix Fmoc-3-(oxolan-3-yl)-Ala-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Pre-activate for 30 seconds.

    • Add to resin and shake for 45–60 minutes.

  • Validation: Perform Kaiser Test.

    • Note: Unlike Proline, this is a primary amine. The Kaiser test should be negative (colorless) after coupling, indicating successful capping of the previous residue.

  • Capping: Acetylate unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Structural & Functional Analysis

To validate the "Proline Mimic" hypothesis, compare the modified peptide against the native Proline-containing peptide.

Experiment 1: Circular Dichroism (CD) Spectropolarimetry

Objective: Assess loss of secondary structure (flexibility probe).

  • Native Proline Peptide: Typically shows a strong minimum at ~200 nm (random coil) or characteristic bands for Polyproline II (PPII) helix if in a Pro-rich motif.

  • Surrogate Peptide (Oxolane):

    • If the Proline was inducing a turn, the Oxolane substitution (flexible) will likely disrupt this, resulting in a shift toward a pure random coil spectrum.

    • Interpretation: If biological activity is retained despite the loss of CD structure, the activity is driven by side-chain steric recognition, not backbone conformation.

Experiment 2: Proteolytic Stability Assay

Proline confers stability against proteases (e.g., Chymotrypsin) due to the N-alkylated backbone. The Oxolane surrogate is a primary amide.

  • Protocol: Incubate

    
     peptide with Trypsin/Chymotrypsin at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with 1% TFA.

  • Analysis: HPLC peak area integration.

  • Expectation: The Oxolane surrogate will likely be less stable than Proline but potentially more stable than Alanine due to the steric bulk of the

    
    -substituent protecting the amide bond.
    

Visualizing the Logic

The following diagram illustrates the decision tree for using this compound in SAR (Structure-Activity Relationship) studies.

ProlineMimicLogic Start Target: Proline-Rich Peptide Sequence Question Hypothesis: Is Ring Constraint Critical? Start->Question Proline Native Proline (Rigid Backbone + Ring) Question->Proline Control Oxolane Ethyl 2-amino-3-(oxolan-3-yl)propanoate (Flexible Backbone + Ring) Question->Oxolane Test Surrogate Assay Biological Assay & CD Spectra Proline->Assay Oxolane->Assay ResultA Activity Retained (Role: Steric/Volume) Assay->ResultA If Surrogate = Native ResultB Activity Lost (Role: Conformational Lock) Assay->ResultB If Surrogate << Native

Figure 1: Decision logic for deploying the Oxolane surrogate to deconvolute steric vs. conformational effects of Proline.

References

  • Compound Data: ChemScene. (n.d.). Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride.[1] Retrieved from

  • Peptidomimetic Context: Trabocchi, A., & Guarna, A. (Eds.). (2014). Peptidomimetics in Organic and Medicinal Chemistry. Wiley. (General reference on THF-amino acid utility).
  • Proline Surrogates: Che, Y., & Marshall, G. R. (2006). Impact of Proline and Proline Mimetics on Peptide Conformation and Function. Journal of Medicinal Chemistry. (Contextual grounding for acyclic vs cyclic mimics).

Sources

Method

Developing peptide libraries with conformationally constrained amino acids

Application Note: High-Fidelity Synthesis of Conformationally Constrained Peptide Libraries via Split-and-Mix SPPS Abstract The therapeutic potential of peptides is often limited by poor metabolic stability and low membr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Conformationally Constrained Peptide Libraries via Split-and-Mix SPPS

Abstract

The therapeutic potential of peptides is often limited by poor metabolic stability and low membrane permeability. Conformationally constrained amino acids (CCAAs)—such as


-aminoisobutyric acid (Aib), 

-methylated amino acids, and cyclic constraints—address these limitations by "locking" peptides into bioactive conformations, thereby reducing the entropic penalty of binding and masking proteolytic cleavage sites. This guide details the strategic design and execution of One-Bead-One-Compound (OBOC) libraries incorporating these sterically hindered building blocks. We provide a field-proven protocol for Split-and-Mix Solid Phase Peptide Synthesis (SPPS) optimized for difficult couplings, ensuring high-fidelity library generation for drug discovery.

Strategic Design of Constrained Libraries

The Thermodynamic Advantage

In a "lock-and-key" model, a flexible peptide (the key) must lose significant conformational entropy to bind its receptor (the lock). By incorporating CCAAs, the peptide is pre-organized into a bioactive conformation (e.g., helix or turn). This rigidification minimizes the entropy loss (


) upon binding, theoretically improving affinity (

) and selectivity.
Selection of Constraints
  • 
    -Aminoisobutyric Acid (Aib):  A strong helix promoter. The gem-dimethyl group restricts 
    
    
    
    angles to helical regions (
    
    
    - or
    
    
    -helix).
  • 
    -Methyl Amino Acids:  Eliminate a hydrogen bond donor, improving membrane permeability (by reducing hydration energy) and providing resistance to proteases.
    
  • Cyclic Constraints: Macrocyclization (head-to-tail or side-chain-to-side-chain) forces the peptide into a loop structure, often mimicking protein loops or turns.

Experimental Protocol: Split-and-Mix SPPS with Hindered Amines

Objective: Synthesize a library of


 unique peptides containing Aib and 

-methyl residues. Method: Split-and-Mix SPPS on TentaGel beads.[1]
Materials & Reagents
  • Resin: TentaGel S NH2 (90 µm beads, ~0.25 mmol/g loading). Note: TentaGel is preferred for OBOC screening due to its compatibility with aqueous binding assays.

  • Coupling Reagents:

    • Standard AAs: HBTU or DIC/Oxyma.

    • Hindered AAs (Aib, N-Me): PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU .

    • Why PyAOP? It is a phosphonium salt derived from HOAt. It is superior for hindering couplings and avoids the guanidinylation side reactions sometimes seen with uronium salts (HATU/HBTU) during slow reactions.

  • Solvents: DMF (anhydrous), DCM, Piperidine (20% in DMF).

The "Difficult Coupling" Cycle (Step-by-Step)

Step 1: Resin Preparation (Swelling) [2][3]

  • Place TentaGel resin in a fritted reaction vessel.

  • Swell in DCM for 30 min, then wash 3x with DMF.

Step 2: Deprotection

  • Add 20% piperidine/DMF (5 mL/g resin). Agitate for 5 min. Drain.

  • Add fresh 20% piperidine/DMF. Agitate for 15 min. Drain.

  • Critical Wash: Wash 5x with DMF, 3x with DCM, 3x with DMF. Residual piperidine causes racemization during coupling.

Step 3: The Split (Library Generation)

  • Suspend resin in DMF/DCM (1:1) to create a uniform slurry.

  • Divide the slurry equally into

    
     reaction vessels (where 
    
    
    
    = number of amino acids at this position).
    • Calculation: If using 20 AAs, split into 20 vials. Ensure the bead distribution is statistical; for a library of size

      
      , use at least 
      
      
      
      beads total to ensure 99% coverage.

Step 4: Coupling (The Critical Modification) Standard SPPS fails here for Aib-Aib or N-Me-Aib linkages.

  • Activation: Dissolve the Fmoc-CCAA (4 eq), PyAOP (4 eq), and DIEA (8 eq) in minimal DMF.

    • Pre-activation: Allow to react for 30 seconds before adding to resin.

  • Reaction: Add the activated solution to the resin aliquots.

  • Conditions:

    • Microwave (Recommended): Heat to 75°C for 10 min (25W).

    • Manual: Agitate for 2-4 hours at RT. Double coupling is mandatory for Aib/N-Me residues.

  • Monitoring (Self-Validation):

    • Perform a Chloranil Test (for secondary amines like Pro/N-Me) or Kaiser Test (primary amines).

    • Pass: Beads remain colorless (complete coupling).

    • Fail: Beads turn blue (Kaiser) or green (Chloranil). Action: Re-couple using HATU/HOAt.

Step 5: The Mix

  • Combine all resin aliquots into a single vessel.

  • Wash thoroughly (5x DMF) to remove unreacted reagents.

  • Repeat Steps 2-5 for the next position.

Quality Control & Deconvolution

Since the library is synthesized on-bead, the identity of the peptide is spatially isolated (one bead = one peptide).

Mass Spectrometry Sequencing (Ped-MS)

To identify hits without complex chemical encoding tags, use Partial Edman Degradation-Mass Spectrometry (PED-MS) or direct MS/MS.

  • Hit Isolation: Physically pick the fluorescent bead (from screening) into a single well.

  • Cleavage: Use a photocleavable linker (e.g., ANP) or cyanogen bromide (CNBr) if designed.

  • Sequencing:

    • Problem: Isobaric amino acids (Leu/Ile) and N-methylated variations can be ambiguous.

    • Solution: Use high-resolution MS/MS (fragmentation). N-methylated peptides actually fragment more predictably (at the N-Me amide bond), aiding deconvolution.

Visualization of Workflows

Figure 1: Strategic Workflow for Constrained Library Development

LibraryWorkflow Design Library Design (Scaffold & Constraints) Synthesis Split-and-Mix SPPS (PyAOP/Microwave) Design->Synthesis Define AAs QC QC: Chloranil/Kaiser Test (Self-Validation) Synthesis->QC Every Cycle Screening OBOC Screening (Fluorescence/Magnetic) Synthesis->Screening Final Library QC->Synthesis Pass QC->Synthesis Fail (Re-couple) HitID Hit Identification (MS/MS Deconvolution) Screening->HitID Positive Beads

Caption: End-to-end workflow from scaffold design to hit identification. Note the iterative QC loop during synthesis.

Figure 2: The Split-and-Mix Cycle Logic

SplitMix cluster_split Split Step Pool Pooled Resin (n beads) V1 Vessel 1 Couple AA-A Pool->V1 V2 Vessel 2 Couple AA-B Pool->V2 V3 Vessel 3 Couple AA-C Pool->V3 Mix Mix & Deprotect V1->Mix V2->Mix V3->Mix Cycle Next Cycle Mix->Cycle Repeat

Caption: The Split-and-Mix mechanism. Each vessel creates a unique residue addition, but pooling ensures the library contains all combinations (


).

Data Summary: Coupling Reagents for Hindered Amino Acids

ReagentActivation TypeRecommended UseProsCons
HBTU/HCTU UroniumStandard AAsCheap, fast.High racemization risk with hindered bases; can cap N-terminus via guanidinylation.
HATU Uronium (Aza)Difficult CouplingsHigh reactivity (7-aza effect).Expensive; still risks guanidinylation if slow.
PyAOP Phosphonium (Aza)Hindered (Aib, N-Me) Gold Standard. No guanidinylation; highly reactive.Expensive.
DIC/Oxyma CarbodiimideGreen ChemistryLow racemization; safe (non-explosive).Slower than PyAOP for extremely hindered AAs.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

  • Lam, K. S., et al. (1991). A new type of synthetic peptide library for identifying ligand-binding activity. Nature. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Thakkar, A., et al. (2013). Tracing the Evolution of Conformationally Constrained Peptide Libraries. Chemical Reviews. Link

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link (Verified via search context 1.7)

Sources

Application

Biocatalytic Synthesis of Chiral Amino Acids and Derivatives

[1][2][3][4][5] Abstract This guide details the biocatalytic methodologies for synthesizing enantiomerically pure chiral amino acids and amines, focusing on Transaminases (ATAs) and Amino Acid Dehydrogenases (AADHs) . It...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Abstract

This guide details the biocatalytic methodologies for synthesizing enantiomerically pure chiral amino acids and amines, focusing on Transaminases (ATAs) and Amino Acid Dehydrogenases (AADHs) . It transitions from theoretical mechanisms to actionable industrial protocols, using the Sitagliptin (Januvia®) manufacturing process as a primary case study for process evolution. The content is designed for drug development scientists, emphasizing "Green Chemistry" principles, atom economy, and scalable workflow design.

Introduction: The Biocatalytic Shift

Chiral amino acids are the building blocks of peptide therapeutics, peptidomimetics, and complex small-molecule drugs. Traditional chemical synthesis (e.g., Strecker synthesis, asymmetric hydrogenation) often requires toxic transition metals (Rh, Ru), high pressures, and complex protecting group strategies.

Biocatalysis offers a superior alternative:

  • Chemo-selectivity: Enzymes target specific functional groups without protection.

  • Stereo-selectivity: >99% enantiomeric excess (ee) is standard.[1]

  • Sustainability: Water-based media, ambient temperature/pressure, and renewable catalysts.

The Enzyme Toolbox
Enzyme ClassReaction TypeCofactorKey Application

-Transaminases (ATAs)
Transfer of amino group from donor to ketonePLP (Vitamin B6)Chiral amines, non-canonical amino acids
Amino Acid Dehydrogenases (AADHs) Reductive amination of keto acidsNADH / NADPHNatural/Unnatural amino acids (e.g., L-tert-Leucine)
Ammonia Lyases (e.g., PAL) Reversible addition of

to

-unsaturated acids
None / MIOPhenylalanine derivatives

Application Note: Transaminase-Mediated Asymmetric Synthesis

Case Study: The industrial synthesis of Sitagliptin by Merck & Codexis represents the gold standard in transaminase biocatalysis.

Mechanism & Challenge

Transaminases operate via a Ping-Pong Bi-Bi mechanism .

  • First Half-Reaction: The amine donor (e.g., Isopropylamine) transfers its amino group to the enzyme-bound PLP cofactor (forming PMP) and leaves as a ketone (Acetone).

  • Second Half-Reaction: The PMP transfers the amino group to the pro-chiral ketone substrate, releasing the chiral amine product and regenerating PLP.

The Thermodynamic Challenge: The reaction is an equilibrium. To drive high conversion, the equilibrium must be displaced.

  • Strategy A (Physical): Use Isopropylamine (IPA) as the donor. The co-product is acetone , which is volatile and easily removed, driving the reaction forward (Le Chatelier's principle).

  • Strategy B (Chemical): Use "Smart Donors" (e.g., diamines) that cyclize or polymerize upon deamination, rendering the reverse reaction impossible.

Workflow Visualization

The following diagram illustrates the Transaminase catalytic cycle with equilibrium displacement using IPA.

Transaminase_Mechanism PLP_Enz Enzyme-PLP (Internal Aldimine) PMP_Enz Enzyme-PMP (Pyridoxamine) PLP_Enz->PMP_Enz 2. Amino Transfer Product_Amine Chiral Amine (Product) PLP_Enz->Product_Amine 6. Product Release PMP_Enz->PLP_Enz 5. Amino Transfer Product_Ketone Acetone (Volatile Co-product) PMP_Enz->Product_Ketone 3. Acetone Removal (Drives Equilibrium) Substrate_Ketone Pro-chiral Ketone (Substrate) Substrate_Ketone->PMP_Enz 4. Ketone Entry Donor_Amine Isopropylamine (Donor) Donor_Amine->PLP_Enz 1. Amine Entry

Caption: Ping-Pong Bi-Bi mechanism of Transaminases using Isopropylamine (IPA) as an amine donor. Removal of volatile acetone drives the equilibrium toward product formation.

Protocol: High-Throughput Screening (HTS) for Transaminase Activity

Objective: Rapidly identify active transaminase variants for a specific ketone substrate using a colorimetric assay.[2]

Principle

This assay utilizes acetophenone detection . If the enzyme accepts


-methylbenzylamine (

-MBA) as a donor, it produces acetophenone. Acetophenone has a distinct UV absorbance (245 nm) or can be detected via HPLC. For visual screening, specific donors like 2-(4-nitrophenyl)ethan-1-amine can be used, which form colored precipitates upon deamination.[3]
Materials
  • Enzyme Library: 96-well plate containing lyophilized ATA variants (1-5 mg/well).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

  • Cofactor: 1 mM Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: 1 M Isopropylamine (IPA) or (S)-

    
    -methylbenzylamine.
    
  • Substrate: 50 mM Pro-chiral Ketone (dissolved in DMSO).

  • Detection: UV-Vis Plate Reader (245 nm) or HPLC.

Step-by-Step Methodology
  • Enzyme Rehydration: Add 180

    
    L of Rehydration Buffer  (100 mM KPi pH 7.5, 1 mM PLP) to each well containing the enzyme lyophilisate. Incubate at 25°C for 20 min with shaking (600 rpm).
    
  • Substrate Addition: Add 10

    
    L of Substrate Stock  (500 mM in DMSO) to initiate the reaction. Final concentration: 25 mM.
    
  • Donor Addition: Add 10

    
    L of Amine Donor  (e.g., 2M IPA neutralized to pH 7.5).
    
  • Incubation: Seal plate with aluminum foil (to prevent evaporation of IPA/Acetone). Incubate at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 200

    
    L of Acetonitrile (ACN) to quench the reaction and precipitate proteins.
    
  • Clarification: Centrifuge plate at 4000 x g for 10 min.

  • Analysis: Transfer 100

    
    L supernatant to a UV-transparent plate. Measure Absorbance at 245 nm (if using acetophenone tracking) or inject onto Chiral HPLC.
    

Data Interpretation:

  • Hit: >10% conversion compared to negative control (empty vector).

  • False Positives: Check for background absorbance of the substrate at the detection wavelength.

Protocol: Preparative Synthesis of L-tert-Leucine (Dehydrogenase Route)

Objective: Gram-scale synthesis of L-tert-Leucine using Leucine Dehydrogenase (LeuDH) with cofactor recycling.

Principle

Amino Acid Dehydrogenases (AADHs) require NADH.[4] Using stoichiometric NADH is economically unviable. We couple the reaction with Formate Dehydrogenase (FDH) , which recycles


 back to 

by converting Formate to

.

Reaction Equation:



Materials
  • Substrate: 10 g Trimethylpyruvate (TMP).

  • Enzymes:

    • Leucine Dehydrogenase (LeuDH, e.g., from Bacillus cereus), 500 Units.

    • Formate Dehydrogenase (FDH, e.g., from Candida boidinii), 500 Units.

  • Cofactor:

    
     (Catalytic amount, 0.5 mM).
    
  • Co-substrate: Ammonium Formate (3 equivalents).

  • Buffer: 100 mM Ammonium Formate buffer, pH 8.0.

Workflow Visualization (Cascade)

Dehydrogenase_Cascade Substrate Trimethylpyruvate (Keto Acid) Product L-tert-Leucine (Amino Acid) Substrate->Product LeuDH + NH3 Cofactor_Ox NAD+ Cofactor_Red NADH Cofactor_Ox->Cofactor_Red Coupled to Formate Oxidation Cofactor_Red->Cofactor_Ox Coupled to Product Formation Formate Ammonium Formate CO2 CO2 (Gas) (Entropy Driver) Formate->CO2 FDH

Caption: Dual-enzyme cascade for L-tert-Leucine synthesis. LeuDH performs reductive amination while FDH recycles the cofactor, producing CO2 as a byproduct.

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 12.6 g Ammonium Formate in 150 mL deionized water. Adjust pH to 8.0 with Ammonia solution (

    
    ).
    
  • Substrate Dissolution: Add 10 g Trimethylpyruvate to the buffer. Ensure pH remains at 8.0 (readjust if necessary).

  • Cofactor Addition: Add 50 mg

    
     (approx 0.5 mM final conc).
    
  • Enzyme Initiation: Add LeuDH (500 U) and FDH (500 U).

  • Reaction: Stir gently (magnetic stirrer) at 30°C.

    • Critical Control: The reaction produces

      
      . Ensure the vessel is open or vented (e.g., covered with perforated parafilm) to allow gas escape, which drives the reaction.
      
  • Monitoring: Monitor pH every 2 hours. If pH drops below 7.5, add dilute

    
    . Reaction is typically complete in 24 hours.[5]
    
  • Work-up:

    • Protein Removal: Ultrafiltration (10 kDa cutoff) or heat denaturation (60°C for 20 min) followed by centrifugation.

    • Isolation: The filtrate contains L-tert-leucine and residual ammonium formate. Isolate the amino acid via Ion Exchange Chromatography (Cation exchange resin, e.g., Dowex 50W). Elute with ammonia, then evaporate to obtain white crystals.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Equilibrium limitation (Transaminases)Increase Amine Donor equivalents (up to 50 eq). Apply vacuum to remove Acetone.
Enzyme Precipitation High substrate concentration or organic solvent intoleranceAdd cosolvent (10-20% DMSO or Methanol). Screen for solvent-tolerant variants.
Low Enantiomeric Excess (ee) Spontaneous background reaction or wrong enzyme variantVerify background reaction without enzyme. Re-screen library for higher stereoselectivity.
pH Drift Ammonia consumption or CO2 evolutionUse a pH-stat titrator to maintain pH 7.5-8.0 using dilute acid/base.

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem, 1(1), 42-51. Link

  • Koszelewski, D., et al. (2010).[3] "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332. Link

  • Tufvesson, P., et al. (2011). "Process considerations for the asymmetric synthesis of chiral amines using transaminases." Biotechnology and Bioengineering, 108(7), 1479-1493. Link

  • Abrahamson, M. J., et al. (2012). "Discovery of Amino Acid Dehydrogenases for the Synthesis of Bulky Non-canonical Amino Acids." Advanced Synthesis & Catalysis, 354(9), 1777-1786. Link

Sources

Method

Application Note: Strategies and Protocols for Stabilized Peptide Helices

Executive Summary Native -helical peptides often lose their secondary structure when excised from their protein context, resulting in rapid proteolytic degradation and poor cellular permeability. "Stapling"—the introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Native


-helical peptides often lose their secondary structure when excised from their protein context, resulting in rapid proteolytic degradation and poor cellular permeability. "Stapling"—the introduction of a covalent brace between side chains—locks the peptide into a bioactive helical conformation.[1][2] This guide provides a technical deep-dive into the design and synthesis of stabilized helices, focusing on the industry-standard All-Hydrocarbon Ring-Closing Metathesis (RCM)  method, while benchmarking it against Lactam and Triazole alternatives.

Strategic Method Selection

Before initiating synthesis, select the stabilization chemistry based on the biological target and available resources.

FeatureAll-Hydrocarbon (RCM) Lactam Bridge Triazole (Click) Hydrogen Bond Surrogate (HBS)
Chemistry Olefin Metathesis (C=C)Amide Bond (CO-NH)CuAAC (Triazole)C-C bond replacing H-bond
Permeability High (Lipophilic staple)Low (Polar bridge)ModerateModerate
Stability Excellent (Protease resistant)GoodGoodGood
Reagents Grubbs Catalyst, Non-natural AAsStandard Coupling ReagentsAzide/Alkyne AAs, Cu(I)Specialized Allyl synthesis
Best For Intracellular targets, in vivo drugsExtracellular receptors, solubilityChemical biology probesShort sequences, N-term nucleation

Core Protocol: All-Hydrocarbon Peptide Stapling

This section details the synthesis of "stapled" peptides using Ring-Closing Metathesis (RCM), the most validated method for drug development.

Design Logic: The "Rules of the Staple"

The placement and stereochemistry of the non-natural amino acids are critical for successful cyclization.

  • One Turn (

    
    ):  Spans ~1 helical turn.
    
    • Residues: Use (S)-4-pentenylalanine (

      
      )  at both positions.
      
    • Configuration:

      
      .
      
  • Two Turns (

    
    ):  Spans ~2 helical turns.
    
    • Residues: Requires inversion of stereochemistry at one site to align olefins. Use (R)-7-octenylalanine (

      
      )  at 
      
      
      
      and (S)-4-pentenylalanine (
      
      
      )
      at
      
      
      .
    • Configuration:

      
       (or 
      
      
      
      ).

StapleDesign cluster_0 i, i+4 Staple (One Turn) cluster_1 i, i+7 Staple (Two Turns) S5_1 Pos i: (S)-pentenylalanine S5_2 Pos i+4: (S)-pentenylalanine S5_1->S5_2 RCM Cyclization R8 Pos i: (R)-octenylalanine S5_3 Pos i+7: (S)-pentenylalanine R8->S5_3 RCM Cyclization caption Figure 1: Stereochemical rules for hydrocarbon staples.

Experimental Protocol (Solid Phase)

Prerequisites:

  • Peptide synthesized on Rink Amide MBHA resin (Fmoc chemistry).

  • N-terminus is Fmoc-protected (crucial to prevent catalyst coordination to the free amine).

  • Reagents: Grubbs Catalyst (1st Gen for simple, 2nd Gen for difficult staples), 1,2-Dichloroethane (DCE, anhydrous).

Step-by-Step Methodology:

  • Preparation & Swelling:

    • Place resin in a fritted reaction vessel.

    • Wash resin

      
       with DCM (Dichloromethane) to remove DMF traces.
      
    • Critical: Degas DCE solvent with

      
       bubbling for 15 mins. Oxygen deactivates the ruthenium catalyst.
      
  • Catalyst Loading:

    • Dissolve Grubbs Catalyst (10 mM final concentration) in degassed DCE.

    • Add solution to the resin.[3]

    • Reaction: Agitate gently (rocking, not stirring) for 2 hours at room temperature under

      
       atmosphere.
      
  • The "Double-Hit" Strategy (Self-Validating):

    • Drain the solvent. The solution turns from purple (active) to brown/black (decomposed).

    • Repeat Step 2 with fresh catalyst solution for another 2 hours.

    • Validation: If the second wash remains purple/pink, the reaction is likely complete. If it turns brown immediately, a third cycle may be needed.

  • Washing & Quenching:

    • Wash resin

      
       with DCE.[3]
      
    • Wash

      
       with DCM.[3]
      
    • Wash

      
       with DMSO (removes residual Ruthenium).
      
    • Wash

      
       with DMF.
      
  • Final Deprotection & Cleavage:

    • Remove N-terminal Fmoc (20% Piperidine/DMF).

    • Cleave peptide using TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Precipitate in cold diethyl ether.

Workflow Start Resin-Bound Peptide (Fmoc-ON) Wash Solvent Exchange (DMF -> DCM -> DCE) Start->Wash Cat1 RCM Cycle 1 (Grubbs / DCE, 2h) Wash->Cat1 Cat2 RCM Cycle 2 (Fresh Catalyst, 2h) Cat1->Cat2 Check Color Check: Purple = Good Brown = Repeat Cat2->Check Check->Cat2 Incomplete Clean Ruthenium Wash (DMSO / DMF) Check->Clean Complete Cleave Fmoc Removal & TFA Cleavage Clean->Cleave caption Figure 2: Optimized RCM Workflow for Solid-Phase Synthesis.

Characterization & Validation

Do not rely solely on Mass Spectrometry; a stapled peptide can have the correct mass but incorrect conformation.

  • LC-MS Verification:

    • The mass shift is -28 Da (loss of ethylene,

      
      ) compared to the linear bis-olefin precursor.
      
    • Note: If you see a mass of Precursor - 2 Da, you have formed an internal isomer, not the ring.

  • Circular Dichroism (CD):

    • Dissolve peptide in phosphate buffer (pH 7.4).

    • Measure ellipticity (

      
      ) from 190–260 nm.
      
    • Signature: Look for double minima at 208 nm and 222 nm .

    • Calculate % Helicity:

      
      .
      
  • Proteolytic Stability Assay:

    • Incubate peptide with Chymotrypsin or Proteinase K.

    • Monitor degradation via HPLC at

      
       hours.
      
    • Stapled peptides should show

      
       that of the linear control.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Cyclization Steric hindrance or oxidized catalyst.Use Grubbs II catalyst; heat reaction to 40°C; ensure strict

atmosphere.
Mass = Linear - 2 Da Isomerization instead of metathesis.Add 1,4-benzoquinone (0.1 eq) to the reaction mixture to suppress isomerization.
Precipitation on Resin Aggregation of hydrophobic sequence.Use Pseudoproline dipeptides in the sequence; perform RCM on lower loading resin.
Ruthenium Contamination Catalyst sticking to peptide.Add a wash step with sodium diethyldithiocarbamate or extensive DMSO washes before cleavage.

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[4] Journal of the American Chemical Society.[3] Link

  • Bernal, F., et al. (2007). Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide. Journal of the American Chemical Society.[3] Link

  • Kim, Y. W., et al. (2011). Synthesis of All-Hydrocarbon Stapled

    
    -Helical Peptides by Ring-Closing Olefin Metathesis.[4][5][6] Nature Protocols. Link
    
  • Bird, G. H., et al. (2008). Hydrocarbon Double-Stapling Remedies the Proteolytic Instability of a Lengthy Peptide Therapeutic. Proceedings of the National Academy of Sciences. Link

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. Link

Sources

Application

Industrial production methods for amino acid hydrochloride salts

Application Note: Industrial Production & Crystallization of Amino Acid Hydrochloride Salts Abstract This technical guide outlines the industrial standard operating procedures (SOPs) for the purification and chemical con...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial Production & Crystallization of Amino Acid Hydrochloride Salts

Abstract

This technical guide outlines the industrial standard operating procedures (SOPs) for the purification and chemical conversion of amino acids from fermentation broth to high-purity hydrochloride salts. While the free-base forms of amino acids (e.g., L-Lysine, L-Arginine) are often hygroscopic or unstable, their hydrochloride (HCl) salts offer superior solubility, bioavailability, and shelf-life stability. This note details the critical unit operations: ion-exchange purification, reactive crystallization (hydrochlorination), and solid-state finishing, with a focus on thermodynamic control and impurity management.

Introduction: The Hydrochloride Advantage

In pharmaceutical and nutritional applications, the "salt form" is a critical critical quality attribute (CQA). For basic amino acids, the hydrochloride salt is preferred because:

  • Stability: The protonation of the

    
    -amino or side-chain amino group stabilizes the molecule against oxidation and Maillard reactions.
    
  • Processability: HCl salts generally crystallize more readily than zwitterionic free bases, allowing for higher purity isolation.

  • Solubility: L-Arginine free base is highly alkaline (pH ~11); its HCl salt is neutral (pH ~6), making it compatible with physiological formulations.

Process Overview: From Broth to Crystal

The industrial workflow transforms a complex biological matrix (fermentation broth) into a crystalline chemical product.[1][2][3][4][5]

Figure 1: Industrial Process Flow Diagram

Industrial_AA_HCl_Process Broth Fermentation Broth (Crude AA) CellSep Biomass Removal (Centrifugation/MF) Broth->CellSep Clarification IX_Ads Cation Exchange (Adsorption) CellSep->IX_Ads Permeate Elution Elution Step (NH4OH or NaOH) IX_Ads->Elution Purified Stream Conc Vacuum Concentration (Evaporation) Elution->Conc Remove Water/NH3 Reactor Reactive Crystallization (HCl Addition) Conc->Reactor High Brix Syrup Separation Solid-Liquid Separation (Centrifuge) Reactor->Separation Slurry Separation->Conc Mother Liquor Recycle Drying Fluid Bed Drying (Final Product) Separation->Drying Wet Cake

Caption: Figure 1: End-to-end workflow for amino acid HCl salt production. The critical chemical transformation occurs at the "Reactive Crystallization" stage.

Critical Unit Operations & Protocols

Protocol A: Purification of Free Base (Ion Exchange)

Before salt formation, the amino acid must be separated from sugars, proteins, and other fermentation byproducts.

Mechanism: Strong Acid Cation (SAC) resins (e.g., sulfonated polystyrene) bind the positively charged amino acid at low pH. Resin Type: Gel-type strong acid cation resin (e.g., Dowex 50WX8, Diaion SK series).

Step-by-Step Procedure:

  • Acidification: Adjust fermentation broth pH to 1.5–2.0 using

    
    . This ensures the amino acid is fully protonated (
    
    
    
    ) and binds effectively to the resin.
  • Loading: Pump clarified broth through the resin column.

    • Control Point: Monitor effluent refractive index (RI). Breakthrough of amino acid indicates saturation.

  • Washing: Flush with 2 Bed Volumes (BV) of deionized water to remove non-ionic impurities (sugars, pigments).

  • Elution: Elute with 1.5N–2.0N Ammonium Hydroxide (

    
    ).
    
    • Why Ammonia? It acts as a volatile base, displacing the amino acid. Excess ammonia can be stripped later, unlike NaOH which adds fixed salt (Na) that is hard to remove.

  • Ammonia Stripping: The eluate is heated under vacuum (60°C, -0.08 MPa). Ammonia vapor is recovered; the remaining solution is the Concentrated Free Base .

Protocol B: Reactive Crystallization (Hydrochlorination)

This is the most critical step. It combines chemical neutralization with physical crystallization.

Reaction:



Equipment: Glass-lined or Hastelloy reactor (highly corrosion-resistant) with a cooling jacket and precise pH control loop.

Step-by-Step Procedure:

  • Charge: Transfer the Concentrated Free Base (approx. 40-50% w/w) into the reactor.

  • Temperature Control: Cool the batch to 30–35°C. The neutralization is exothermic; failure to remove heat will degrade the product (discoloration).

  • Acid Addition (Titration):

    • Slowly dose 35% Hydrochloric Acid (Industrial Grade, low heavy metals).

    • Agitation: High shear mixing is required to prevent localized hot-spots or "oiling out" of impurities.

  • Endpoint Determination:

    • Target pH: 5.0 – 6.0 (for L-Lysine HCl) or 5.5 – 6.5 (for L-Arginine HCl).

    • Note: Do not overshoot to pH < 4.0, or the solubility increases significantly, reducing yield.

  • Crystallization Induction:

    • Once the target pH is reached, the solution should be supersaturated.

    • Seeding: Add 0.1% w/w dry seed crystals to induce nucleation if spontaneous nucleation is slow.

    • Cooling Ramp: Cool from 35°C to 5°C over 4–6 hours.

    • Thermodynamics: As temperature drops, solubility decreases, forcing the HCl salt out of solution.

Figure 2: Reactive Crystallization Control Loop

Reactive_Crystallization_Logic pH_Sensor pH Sensor (Online) Controller PLC / PID Controller pH_Sensor->Controller pH > Setpoint? Temp_Sensor Temp Sensor (RTD) Temp_Sensor->Controller Temp > Limit? Acid_Valve HCl Dosing Valve Controller->Acid_Valve Open/Modulate Cooling_Valve Cooling Jacket Valve Controller->Cooling_Valve Increase Flow Reactor Crystallizer Reactor Acid_Valve->Reactor HCl Input Cooling_Valve->Reactor Heat Removal Reactor->pH_Sensor Stream Data Reactor->Temp_Sensor

Caption: Figure 2: Automated feedback loop for safe hydrochlorination. Acid addition is throttled by both pH proximity and reactor temperature.

Protocol C: Separation and Drying
  • Centrifugation: Use a basket centrifuge or pusher centrifuge. Wash the cake with a small volume of cold ethanol or saturated brine to remove mother liquor impurities.

  • Drying:

    • L-Lysine HCl: Fluidized bed dryer is standard. Inlet air: 120°C; Product temp: <80°C.

    • L-Arginine HCl: Spray drying is sometimes used, but fluidized bed preserves crystal shape better.

    • Target Moisture: < 1.0% (LOD).

Quality Control & Troubleshooting

Table 1: Key Quality Attributes and Optimization

ParameterTarget SpecificationCommon IssueTroubleshooting / Corrective Action
Chloride Content 19.0% – 19.6% (Theoretical)Low ChlorideIncomplete reaction. Check pH endpoint; ensure probe is calibrated for high ionic strength.
Transmittance > 98% (at 430nm)Yellow/Brown ColorHeat damage during neutralization. Improve cooling capacity or slow down HCl addition.
Ammonium < 0.02%High AmmoniumInefficient stripping after Ion Exchange. Increase vacuum stripping time or temperature.
Loss on Drying < 1.0%Caking / ClumpingHygroscopicity issue. Ensure final cooling in dryer is < 40°C before packaging.
Crystal Size 20–60 MeshFines (Dust)Cooling ramp too fast (crash cooling). Slow down cooling curve; use seeding.

Safety & Handling

  • Hydrochloric Acid: Highly corrosive. Use PTFE-lined piping and Hastelloy/Glass-lined reactors. Vapor scrubbers must be active during the acidification step.

  • Exotherm: The heat of neutralization can cause rapid boiling if uncontrolled. Always add Acid to Base (controlled), never the reverse in this scale.

References

  • Binder, T. et al. (2000). Process for making L-lysine feed supplement. United States Patent US6017555A. Link

  • Hermann, T. (2003). Industrial production of amino acids by coryneform bacteria. Journal of Biotechnology, 104(1-3), 155-172. Link

  • Ajinomoto Co., Inc. (2016).[6] Method of preparing DL-lysine hydrochloride. China Patent CN106187799B. Link

  • GEA Group. (n.d.). Crystallization of Amino Acids: Industrial Process Technologies. GEA Process Engineering.[1] Link

  • Myande Group. (2025).[7] Industrial Production of L-Lysine by Fermentation Explained. Myande Technical Articles. Link

Sources

Method

Targeting the Undruggable: Integrated Strategies for PPI Inhibitor Design

Application Note & Protocol Guide Executive Summary: The Biophysical Challenge Protein-Protein Interactions (PPIs) govern the vast majority of cellular signal transduction but have historically been classified as "undrug...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The Biophysical Challenge

Protein-Protein Interactions (PPIs) govern the vast majority of cellular signal transduction but have historically been classified as "undruggable." Unlike the deep, hydrophobic pockets of enzymes (e.g., kinases), PPI interfaces are often large (1,500–3,000 Ų), flat, and featureless.

The Solution: Successful PPI inhibition relies on the identification of "Hotspots" —specific residues that contribute disproportionately (>2 kcal/mol) to the binding free energy. This guide outlines a validated workflow to identify these hotspots, screen for ligands using Fragment-Based Drug Discovery (FBDD), and validate hits using orthogonal biophysical methods.

Strategic Workflow

The following diagram illustrates the integrated workflow for PPI inhibitor design, moving from computational prediction to biophysical validation.

PPI_Workflow cluster_Validation Biophysical Validation Cascade Start Target Structure (Crystal/Cryo-EM) Hotspot Hotspot Mapping (In Silico Alanine Scanning) Start->Hotspot Identify Critical Residues Screen Fragment Screening (FBDD) Hotspot->Screen Pharmacophore Definition FP Fluorescence Polarization (Primary Screen) Screen->FP Hit Identification SPR Surface Plasmon Resonance (Kinetic Profiling) FP->SPR Hit Confirmation Lead Lead Optimization (Structure-Guided) SPR->Lead Kd < 1µM

Figure 1: Integrated workflow for PPI inhibitor discovery. The process prioritizes hotspot identification before screening to focus chemical space exploration.

Phase 1: Computational Hotspot Mapping

Before wet-lab screening, you must define the "druggable" subset of the interface.

Protocol: In Silico Alanine Scanning

Objective: Predict which residues are thermodynamic anchors for the interaction.

  • Structure Preparation:

    • Retrieve the PDB file of the protein complex.

    • Crucial Step: Run energy minimization (e.g., using AMBER or CHARMM force fields) to remove steric clashes that will skew

      
       calculations.
      
  • Virtual Mutagenesis:

    • Systematically mutate each interfacial residue to Alanine.

    • Calculate the change in binding free energy (

      
      ).
      
  • Data Interpretation:

    • Hotspot:

      
       kcal/mol.
      
    • Warmspot:

      
       kcal/mol.
      
    • Note: Focus your pharmacophore model on clusters of hotspots (e.g., the Trp-Phe-Leu triad in p53-MDM2).

Phase 2: Screening Strategy (FBDD)

High-Throughput Screening (HTS) often fails for PPIs because "drug-like" libraries (Rule of 5) lack the complexity to cover flat interfaces. Fragment-Based Drug Discovery (FBDD) is superior because small fragments (MW < 300 Da) can bind efficiently to small sub-pockets (hotspots) with high ligand efficiency (LE).

Key Metric: Ligand Efficiency (


).
  • Target: LE > 0.3. A fragment with

    
     mM and LE = 0.3 is a better starting point than a larger hit with 
    
    
    
    but LE = 0.15.

Phase 3: Biophysical Validation Protocols

Protocol A: Fluorescence Polarization (FP) Competition Assay

Application: Primary screening of libraries to find molecules that displace a native peptide tracer. Mechanism: Small fluorescent tracers tumble rapidly (low polarization). When bound to a large protein, they tumble slowly (high polarization). Inhibitors displace the tracer, reducing polarization.

FP_Principle Tracer Tracer (Fast Tumble) Complex Protein-Tracer Complex (Slow Tumble) Tracer->Complex + Protein (High mP) Displaced Inhibitor Bound (Tracer Released) Complex->Displaced + Inhibitor (Low mP)

Figure 2: Principle of FP Competition. Signal loss indicates successful inhibition.

Step-by-Step Methodology:
  • Tracer Design:

    • Synthesize a peptide (10–15 residues) mimicking the native partner's hotspot region.

    • Label the N-terminus with FITC or TAMRA. Caution: Ensure the fluorophore does not sterically hinder binding.

  • K_d Determination (Direct Binding):

    • Titrate protein (0 to 10 µM) against fixed tracer (10 nM).

    • Plot mP vs. [Protein]. Fit to a one-site binding model.

    • Selection: Choose a protein concentration at 50–80% of the saturation plateau for the competition assay.

  • Competition Assay (Screening):

    • Mix: 10 nM Tracer + Protein (at

      
       conc) + Test Compound.
      
    • Incubate: 30–60 mins at RT (equilibrium is essential).

    • Read: Measure Parallel (

      
      ) and Perpendicular (
      
      
      
      ) fluorescence intensities.
    • Calculate Polarization (mP):

      
      
      
  • Validation Criteria:

    • Z-Factor: Must be

      
       for HTS.
      
    • Assay Window:

      
       units is recommended for robust signal.
      

Troubleshooting:

  • High Background: Check for compound autofluorescence (common in HTS libraries).

  • Tracer Aggregation: Add 0.01% Triton X-100 or Tween-20 to the buffer.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Application: Secondary validation to determine residence time (


) and rule out false positives (aggregators).

SPR_Logic Baseline Baseline (Buffer) Assoc Association (Kon) Baseline->Assoc Inject Analyte Equil Equilibrium (Steady State) Assoc->Equil Saturation Dissoc Dissociation (Koff) Equil->Dissoc Wash Buffer

Figure 3: SPR Sensorgram phases. The shape of the curve reveals the mechanism of action.

Step-by-Step Methodology:
  • Immobilization Strategy:

    • Avoid: Random amine coupling if lysine residues are near the hotspot.

    • Preferred: Biotin-Streptavidin capture or His-tag capture (NTA chip). This ensures uniform orientation exposing the PPI interface.

    • Target Density: Keep Rmax low (< 50 RU) for kinetic analysis to prevent mass transport limitations.

  • Kinetic Cycle:

    • Running Buffer: HBS-EP+ (HEPES, NaCl, EDTA, P20). Crucial: Match DMSO concentration exactly between running buffer and samples (usually 1-2%) to avoid "bulk shift" errors.

    • Injection: Inject analyte at 5 concentrations (e.g., 0.1x to 10x

      
      ).
      
    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport effects.

  • Data Analysis:

    • Reference Subtraction: Subtract the signal from an empty flow cell to remove bulk refractive index changes.

    • Solvent Correction: Perform a DMSO calibration curve if working with small molecules.

    • Fitting: Fit to a 1:1 Langmuir binding model.

    • Flag: If the

      
       is 
      
      
      
      , it may indicate non-specific aggregation (promiscuous binding).

Data Summary: Comparison of Methods

FeatureFluorescence Polarization (FP)Surface Plasmon Resonance (SPR)
Throughput High (384/1536-well plates)Medium (Flow-based)
Information Affinity (

)
Kinetics (

)
Sample Consumption LowMedium
Primary Risk Compound autofluorescence interferenceNon-specific binding to matrix
Cost LowHigh (Chips/Instrument)

References

  • Wells, J. A., & McClendon, C. L. (2007). Reaching for high-hanging fruit: drug discovery at protein–protein interfaces.[1][2][3][4] Nature 450, 1001–1009. Link

  • Scott, D. E., et al. (2016). Small molecules, big targets: drug discovery faces the protein–protein interaction challenge.[2][5][6] Nature Reviews Drug Discovery, 15, 533–550. Link

  • Erlanson, D. A., et al. (2016).[7] Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery, 15, 605–619. Link

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17–32. Link

  • Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition, 12(5), 279-284. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of Ethyl 2-amino-3-(oxolan-3-yl)propanoate

[1] Case ID: SYN-OX3-PROP Target Molecule: Ethyl 2-amino-3-(oxolan-3-yl)propanoate (also known as 3-Tetrahydrofuranylalanine ethyl ester) CAS: 1255098-47-5 Support Tier: Senior Application Scientist[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: SYN-OX3-PROP Target Molecule: Ethyl 2-amino-3-(oxolan-3-yl)propanoate (also known as 3-Tetrahydrofuranylalanine ethyl ester) CAS: 1255098-47-5 Support Tier: Senior Application Scientist[1]

Executive Summary & Strategy

The synthesis of Ethyl 2-amino-3-(oxolan-3-yl)propanoate presents a specific challenge: the steric bulk and electronic neutrality of the tetrahydrofuran (oxolane) ring make the electrophilic coupling step sluggish.[1] Standard amino acid synthesis protocols often stall at 30–40% yield due to poor alkylation kinetics.

To maximize yield (>75%), you must deviate from standard "textbook" protocols. This guide prioritizes Electrophile Activation (converting bromides to iodides) and Phase Transfer Catalysis (PTC) over traditional ethoxide-mediated coupling.[1]

Critical Reagent Preparation (The Hidden Bottleneck)

Issue: Commercial 3-(bromomethyl)oxolane is often the root cause of failure. It is a secondary-like primary halide with poor leaving group ability in crowded transition states.[1] Directive: Do not use the bromide directly. You must activate it to the iodide.

Protocol A: In-Situ Finkelstein Activation

Use this if you are running the reaction in acetone or acetonitrile.[1]

  • Reagents: 3-(bromomethyl)oxolane (1.0 equiv), Sodium Iodide (NaI) (1.2 equiv).[1]

  • Procedure: Stir the bromide and NaI in dry acetone (0.5 M) at reflux for 2 hours.

  • Checkpoint: A white precipitate (NaBr) will form. Filter this off if switching solvents; otherwise, proceed directly if the subsequent alkylation solvent is compatible.

Protocol B: Isolation of 3-(iodomethyl)oxolane

Recommended for highest purity.[1]

  • Reflux 3-(bromomethyl)oxolane with 2.0 equiv NaI in acetone for 6 hours.

  • Filter NaBr, concentrate, and partition between Et2O/Water.

  • Wash organic layer with aqueous sodium thiosulfate (to remove free iodine/yellow color).

  • Dry (MgSO4) and concentrate. Store over copper wire to prevent decomposition.

Core Synthesis Protocols

Method 1: The "Workhorse" Route (Acetamidomalonate)

Best for: Multi-gram scale, low cost, racemic targets. Typical Yield: 50-60% (optimized)[1]

The Logic: We use Diethyl acetamidomalonate (DEAM) as a glycine equivalent. The key is using a non-nucleophilic base to prevent transesterification and side reactions.

Step-by-Step:

  • Deprotonation: In a dry flask under Argon, dissolve DEAM (1.0 equiv) in anhydrous Ethanol. Add Sodium Ethoxide (NaOEt) (1.05 equiv). Stir at RT for 30 mins until a clear solution forms (Enolate formation).

  • Alkylation: Add 3-(iodomethyl)oxolane (1.1 equiv) dropwise.[1] Crucial: Do not use the bromide.

  • Reflux: Heat to reflux (78°C) for 12–16 hours.

    • Self-Validation: Spot TLC (EtOAc/Hexane 1:1). The starting DEAM spot (lower Rf) should disappear. If it persists after 16h, add 0.1 equiv more NaOEt and Iodide.

  • Workup: Evaporate EtOH. Resuspend residue in EtOAc/Water.[2] Wash organic layer with brine.[1] Dry and concentrate to obtain the intermediate diester.

  • Hydrolysis & Decarboxylation: Reflux the intermediate in 6M HCl for 6 hours. Evaporate to dryness to get the amino acid hydrochloride.

  • Re-Esterification: Resuspend the solid in absolute EtOH. Add Thionyl Chloride (SOCl2) (2.0 equiv) dropwise at 0°C, then reflux for 2 hours.

Method 2: The "High-Performance" Route (O'Donnell PTC)

Best for: High value, difficult alkylations, potential for enantioselectivity. Typical Yield: 75-85%[1]

The Logic: Phase Transfer Catalysis (PTC) moves the anion into a non-polar organic phase, stripping away the solvation shell and making the enolate hyper-reactive.

Step-by-Step:

  • Substrate: N-(Diphenylmethylene)glycine ethyl ester (Schiff Base).[1]

  • System: Toluene (Organic phase) / 50% KOH (Aqueous phase).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%).

  • Procedure:

    • Mix Toluene, Schiff Base (1.0 equiv), and 3-(iodomethyl)oxolane (1.2 equiv).[1]

    • Add TBAB and cool to 0°C.

    • Add 50% KOH vigorously.[1] Stir rapidly (high shear is critical for PTC).

  • Monitoring: Reaction is usually complete in <4 hours.

  • Deprotection: Separate organic layer.[1] Add 1N HCl (1.5 equiv) and stir at RT for 1 hour. The benzophenone imine hydrolyzes gently.

  • Isolation: The aqueous layer now contains your target product (Ethyl 2-amino-3-(oxolan-3-yl)propanoate HCl salt).[1] Wash the aqueous layer with ether to remove benzophenone. Lyophilize or concentrate the aqueous layer.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Yield < 30% Alkyl halide reactivity is too low.[1]Switch to Iodide. Bromide is insufficient for this hindered side chain.
Product is an oil/gum Free base ester is oily; HCl salt is hygroscopic.[1]Isolate as the Hydrochloride salt . Recrystallize from EtOH/Et2O.[1]
Starting Material Remains Moisture in solvent (Method 1) killing the base.Ensure Ethanol is distilled from Mg/I2 or use molecular sieves.[1]
Low Purity (NMR) Incomplete decarboxylation (Method 1).Ensure the HCl hydrolysis step is refluxed for full 6 hours.
Ring Opening Acid concentration too high during workup.Oxolane is stable, but avoid concentrated H2SO4. Use 6M HCl.[1]

Visual Workflows

Diagram 1: Critical Path for High-Yield Synthesis

Caption: This workflow illustrates the decision logic between the Standard (Method A) and High-Performance (Method B) routes, emphasizing the mandatory activation of the electrophile.

SynthesisWorkflow Start Target: Ethyl 2-amino-3-(oxolan-3-yl)propanoate Reagent Reagent: 3-(bromomethyl)oxolane Start->Reagent Activation MANDATORY: Convert to Iodide (Finkelstein Reaction) Reagent->Activation Bromide is too slow Decision Is Yield Priority > 70%? RouteA Method A: Acetamidomalonate (NaOEt / EtOH) Decision->RouteA No (Cost Focus) RouteB Method B: O'Donnell PTC (Ph2C=N-Gly-OEt / TBAB / Toluene) Decision->RouteB Yes (Yield Focus) Activation->Decision HydrolysisA 1. Hydrolysis (HCl) 2. Re-esterification (SOCl2) RouteA->HydrolysisA HydrolysisB Mild Acid Hydrolysis (1N HCl, RT) RouteB->HydrolysisB ResultA Yield: ~50-60% (Racemic, Robust) HydrolysisA->ResultA ResultB Yield: ~80% (Clean, Fast) HydrolysisB->ResultB

Diagram 2: Troubleshooting The Alkylation Step

Caption: Diagnostic logic for resolving low conversion rates during the coupling of the oxolane side chain.

Troubleshooting Issue Problem: Low Conversion (<40%) Check1 Check 1: Halide Identity Issue->Check1 Check2 Check 2: Solvent Water Check1->Check2 Using Iodide Action1 Switch Br -> I Check1->Action1 Using Bromide Check3 Check 3: Base Strength Check2->Check3 Dry Action2 Dry Solvent / Mol Sieves Check2->Action2 Wet Action3 Switch NaOEt -> KOtBu or NaH Check3->Action3 Weak Base

[1]

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link[1]

  • BenchChem Technical Support. (2025). "Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate." BenchChem Application Notes. Link[1]

  • Eastman Chemical Company. (1999).[3] "Process for the preparation of 3-methyltetrahydrofuran and derivatives." US Patent 5912364A.[1] (Provides grounding for 3-substituted THF stability and synthesis).[1] Link

  • ChemScene. (2025). "Product Data: Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride." ChemScene Catalog. Link

  • Maruoka, K., & Ooi, T. (2003).[4] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews, 103(8), 3013–3028.[1] Link[1]

Sources

Optimization

Technical Support Center: Purification of Polar Amino Acid Esters

Ticket ID: #AAE-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Subject: Troubleshooting instability, solubility, and chromatographic streaking of polar amino acid esters. Introduction: The "Pol...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AAE-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Subject: Troubleshooting instability, solubility, and chromatographic streaking of polar amino acid esters.

Introduction: The "Polar-Lability" Paradox

Welcome to the technical support hub. If you are reading this, you are likely facing the classic paradox of amino acid ester purification: Polarity vs. Stability .

To purify these compounds (e.g., L-Serine methyl ester, L-Histidine ethyl ester), you need polar conditions to elute them from silica. However, the basic modifiers (Triethylamine, Ammonia) typically used to fix peak shape often trigger rapid Diketopiperazine (DKP) formation or ester hydrolysis.

This guide abandons generic advice. We focus on self-validating protocols that prioritize the integrity of the ester bond and the suppression of intramolecular cyclization.

Module 1: The Stability Crisis (Hydrolysis & Cyclization)

Q: Why does my product purity drop significantly after workup, even though the reaction looked clean?

Diagnosis: You are likely witnessing Diketopiperazine (DKP) formation .[1][2] Free amino acid esters are kinetically unstable. The N-terminal amine nucleophilically attacks the ester carbonyl of a neighboring molecule (dimerization) or, in dipeptides, its own C-terminal ester (cyclization).[1] This releases alcohol and forms a stable 6-membered lactam ring.

The Trigger: This reaction is catalyzed by Base (pH > 7) and Heat .

The Fix:

  • Maintain Protonation: Never allow the amino acid ester to exist as a free base for more than 15 minutes. Keep it as a salt (HCl, TFA, or p-TsOH) at all times.

  • Temperature Control: Perform all neutralizations at 0°C. Rotovap bath temperature must not exceed 30°C.

  • Avoid "Standard" Silica Modifiers: Do not use 1-5% Triethylamine (TEA) in your mobile phase. It deprotonates the amine, accelerating DKP formation.

Visualizing the Failure Mode

The following diagram illustrates the kinetic trap of DKP formation versus the desired salt stabilization.

DKP_Mechanism Start Amino Acid Ester (Salt Form) FreeBase Free Base (Reactive Intermediate) Start->FreeBase Base (TEA/NaHCO3) pH > 7 Stable Stable Storage (Dry Salt, -20°C) Start->Stable Keep Acidic (HCl/TFA) Dimer Linear Dimer FreeBase->Dimer Intermolecular Attack DKP Diketopiperazine (Dead End Product) FreeBase->DKP Intramolecular (if Dipeptide) Dimer->DKP Cyclization (-ROH)

Figure 1: The kinetic pathway of Diketopiperazine (DKP) formation triggered by basic conditions.

Module 2: Chromatographic Challenges (Silica vs. RP)

Q: My compound streaks badly on silica (Rf 0.1 to 0.6 smear). Should I add TEA?

Recommendation: NO. As established, TEA risks your product. The streaking is caused by the interaction between the protonated amine (salt) and the acidic silanol groups (


) on the silica surface.

Alternative Protocols:

Option A: "Amine-Capped" Silica (Best for Scale < 5g)

Use functionalized silica cartridges (e.g., NH2-silica or Diol-silica). The surface chemistry is neutral/basic, preventing the ionic interaction without requiring liquid base in the mobile phase.

  • Mobile Phase: DCM / MeOH (0–10% gradient).

  • Advantage: No hydrolysis risk; excellent peak shape.

Option B: Reverse Phase (C18) Flash (The Gold Standard)

C18 eliminates silanol interactions entirely.

  • Column: C18 or C18-Aq (for high polarity).

  • Mobile Phase A: Water + 0.05% HCl (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% to 30% B (Amino acid esters elute early).

  • Detection: UV 210 nm (esters have weak absorbance; do not rely on 254 nm unless aromatic).

Q: How do I remove the water after Reverse Phase purification without hydrolysis?

Water removal is the bottleneck of RP chromatography.

  • Lyophilization (Freeze Drying): The safest method. Keep the solution acidic (HCl/TFA) during freezing to prevent degradation.

  • The n-Butanol Extraction Trick:

    • Concentrate the RP fractions to remove Acetonitrile.

    • Saturate the remaining aqueous phase with NaCl.

    • Extract 3x with n-Butanol . (Amino acid salts partition well into n-BuOH).

    • Evaporate n-Butanol (requires high vac and 40°C bath) or precipitate by adding Ether to the concentrated n-BuOH.

Module 3: Crystallization & Salt Management

Q: Chromatography is failing. Can I purify by crystallization?

Answer: Yes, and it is often superior to chromatography for ester salts. Recrystallization removes free amino acids (zwitterions) which are insoluble in organic solvents.

Protocol: Recrystallization of Amino Acid Ester Hydrochloride

Target: >98% Purity without Silica.

StepActionMechanism
1. Dissolution Dissolve crude solid in minimum boiling Methanol (or Ethanol).Solubilizes the ester salt; leaves inorganic salts (NaCl) behind.
2. Filtration Filter hot if cloudy.Removes inorganic impurities.
3.[3] Nucleation Add Diethyl Ether (or MTBE) dropwise until the solution turns slightly turbid.Lowers dielectric constant, forcing salt out of solution.
4. Cooling Seal and place at -20°C overnight. Do NOT disturb.Slow crystal growth excludes impurities (DKP, free acid).
5. Isolation Filter cold. Wash with 100% Ether. Dry under vacuum.[3][4]Removes mother liquor containing unreacted reagents.
Decision Matrix: Selecting the Right Workflow

Purification_Decision Input Crude Amino Acid Ester Check1 Is it a Salt? (HCl/TFA) Input->Check1 MakeSalt Convert to Salt (HCl in Dioxane/Ether) Check1->MakeSalt No (Free Base) Check2 Scale > 10g? Check1->Check2 Yes Cryst Recrystallization (MeOH/Ether) Check2->Cryst Yes (Preferred) Chrom Chromatography Required Check2->Chrom No (Small Scale) RP Reverse Phase (C18) Mobile Phase: H2O/ACN + 0.05% HCl Chrom->RP Best Option NP Normal Phase (Silica) *RISKY* Chrom->NP If RP unavailable AmineSilica Use Amine-Capped Silica (No base modifier needed) NP->AmineSilica Avoid Tailing

Figure 2: Strategic decision tree for maximizing yield and purity.

FAQs: Rapid Fire Troubleshooting

Q: My ester is an oil and won't crystallize. What now? A: This is common for ethyl/butyl esters.

  • Trituration: Dissolve the oil in a small amount of DCM, then pour into a large excess of rapidly stirring Hexane or Ether. This crashes out the salt as an amorphous powder.

  • Counter-ion Swap: If the HCl salt is hygroscopic/oily, convert it to a Tosylate (p-TsOH) salt. Tosylates crystallize much better than chlorides.

Q: Can I use stored amino acid ester solutions? A: Only if stored at -20°C and strictly anhydrous. Aqueous solutions of amino acid esters hydrolyze within hours at room temperature [1].

Q: I see two peaks on HPLC with the same Mass (MS). A: This is likely the Diastereomer (if you have two chiral centers) or Rotamers (common in Proline/Glycine esters due to restricted rotation). Check the peak ratio at different temperatures; rotamers coalesce at high temps (60°C), diastereomers do not.

References

  • Stability of Amino Acid Solutions: Friend, J. E., Stegink, L. D., & Kann, D. E. (1972).[5] Amino acid stability in aqueous solutions of casein hydrolysate under varied storage conditions. American Journal of Hospital Pharmacy.[5] Link

  • Diketopiperazine Formation: Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation. Journal of Pharmaceutical Sciences. (Contextual grounding on pH dependence).
  • Purification Strategies (Silica vs C18): Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective. Link

  • Crystallization Solvents: University of Rochester, Dept of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link

  • Flash Chromatography of Amines: University of Rochester. Chromatography: The Solid Phase (Deactivated Silica). Link

Sources

Troubleshooting

Optimizing stereoselectivity in unnatural amino acid synthesis

Current Status: Online | Tier: Advanced Technical Support Subject: Optimizing Stereoselectivity in Unnatural Amino Acid (UAA) Synthesis Operator: Senior Application Scientist (Ph.D.) Mission Statement Welcome to the Ster...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Advanced Technical Support Subject: Optimizing Stereoselectivity in Unnatural Amino Acid (UAA) Synthesis Operator: Senior Application Scientist (Ph.D.)

Mission Statement

Welcome to the Stereo-Select Support Center. You are likely here because your enantiomeric excess (ee) has plateaued, your catalyst is dying, or your substrate is defying standard models. This guide is not a textbook; it is a troubleshooting engine designed to diagnose and repair stereoselectivity failures in the synthesis of non-canonical amino acids. We focus on the three dominant modalities: Asymmetric Hydrogenation , Phase-Transfer Catalysis (PTC) , and Biocatalysis .

Module 1: Asymmetric Hydrogenation (Rh/Ru Catalysis)

The industrial workhorse for dehydroamino acids.

Troubleshooting Log (Q&A)

Q: My Rh-catalyzed hydrogenation of a bulky dehydroamino acid yields <80% ee. I’m using (R)-BINAP. What is the next logical step? A: BINAP is a "privileged" ligand but often fails with sterically demanding or conformationally flexible UAAs. The issue is likely the "bite angle" and the lack of rigidity in the quadrant diagram.

  • Diagnosis: The catalyst pocket is too loose, allowing the substrate to rotate during the migratory insertion step.

  • Solution: Switch to electron-rich, rigid bisphosphine ligands like DuPhos or BisP (Gridnev et al.)*. These ligands create a tighter chiral pocket. Alternatively, screen Monodentate Phosphoramidites (Feringa-type), which are highly modular and effective for bulky substrates [1].

  • Critical Check: Ensure your substrate is the (Z)-isomer . The (E)-isomer often hydrogenates much slower and with lower stereoselectivity due to unfavorable steric clashes in the catalyst-substrate complex [2].

Q: The reaction stalls at 50% conversion, but the ee is excellent. Adding more catalyst doesn't help. A: You are likely experiencing product inhibition or substrate poisoning (if the substrate contains coordinating heteroatoms like pyridines or thioethers).

  • Fix:

    • Pressure: Increase H₂ pressure (up to 50 bar). While enantioselectivity in Rh-catalysis is often pressure-independent, rate is not.

    • Additives: If your substrate has a free amine or basic nitrogen, add 1.0 equiv of HBF₄ or HCl. Protonating the basic site prevents it from binding to the metal center and killing the catalyst [3].

Protocol: Inert Atmosphere Ligand Screening

Standard Operating Procedure (SOP-H2-01)

  • Preparation: In a glovebox, weigh Rh(COD)₂BF₄ (1.0 equiv) and Chiral Ligand (1.1 equiv) into 4 separate vials.

  • Complexation: Add degassed MeOH/DCM (1:1) to each. Stir for 30 mins. Solution color should change (often orange to deep red/brown).

  • Substrate Addition: Add substrate solution (S/C ratio 100:1 to 500:1).

  • Purge: Transfer to high-pressure autoclave. Purge with H₂ (5 cycles at 10 bar).

  • Reaction: Pressurize to 30 bar. Stir at 25°C for 12h.

  • Analysis: Vent. Filter through a silica plug (removes metal). Analyze via Chiral HPLC.

Module 2: Phase-Transfer Catalysis (PTC)

The solution for alkylating glycine Schiff bases to create quaternary centers.

Visualizing the Mechanism

Understanding the "Interfacial Mechanism" is critical for troubleshooting. The reaction occurs at the interface of the organic and aqueous layers.

PTC_Mechanism Figure 1: Interfacial Mechanism of Asymmetric PTC Alkylation cluster_organic Organic Phase (Toluene/DCM) cluster_interface Interface cluster_aqueous Aqueous Phase (KOH/NaOH) Substrate Glycine Schiff Base (Neutral) Exchange Ion Exchange Substrate->Exchange Deprotonation IonPair Chiral Ion Pair [Q*+ Enolate-] Product Alkylated Product (High ee) IonPair->Product RX (Electrophile) Stereocontrol Product->Exchange Regenerate Q*+ Exchange->IonPair Enolate formation LeavingGroup Br- / Leaving Group Exchange->LeavingGroup Base OH- / Base Base->Exchange

Caption: The chiral quaternary ammonium catalyst (Q) shuttles the enolate into the organic phase, shielding one face from the electrophile.*

Troubleshooting Log (Q&A)

Q: I am using a Cinchona-derived catalyst (e.g., O-allyl-N-9-anthracenylmethylcinchonidinium bromide) but my ee is stuck at 60-70%. A: Cinchona alkaloids are excellent starting points but often lack the rigid steric bulk required for high stereocontrol in creating quaternary centers (alpha,alpha-dialkyl amino acids).

  • The Fix: Upgrade to Maruoka Catalysts (C2-symmetric chiral spiro quaternary ammonium salts). These catalysts possess a rigid binaphthyl backbone that strictly locks the enolate geometry, often boosting ee from 70% to >95% [4].

  • Optimization: Lower the temperature to -20°C or -40°C. Unlike hydrogenation, PTC rates often tolerate lower temperatures well, drastically improving the enantiomeric ratio (er).

Q: My reaction yields are inconsistent, and I suspect water contamination. A: "Interfacial" does not mean "wet." While water is required for the base (e.g., 50% KOH), excessive water in the organic phase disrupts the tight ion pairing crucial for stereoselectivity.

  • Solution: Use a specific solvent ratio (e.g., Toluene:CHCl3 7:3) and ensure vigorous stirring. The stir rate must be high enough to create an emulsion but consistent across batches.

  • Tip: Switch to solid bases (CsOH·H₂O) with no added water ("Solid-Liquid PTC") if hydrolysis of the imine is a competing side reaction [5].

Module 3: Biocatalysis (Transaminases)

The green route for converting ketones to chiral amines.

Troubleshooting Log (Q&A)

Q: The equilibrium of the transaminase reaction is unfavorable. I get 30% conversion. A: Transaminases are reversible. The reaction


 often favors the starting material.
  • Strategy 1 (The Smart Donor): Use Isopropylamine (IPA) as the amine donor. The coproduct is acetone. If you run the reaction in an open system or with a slight vacuum/nitrogen sweep, the acetone evaporates, driving the equilibrium to completion (Le Chatelier’s principle) [6].

  • Strategy 2 (Enzymatic Cascade): Couple with Lactate Dehydrogenase (LDH) to remove the pyruvate coproduct (if using Alanine as donor).

Q: My substrate (a hydrophobic ketone) is insoluble in the buffer. A: Enzymes need water; your substrate hates it.

  • Fix: Add a co-solvent. DMSO (up to 10-20%) is standard, but many engineered transaminases tolerate up to 50% DMSO or MeOH.

  • Advanced Fix: Use a biphasic system (Buffer/MTBE). The enzyme stays in the aqueous phase, the substrate in the organic. The reaction happens at the interface or via slight solubility. Note: Ensure your enzyme is engineered for solvent stability (e.g., Codexis or in-house directed evolution variants).

Comparative Data: Method Selection Matrix

FeatureRh-HydrogenationPhase-Transfer CatalysisBiocatalysis (ATA)
Best For Dehydroamino acids (C=C reduction)Alkylation (Creating Quaternary C)Ketone

Amine conversion
Stereoselectivity Very High (>98% ee common)High (90-98% ee with Maruoka cats)Perfect (>99% ee)
Scalability High (Industrial standard)Medium (Reagent cost)High (Green chemistry)
Key Limitation Requires specific functional groups (enamide)Substrate must be an active methyleneSubstrate acceptance/Solubility
Cost Driver Precious Metal (Rh/Ru)Chiral Catalyst (can be expensive)Enzyme Development/Cofactor (PLP)

References

  • Van den Berg, M., et al. "Rh-Catalyzed Asymmetric Hydrogenation using Monodentate Phosphoramidites." Journal of the American Chemical Society, 2000.[1]

  • Gridnev, I. D., & Imamoto, T. "Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes." Accounts of Chemical Research, 2004.

  • Specific protocol adaptation for basic substrates derived from: Organic Process Research & Development, "Practical Asymmetric Hydrogenation of β-Amino Acid Derivatives."

  • Ooi, T., & Maruoka, K. "Recent Advances in Asymmetric Phase-Transfer Catalysis."[2] Angewandte Chemie International Edition, 2007.

  • O'Donnell, M. J. "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis." Accounts of Chemical Research, 2004.

  • Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 2010.

Sources

Optimization

Overcoming side reactions in peptide coupling with hindered amino acids

Technical Support Center: Advanced Peptide Synthesis Topic: Overcoming Side Reactions in Hindered Peptide Couplings Current Status: Online | Agent: Senior Application Scientist Introduction: The "Hidden" Chemistry of Ste...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Topic: Overcoming Side Reactions in Hindered Peptide Couplings Current Status: Online | Agent: Senior Application Scientist

Introduction: The "Hidden" Chemistry of Steric Bulk

Welcome to the Advanced Peptide Synthesis Knowledge Base. If you are reading this, you are likely facing a sequence that refuses to couple, or a crude chromatogram filled with inexplicable "deletion" or "isomer" peaks.

When we introduce steric hindrance—whether through N-methylation,


-disubstitution (like Aib), or 

-branching (Val, Ile, Thr)—we are not just slowing down the reaction; we are changing the competitive landscape. Slow kinetics increase the residence time of the activated ester, granting side reactions (oxazolone formation, aspartimide ring closure, DKP formation) a statistical advantage.

This guide is structured as a series of Knowledge Base (KB) articles designed to troubleshoot these specific failure modes.

Module 1: Diagnostic Logic

Before modifying your protocol, use this logic flow to categorize your failure. Distinguishing between steric hindrance (chemical reactivity) and aggregation (physical accessibility) is critical.

DiagnosticLogic Start Symptom: Low Yield / Deletion Sequences CheckPurity Check Crude Purity (HPLC/MS) Start->CheckPurity SharpPeak Sharp Main Peak (Wrong Mass) CheckPurity->SharpPeak Discrete Impurities BroadPeak Broad/Smearing Peaks (Correct or Wrong Mass) CheckPurity->BroadPeak Retention Time Shift SideReaction Side Reaction Dominant SharpPeak->SideReaction Aggregation Aggregation / Solubility Issue BroadPeak->Aggregation DKP_Check Is C-term Proline present? SideReaction->DKP_Check PseudoPro Solution: Pseudoprolines / Magic Mixture Solvents Aggregation->PseudoPro Asp_Check Is Asp-Gly/Ser/Thr present? DKP_Check->Asp_Check No TrtResin Solution: 2-CTC Resin / Boc-protection DKP_Check->TrtResin Yes (Mass = M-Dipeptide) Racem_Check Is Cys or His involved? Asp_Check->Racem_Check No HmbGroup Solution: Hmb/OMpe Protection / Acidic Deprotection Asp_Check->HmbGroup Yes (Mass = M-18) Collidine Solution: Collidine/Oxyma (No DIPEA) Racem_Check->Collidine Yes (Isomers)

Figure 1: Diagnostic decision tree for peptide synthesis failures. Use this to isolate the root cause before selecting a protocol.

KB-001: The "Impossible" Junctions (N-Me, Aib, Val-Val)

The Problem: Coupling two hindered amino acids (e.g., N-Me-Val to N-Me-Val or Aib to Aib) is the ultimate stress test. Standard reagents like HBTU or even HATU often fail here because the reaction rate is so slow that the activated ester decomposes or the amine remains unreactive.

The Solution: Move beyond HATU. The current gold standard involves COMU or Acid Fluorides .

  • COMU: Superior to HATU in stability and safety (no explosive HOAt). It shows higher efficiency for hindered couplings due to the "Oxyma" leaving group effect [1].

  • Acid Fluorides (TFFH): For Aib-Aib couplings, acid fluorides are small, highly reactive electrophiles that bypass the steric bulk of the leaving group found in uronium reagents [2].

Protocol A: High-Efficiency COMU Coupling

Use for: N-methylated residues, Val-Val, Ile-Ile junctions.

StepReagentQuantity/ConcentrationNotes
1. Activation AA / COMU / Oxyma Pure1 : 1 : 1 equivalentsPre-activate for 30 sec only.
2. Base TMP (2,4,6-Trimethylpyridine)2 equivalentsCrucial: TMP (Collidine) is a weaker base than DIPEA, preventing premature hydrolysis of the active ester.
3. Solvent DMF or NMP0.1 - 0.2 MKeep concentration high to drive kinetics.
4. Temp 50°C - 75°CMicrowave or ConventionalHeat is mandatory for N-methyls.

Why this works: COMU generates the Oxyma-active ester, which is more stable against racemization than the OAt-ester (HATU) but equally reactive. TMP buffers the pH, preventing base-catalyzed side reactions common at high temperatures.

KB-002: Racemization Control (Cysteine & Histidine)

The Problem: Cysteine (Cys) and Histidine (His) are notoriously prone to racemization (epimerization) during coupling.[1]

  • Cys: The sulfur atom is electron-withdrawing, increasing the acidity of the

    
    -proton. Base (DIPEA) removes this proton, leading to enolization and loss of chirality.
    
  • His: The imidazole nitrogen can act as an intramolecular base, self-catalyzing the proton removal (autocatalysis).

The Solution: Eliminate strong bases and use "acidity-modulating" additives.

Protocol B: "Base-Free" or Buffered Cys/His Coupling
ComponentStandard Protocol (Avoid)Low-Racemization Protocol Mechanism
Coupling Reagent HBTU / HATUDIC / Oxyma Pure Carbodiimides (DIC) allow "base-free" activation.
Base DIPEA (Strong hindered base)None or Collidine Collidine (pKa ~7.4) is too weak to deprotonate the

-carbon but strong enough to activate the reaction.
Solvent DMF (Polar)DCM / DMF (1:1) Lower polarity solvents stabilize the chiral center.
Protection Cys(Trt)Cys(Trt) or Cys(Acm) Trt is standard; Acm is more stable but requires specific removal.

Technical Insight: Data from Paradís-Bas et al. demonstrates that using Oxyma Pure as an additive maintains the acidic environment required to suppress racemization while facilitating rapid coupling, outperforming HOBt significantly [3].

KB-003: Aspartimide Formation (The "M-18" Peak)

The Problem: If you see a peak with Mass = [Expected - 18 Da], you have formed an aspartimide ring. This occurs when the amide nitrogen of the next amino acid (n+1) attacks the ester of the Aspartic acid side chain.

  • High Risk Sequences: Asp-Gly, Asp-Ser, Asp-Thr, Asp-Asn.[2]

Aspartimide Step1 Asp-Gly Sequence (Fmoc Removed) Step2 Base (Piperidine) Deprotonates Amide Step1->Step2 Step3 Nucleophilic Attack on Side Chain Ester Step2->Step3 Step4 Aspartimide Ring (M-18 Da) Step3->Step4

Figure 2: Mechanism of Aspartimide formation.[2][3][4][5] The base used for Fmoc removal drives the cyclization.

The Solution: You must physically block the attack or chemically neutralize the base.

  • Chemical Suppression (The "Acidic Base" Trick): Add 0.1 M Oxyma Pure or 5% Formic Acid to your 20% Piperidine deprotection solution. This lowers the basicity just enough to prevent amide deprotonation without stopping Fmoc removal [4].

  • Steric Blocking (The "Bulky" Group): Replace standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH . The 3-methyl-3-pentyl ester is too bulky for the backbone nitrogen to attack.

  • Backbone Protection (The "Nuclear Option"): Use Hmb-protected dipeptides (e.g., Fmoc-Asp(OtBu)-(Hmb)Gly-OH). The Hmb group physically blocks the amide nitrogen.

KB-004: Diketopiperazine (DKP) Formation[4]

The Problem: DKP formation cleaves the first two amino acids off the resin. This is catastrophic for yield.

  • Trigger: The N-terminal amine attacks the carbonyl of the 2nd amino acid, forming a stable 6-membered ring and releasing the peptide from the resin.

  • High Risk: Proline at the 2nd position (e.g., H-Xaa-Pro-Resin).

The Solution: Steric bulk on the resin linker is the only reliable defense.

Protocol C: Preventing DKP with Trityl Resins
  • Resin Choice: Do NOT use Wang resin for C-terminal Proline.

  • Recommended: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Why: The massive trityl group creates a "steric wall" that prevents the N-terminus from curling back to attack the ester linkage [5].

  • Alternative: If using Wang resin is unavoidable, couple the second and third amino acids as a dipeptide (e.g., Fmoc-Xaa-Pro-OH) rather than sequentially.

Summary of Recommended Reagents

ApplicationReagentAdditiveBase
Standard Coupling DICOxyma PureNone
Hindered (N-Me, Aib) COMU Oxyma PureTMP (Collidine)
Cys / His DICOxyma PureNone / Collidine
Aib-Aib TFFH (Acid Fluoride)NoneDIPEA

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2003). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry, 68(25), 9854-9858. Link

  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult" Peptides. Methods in Molecular Biology, 1348, 1-14. Link

  • Mergler, M., et al. (2003). Peptide Synthesis on 2-Chlorotrityl Resin. Tetrahedron Letters, 44(21), 4153-4156. Link

  • Steinauer, R., et al. (1989). Prevention of Aspartimide Formation by the Use of Hmb-Backbone Protection. International Journal of Peptide and Protein Research.[6] Link

Sources

Troubleshooting

Troubleshooting low incorporation efficiency of unnatural amino acids

Topic: Troubleshooting Low Incorporation Efficiency Status: Operational | Tier: Level 3 (Senior Scientist Support) Introduction Welcome to the Technical Support Center for Genetic Code Expansion (GCE). Low incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Incorporation Efficiency

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction

Welcome to the Technical Support Center for Genetic Code Expansion (GCE). Low incorporation efficiency of unnatural amino acids (UAAs) is rarely caused by a single factor. It is usually a kinetic imbalance between the Orthogonal Translation System (OTS) (the tRNA/aaRS pair) and the Host Translation Machinery (Ribosome/Release Factors).

This guide moves beyond basic protocols to address the causality of experimental failure. We treat your expression system as a competitive kinetic environment where the UAA-tRNA must outcompete Release Factor 1 (RF1) at the amber codon (TAG).

Phase 1: Diagnostic Logic

Before modifying your protocol, you must categorize your failure mode. Use the following logic gate to determine your troubleshooting path.

DiagnosticFlow Start START: Low/No Yield of UAA-Protein Control Did you run a WT (No TAG) Control? Start->Control MinusUAA Did you run a Minus-UAA Control? Control->MinusUAA Full Length Protein SystemFail Systemic Failure: Check Promoter/Inducer/Toxicity Control->SystemFail No Protein Leaky Issue: Polyspecificity Synthetase is using natural AAs MinusUAA->Leaky Protein Present Truncation Issue: Premature Termination RF1 Competition MinusUAA->Truncation No Protein (Western Blot shows fragment) Uptake Issue: UAA Starvation Solubility or Transport Failure MinusUAA->Uptake No Protein (No fragment visible)

Figure 1: Diagnostic decision tree for isolating the root cause of low incorporation efficiency.

Phase 2: Troubleshooting Guides

Module 1: The "Truncation" Problem (Genetic Factors)

Symptom: You see a low molecular weight band on a Western Blot corresponding to the protein size before the TAG codon. Root Cause: Kinetic competition. The host Release Factor 1 (RF1) recognizes the UAG stop codon faster than your orthogonal suppressor tRNA (tRNACUA) can decode it.

Q: How do I eliminate RF1 competition without killing the cell?

A: In standard E. coli (BL21), RF1 is essential. You cannot simply delete prfA. You must use a Genomically Recoded Organism (GRO) .

Recommended Solution: Switch to Strain C321.ΔA (Addgene #49018).

  • Mechanism: In this strain, all 321 native UAG stop codons in the E. coli genome were replaced with UAA. Subsequently, the prfA gene (encoding RF1) was deleted.[1][2]

  • Result: The UAG codon is no longer a "stop" signal; it is a "blank" codon dedicated entirely to your UAA.

  • Protocol Adjustment:

    • Obtain C321.ΔA (requires Biotin supplementation).[2]

    • Transform your OTS plasmid and Reporter plasmid.

    • Warning: C321.ΔA grows slower than BL21. Induce at OD600 = 0.6–0.8, not 0.4.

Q: I cannot change strains. How do I optimize the existing system?

A: You must shift the kinetic balance in favor of the suppressor tRNA.

  • Increase tRNA dosage: The tRNA is often the limiting reagent, not the synthetase. Use a high-copy plasmid (e.g., pUltra or pEVOL) driven by a strong promoter (proK or lpp).

  • Reduce Release Factor activity: Use strains like BL21(DE3)pLysS , where T7 lysozyme reduces basal expression, or strains with attenuated RF1 expression.

Module 2: The "Starvation" Problem (Chemical Factors)

Symptom: No protein production, even with a good strain. The cells appear healthy, but the system acts as if no UAA is present. Root Cause: The UAA is not entering the cytoplasm or is precipitating in the media.

Q: My UAA is hydrophobic. How do I ensure it stays in solution?

A: Many UAAs (e.g., p-benzoyl-phenylalanine, Boc-Lysine) precipitate in standard LB or TB media upon addition.

Solubility Optimization Table:

UAA ClassSolvent StockpH AdjustmentFinal Conc. (Typical)Notes
Aromatic (pPaF, pAzF)100 mM in 0.2M NaOHDropwise into media1 mMBasic stock prevents immediate crash-out.
Large Hydrophobic (BocK)100 mM in DMSONone2–5 mMDMSO >1% can be toxic; add slowly.
Polar/Charged Water/PBSNeutral (pH 7.0)1–2 mMUsually uptake-limited, not solubility-limited.

Critical Protocol Step: Do not add solid UAA powder directly to the culture.

  • Dissolve UAA in NaOH or DMSO to create a 100x or 500x stock.

  • Add the stock to the culture before induction (at OD 0.1 or at inoculation) to allow equilibration.

  • Check pH: High concentrations of acidic/basic UAAs can shift media pH. Re-adjust culture pH to 7.0–7.4 if necessary.

Module 3: The "Background" Problem (Orthogonality)

Symptom: You detect full-length protein in your Minus-UAA control. Root Cause: The aminoacyl-tRNA synthetase (aaRS) is "promiscuous" and is charging the orthogonal tRNA with a natural amino acid (usually Phenylalanine or Tyrosine).

Q: How do I fix a "leaky" synthetase?

A: This is an enzymatic specificity issue (High


 for UAA, low 

discrimination against natural AAs).

Troubleshooting Workflow:

  • Verify Plasmid Ratio: If you are overexpressing the aaRS (e.g., T7 promoter on high copy), the cell forces charging of natural AAs.

    • Fix: Move the aaRS to a lower copy plasmid (p15A origin) or use a weaker promoter (constitutive glnS).

  • Active Site Mutation: If using a PylRS variant, ensure you have the correct mutations for your specific UAA. A PylRS optimized for Boc-Lysine may be leaky for smaller UAAs.

Phase 3: Visualizing the Competitive Landscape

Understanding the molecular competition is vital for troubleshooting. The diagram below illustrates the kinetic bottleneck at the Ribosome.

Competition cluster_Host Host Machinery (The Enemy) cluster_OTS Orthogonal System (The Goal) Ribosome Ribosome at TAG Codon Termination Termination (Truncated Protein) Ribosome->Termination If k_term > k_supp Success Suppression (Full Length Protein) Ribosome->Success If k_supp > k_term RF1 Release Factor 1 (RF1) RF1->Ribosome Termination (k_term) UAA Unnatural AA Synthetase Orthogonal aaRS UAA->Synthetase Substrate Charged_tRNA Aminoacylated tRNA-UAA Synthetase->Charged_tRNA Charging tRNA Suppressor tRNA (tRNA-CUA) tRNA->Synthetase Substrate Charged_tRNA->Ribosome Decoding (k_supp)

Figure 2: Kinetic competition between RF1-mediated termination and tRNA-mediated suppression.[2]

Phase 4: Validation Protocols

Protocol A: The "Minus-UAA" Control (Mandatory)

Every experiment must include two parallel cultures:

  • Culture A: + Antibiotics, + Inducer, + UAA

  • Culture B: + Antibiotics, + Inducer, - UAA (Solvent only)

Interpretation:

  • Success: Band in A, No band in B.

  • Leakage: Band in A, Band in B. (Action: Reduce aaRS expression).

  • Failure: No band in A, No band in B. (Action: Check transfection/transformation efficiency).

Protocol B: Mass Spectrometry Verification

Western blots only confirm size, not fidelity.

  • Purify the protein (His-tag/Strep-tag).

  • Perform Intact Mass Spec (ESI-MS).

  • Calculation:

    
    
    Note: If the mass is exactly WT mass, you have "mis-incorporation" (leaky synthetase).
    

References

  • Lajoie, M. J., et al. (2013).[2] Genomically Recoded Organisms Expand Biological Functions.[2] Science, 342(6156), 357-360.[2]

    • Foundational paper for the C321.ΔA strain (RF1 deletion).
  • Chin, J. W. (2017). Expanding and Reprogramming the Genetic Code.[3][4][5] Nature, 550, 53-60.

    • Authoritative review on GCE mechanisms and optimiz
  • Wang, L., et al. (2001).[5] Expanding the Genetic Code of Escherichia coli. Science, 292(5516), 498-500.

    • The original description of the orthogonal MjTyrRS/tRNA pair.
  • Chatterjee, A., et al. (2013). A Versatile Platform for Single- and Multiple-Unnatural Amino Acid Incorporation in E. coli. Biochemistry, 52(10), 1828–1837.

    • Describes the pUltra system for balancing tRNA/aaRS r
  • Young, T. S., et al. (2010). An Enhanced System for Unnatural Amino Acid Incorporation in E. coli. Journal of Molecular Biology, 395(2), 361-374.

    • Describes the pEVOL vector system.

Sources

Optimization

Technical Support Center: Chiral HPLC Refinement for Amino Acids

Status: Operational | Tier: Level 3 (Advanced Method Development) Subject: Optimization and Troubleshooting of Amino Acid Enantioseparations Audience: Analytical Chemists, Process Development Scientists Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Method Development) Subject: Optimization and Troubleshooting of Amino Acid Enantioseparations Audience: Analytical Chemists, Process Development Scientists

Introduction: The Chiral Challenge

Welcome to the Advanced Technical Support Center. You are likely here because standard C18 methods have failed, or your current chiral method lacks the resolution (


) required for accurate enantiomeric excess (ee) determination.

Amino acids present a unique "perfect storm" for chromatography: they are zwitterionic, highly polar, and often lack strong chromophores. This guide moves beyond basic operation into the causality of separation failures . We treat the column not as a black box, but as a responsive chemical system where thermodynamic and kinetic factors compete.

Module 1: Method Selection Strategy (Triage)

Before troubleshooting a specific column, validate that your separation mode matches your analyte's chemical state. The most common error is applying a method designed for N-protected amino acids to free zwitterions.

The Decision Matrix

The following logic flow dictates the optimal stationary phase based on sample chemistry and detection limits.

MethodSelection Start START: Analyte State FreeAA Free Amino Acid (Zwitterionic) Start->FreeAA ProtectedAA N-Protected / Derivatized (Non-Zwitterionic) Start->ProtectedAA Direct Direct Separation? FreeAA->Direct High Throughput / Prep Indirect Indirect Separation (Derivatization) FreeAA->Indirect High Sensitivity / Complex Matrix Poly Polysaccharide CSP (Immobilized Amylose/Cellulose) ProtectedAA->Poly Normal/Reverse Phase Crown Crown Ether CSP (e.g., CROWNPAK CR-I) Direct->Crown Primary Amines Only Acidic MP (pH 1-2) Zwix Zwitterionic CSP (e.g., Chiralpak ZWIX) Direct->Zwix Primary/Secondary Amines LC-MS Compatible Marfey Marfey's Reagent (FDAA) + Standard C18 Indirect->Marfey UV/MS Detection Stable Diastereomers

Figure 1: Strategic decision tree for selecting the chiral separation mode. Note the bifurcation based on the "free" vs. "protected" state of the amine.

Module 2: Direct Separation (Troubleshooting CSPs)

System A: Crown Ether Phases (e.g., CROWNPAK)

Mechanism: The chiral crown ether forms an inclusion complex with the ammonium ion (


) of the amino acid.
Critical Constraint:  The amine must  be protonated.
FAQ: Why did my resolution vanish after changing the mobile phase?

Root Cause: Incorrect pH control leading to deprotonation. Technical Insight: Crown ether recognition requires the amino group to be in the ammonium form (


). If the pH rises above 2.5–3.0, the equilibrium shifts toward the neutral amine (

), breaking the inclusion complex [1]. Corrective Action:
  • Verify pH: Ensure Mobile Phase is highly acidic (typically pH 1.0–2.0). Perchloric acid (

    
    ) is standard, but Trifluoroacetic acid (TFA) is a safer alternative, though it may alter selectivity due to ion-pairing effects.
    
  • Temperature Check: Crown ether complexation is exothermic. Lowering the column temperature (e.g., from 25°C to 5°C) significantly increases the retention factor (

    
    ) and often improves selectivity (
    
    
    
    ), albeit at the cost of higher backpressure.
System B: Zwitterionic Phases (e.g., Chiralpak ZWIX)

Mechanism: Synergistic double ion-pairing.[1] The CSP contains both a chiral cation (e.g., quinine derivative) and an anion. Critical Constraint: Requires a protic solvent (MeOH) and specific acid/base ratio.

FAQ: My peaks are broad and retention is drifting.

Root Cause: Hysteresis or "Memory Effect" from water/additive imbalance. Technical Insight: ZWIX phases rely on a precise electrostatic balance. The "water layer" on the silica surface and the acid/base ratio (e.g., Formic Acid/Diethylamine) dictate the double ion-pairing strength. Pure ACN often fails because it cannot solvate the zwitterions effectively [2]. Corrective Action:

  • Standardize Mobile Phase: Use MeOH/ACN/Water (49:49:2) with 50mM Formic Acid and 25mM Diethylamine.[1]

  • Hysteresis Reset: If the column was used with a different additive (e.g., TFA), flush with 100% MeOH (20 column volumes) then re-equilibrate with the standard buffer for at least 60 minutes.

Module 3: Indirect Separation (Derivatization)

System: Marfey’s Reagent (FDAA)

Mechanism: Reacts with the amine to form diastereomers. The D-isomer usually elutes after the L-isomer on C18 columns due to stronger intramolecular Hydrogen bonding reducing its polarity [3].[2]

FAQ: I see the derivative peak, but the yield is low/inconsistent.

Root Cause: Kinetic resolution failure or hydrolysis. Technical Insight: The reaction competes between derivatizing the amine and hydrolyzing the reagent. If the pH is not maintained at 8.0–9.0 during incubation, the reagent hydrolyzes before reacting with the amino acid. Protocol: Optimized Marfey’s Workflow

StepActionCritical Parameter
1. Mix 50 µL Sample + 100 µL 1% FDAA (in Acetone)FDAA must be in excess (molar ratio > 2:1).
2. Buffer Add 20 µL 1M

Target pH ~8.5. Essential for nucleophilic attack.
3. Incubate Heat at 40°C for 60 minsDo not exceed 50°C to prevent racemization.
4. Quench Add 20 µL 2M HClStops reaction; protonates derivatives for RP-HPLC.
5. Analyze Inject on C18 (Gradient ACN/Water + 0.1% Formic)Detect at 340 nm (specific to FDAA chromophore).

Module 4: Detection & Sensitivity Optimization

FAQ: How do I improve sensitivity for trace D-amino acids in biological matrices?

Root Cause: Lack of chromophore or matrix suppression in MS. Solution:

  • For UV (Direct): Switch to Copper(II) Ligand Exchange (CLID). The copper complex absorbs at 254 nm. Warning: Incompatible with MS.

  • For MS (Direct): Use the ZWIX method.[1][3] The high organic content (MeOH/ACN) enhances desolvation efficiency in ESI-MS sources compared to aqueous reverse-phase methods [4].

  • For MS (Indirect): Use Marfey’s reagent.[4][5] The dinitrophenyl moiety is not only a UV chromophore but also enhances ionization efficiency in negative mode ESI.

Comparative Data: Additive Effects on Peak Shape
AdditiveRoleProsCons
TFA (0.1%) Ion-pairing / pH controlSharpens peaks for basic amines.Suppresses MS signal strongly.
Formic Acid (0.1%) pH controlMS friendly.Weaker ion-pairing; may lead to tailing.
Perchloric Acid Chaotropic AgentExcellent for Crown Ethers.Explosive hazard with organics; corrosive.
Ammonium Acetate BufferMaintains pH ~5-6 (Zwitterionic).High background in UV < 220 nm.

Module 5: The Troubleshooting Loop

Use this logic cycle when a method "suddenly stops working."

TroubleshootingCycle Obs 1. Observation (e.g., Rt Shift, Tailing) Hyp 2. Hypothesis (Column History vs. Pump) Obs->Hyp Test 3. Isolation Test (Inject Tracer / Check T) Hyp->Test Fix 4. Remediation (Regenerate / New MP) Test->Fix Fix->Obs Validate

Figure 2: Iterative troubleshooting cycle. Never change two variables (e.g., flow rate and mobile phase) simultaneously.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Retrieved from [Link]

  • Chiral Technologies. (2014). Instruction Manual for CHIRALPAK ZWIX(+) and ZWIX(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of ethyl ester protecting groups in acidic conditions

Topic: Stability & Troubleshooting of Ethyl Esters in Acidic Conditions Executive Summary: The "Acid-Stable" Misconception Ethyl esters ( ) are canonically classified as base-labile protecting groups, typically removed v...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting of Ethyl Esters in Acidic Conditions

Executive Summary: The "Acid-Stable" Misconception

Ethyl esters (


) are canonically classified as base-labile  protecting groups, typically removed via saponification (e.g., LiOH/THF/H2O). They are widely regarded as stable to acidic conditions, particularly when compared to acid-labile groups like tert-butyl (Boc/tBu) esters.

However, "stable" is relative. In our technical support experience, 80% of reported ethyl ester failures in acidic media are not due to direct acid cleavage, but rather context-dependent side reactions —specifically transesterification and Lewis-acid complexation.

This guide addresses the specific boundary conditions where ethyl ester stability fails.

Critical Troubleshooting Modules

Module A: The "Identity Crisis" (Transesterification)

Symptom: You treated your compound with HCl in Methanol to remove a Boc group. The Boc group is gone, but your Mass Spec shows a product mass of


 (loss of ethyl, gain of methyl).
Diagnosis:  Acid-Catalyzed Transesterification.[1]

Technical Insight: Ethyl esters are in equilibrium with the solvent alcohol under acidic conditions. If you use methanol as a solvent with an acid catalyst (HCl,


, or even generated in situ from Acetyl Chloride), the equilibrium is driven by the solvent's vast molar excess (Le Chatelier's principle), converting your Ethyl Ester 

Methyl Ester.

The Mechanism (Visualized):

Transesterification Start Ethyl Ester (R-COOEt) Protonation Protonated Intermediate Start->Protonation + H+ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + MeOH (Solvent) Collapse Methyl Ester (R-COOMe) Tetrahedral->Collapse - EtOH (Leaving Group) Collapse->Tetrahedral Reversible

Figure 1: Acid-catalyzed transesterification pathway driven by solvent excess.

Corrective Protocol:

  • Solvent Swap: If you must use acid to deprotect another group (e.g., Boc), use a non-nucleophilic solvent such as Dioxane, Dichloromethane (DCM), or Diethyl Ether.

    • Recommended: 4M HCl in Dioxane.

  • Matched Solvent: If alcohol is required for solubility, use Ethanol (EtOH). This maintains the equilibrium in favor of the ethyl ester (Identity reaction: Ethyl

    
     Ethyl).
    
Module B: The "Lewis Acid Trap" (Orthogonality Failure)

Symptom: You attempted to cleave a methyl ether using Boron Tribromide (


) or Aluminum Chloride (

), expecting the ethyl ester to remain intact. Instead, you isolated the carboxylic acid or a decomposed complex. Diagnosis: Oxophilic Lewis Acid Cleavage.

Technical Insight: Strong Lewis acids are highly oxophilic. They coordinate to the carbonyl oxygen of the ester. While ethyl esters are more robust than methyl esters,


 can cleave alkyl esters via an 

-like attack by the bromide ion on the alkyl group of the activated ester complex.

Protocol for Orthogonality:

  • Alternative Reagent: Use Boron Trichloride (

    
    )  instead of 
    
    
    
    . The chloride ion is less nucleophilic than bromide, often sparing the ester while still cleaving more labile ethers (though this selectivity is substrate-dependent).
  • Temperature Control: Perform Lewis acid steps at -78°C and quench carefully at low temperature.

  • Soft Nucleophiles: For methyl ether cleavage in the presence of esters, consider using thiol-based reagents (e.g., EtSH + Lewis Acid) which operate under softer mechanistic regimes.

Module C: The "Phantom Hydrolysis" (Aqueous Workups)

Symptom: The reaction was anhydrous, but the ethyl ester hydrolyzed to the carboxylic acid during the workup. Diagnosis:


 Hydrolysis during exothermic quenching.

Technical Insight: Ethyl esters hydrolyze via the


 mechanism (Acid-catalyzed, Acyl-cleavage, bimolecular). The rate equation is dependent on 

.
  • The Trap: Quenching an acidic reaction (like an acid chloride formation or Friedel-Crafts) with water generates heat.

  • Heat + Acid + Water = Hydrolysis.

Corrective Protocol:

  • Cold Quench: Pour the reaction mixture into ice-water, not water into the mixture. This dissipates the heat of hydration.

  • Buffer: Quench into a saturated

    
     solution (carefully, watching for 
    
    
    
    evolution) to immediately neutralize
    
    
    .

Comparative Stability Data

The following table summarizes the stability of Ethyl Esters relative to other common protecting groups under acidic conditions.

ConditionEthyl Ester StabilityComparative Note
TFA / DCM (RT) Stable tert-Butyl esters are cleaved rapidly (mins).
HCl / Dioxane (RT) Stable Stable standard for removing Boc/Trityl groups.
HCl / MeOH (RT) Unstable Converts to Methyl Ester (Transesterification).
HCl / H2O (Reflux) Unstable Hydrolyzes to Acid (Slow compared to tBu, but significant).
BBr3 / DCM (-78°C) Marginal Can cleave if warmed; less stable than Methyl esters.
H2 / Pd/C (Acidic) Stable Benzyl esters are cleaved; Ethyl remains intact.

Decision Tree: Solvent Selection for Acidic Steps

Use this workflow to prevent accidental loss or transformation of your ethyl ester.

SolventSelection Start Task: Acidic Deprotection (e.g., Boc removal) on Ethyl Ester Substrate Q1 Is the substrate soluble in non-alcoholic solvents? Start->Q1 Yes Yes Q1->Yes No No Q1->No SolventA Use HCl in Dioxane or TFA in DCM Yes->SolventA Q2 Can you use Ethanol? No->Q2 EthanolYes Yes Q2->EthanolYes EthanolNo No (Must use MeOH) Q2->EthanolNo SolventB Use HCl in Ethanol (Prevents Transesterification) EthanolYes->SolventB Warning CRITICAL WARNING: Expect Methyl Ester formation. Monitor via LCMS. EthanolNo->Warning

Figure 2: Decision logic for solvent selection to preserve ethyl ester integrity.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to remove a Boc group if I have an ethyl ester? A: Yes. Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the standard method. Ethyl esters are stable to neat TFA at room temperature for the duration typically required to remove a Boc group (30 min – 2 hours). Avoid heating.

Q: I see a "doublet" of ethyl peaks in my NMR after acid treatment. What happened? A: If you have a chiral center near the ester, check if you caused racemization . While acid-catalyzed racemization is rarer than base-catalyzed, it can occur via enolization if the acid is strong and the temperature is high. Alternatively, if you used a different alcohol solvent, you might have a mixture of esters (transesterification).

Q: How do I remove an ethyl ester if it is so stable to acid? A: The standard removal is Saponification (Base Hydrolysis).

  • Reagents: LiOH (Lithium Hydroxide) or NaOH in a THF/Water mixture (typically 3:1).

  • Conditions: Room temperature to 60°C.

  • Why LiOH? Lithium is a milder counter-ion than Sodium or Potassium and is more soluble in organic solvents like THF, accelerating the reaction in biphasic systems.

Q: Will catalytic hydrogenation (H2, Pd/C) affect my ethyl ester? A: No. Ethyl esters are stable to standard hydrogenolysis conditions used to remove Benzyl (Bn) or Cbz groups. This makes the Ethyl/Benzyl pair a classic orthogonal strategy.

References

  • Greene's Protective Groups in Organic Synthesis . (Wiley).[2][3][4] The definitive guide on protecting group stability constants and deprotection conditions.

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (Chemistry Steps). Detailed mechanistic breakdown of the

    
     pathway.
    
    
  • Transesterification. (Master Organic Chemistry). Explanation of the equilibrium principles driving the Ethyl

    
     Methyl conversion.
    
    
  • Protecting Groups: Esters . (Organic Chemistry Portal). Database of stability profiles for various ester protecting groups.

Sources

Optimization

Technical Support Center: Synthesis of α,α-Disubstituted α-Amino Acids

Status: Online Operator: Senior Application Scientist Ticket Topic: Overcoming Steric and Stereochemical Barriers in Quaternary Amino Acid Synthesis System Overview & Architecture Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Topic: Overcoming Steric and Stereochemical Barriers in Quaternary Amino Acid Synthesis

System Overview & Architecture

Welcome to the technical support hub for quaternary amino acid synthesis. The construction of


-disubstituted 

-amino acids represents a "stress test" for organic synthesis.[1] Unlike their mono-substituted counterparts, these molecules possess a tetrasubstituted carbon center that imposes severe steric penalties on bond formation.

Why this fails:

  • Steric Blockade: The nucleophile (often an enolate) and the electrophile struggle to approach within bonding distance due to the existing

    
    -substituent.
    
  • Racemization: The high energy required to force bond formation often overcomes the energy barrier for racemization.

  • Deprotection Resistance: The very sterics that make synthesis hard also make removing protecting groups (hydrolysis) difficult, often requiring conditions that degrade the substrate.

Troubleshooting Tickets (FAQs)

Ticket #001: "My alkylation yields are stalling at <20%."

User Report: "I am trying to alkylate an alanine-derived enolate with a secondary alkyl halide to create a quaternary center. The starting material remains unconsumed even after refluxing."

Diagnostic: You are likely encountering the Steric Wall Effect . Standard enolates (like those from simple esters or oxazolones) are often too bulky when paired with secondary electrophiles. Furthermore, if you are using a lithium base (LDA), the tight ion pair might be preventing the necessary orbital overlap.

Resolution Protocol:

  • Switch to "Naked" Anions: Move from Lithium enolates to Potassium enolates. Use KHMDS instead of LDA. The larger potassium cation creates a "looser" ion pair, increasing the nucleophilicity of the enolate.

  • Add Polar Additives: Introduce HMPA or DMPU (4-5 equivalents) to solvate the cation and break up aggregates.

  • Change the electrophile: If possible, use an allylic or benzylic halide first, then hydrogenate. The

    
     hybridization reduces the steric profile of the electrophile during the critical bond-forming step.
    
Ticket #002: "The Schöllkopf auxiliary is giving me poor diastereoselectivity (dr < 5:1)."

User Report: "I'm using the standard valine-derived bis-lactim ether. I'm getting the product, but the diastereomeric ratio is unacceptable for a multi-step drug synthesis."

Diagnostic: This usually indicates "Face Leakage" caused by higher reaction temperatures or improper metallation. The isopropyl group on the valine auxiliary acts as a shield, but this shield effectively "melts" (rotates away) if the temperature rises above -70°C before the quench.

Resolution Protocol:

  • Strict Temperature Control: The lithiation (n-BuLi) and the addition of the electrophile MUST occur at -78°C. Do not let it warm to 0°C until after the electrophile is fully added and stirred for 1 hour.

  • The "Schöllkopf" Check: Ensure your bis-lactim ether is fully distilled and dry. Traces of precursor dipeptide (unmethylated) will coordinate the base and ruin selectivity.

  • Alternative Auxiliary: If the electrophile is small (e.g., Methyl iodide), the valine auxiliary is sufficient. If the electrophile is large, switch to the Super-Quat (oxazolidinone) auxiliaries or the Maruoka Phase Transfer method (see Protocol A), which relies on tight ion-pairing rather than just steric bulk.

Ticket #003: "I made the molecule, but I can't hydrolyze the hydantoin!"

User Report: "I used the Bucherer-Bergs reaction to make a hindered cyclic amino acid. I've boiled it in 6M HCl for 48 hours, but the hydantoin ring won't open."

Diagnostic: This is the "Thorpe-Ingold Lock." The geminal disubstitution forces the ring into a conformation that is thermodynamically very stable and kinetically shielded from water attack. Standard hydrolysis is insufficient.

Resolution Protocol:

  • The "Nuclear" Option (Chemical): Use 3M NaOH at 150°C in a sealed pressure tube (bomb) for 24-48 hours. The pressure is required to keep the solvent liquid at temperatures high enough to overcome the activation energy.

  • The "Surgical" Option (Enzymatic): If your substrate has sensitive functional groups, use D-hydantoinase or L-hydantoinase enzymes (commercially available in screening kits). These enzymes function at pH 8 and 30-40°C, bypassing the steric barrier via induced fit mechanisms.

Master Protocol: Asymmetric Phase-Transfer Catalysis (Maruoka Type)[2]

This is the recommended modern workflow for synthesizing


-disubstituted amino acids. It avoids the harsh hydrolysis of Schöllkopf/Bucherer-Bergs methods and scales well.

Methodology: C-Alkylation of aldimine Schiff bases using chiral quaternary ammonium salts.

Reagents:
  • Substrate:

    
    -(diphenylmethylene)glycine tert-butyl ester (or alanine derivative for disubstitution).
    
  • Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst) - 1 mol%.

  • Base: 50% aqueous KOH.

  • Solvent: Toluene (creates the bi-phasic system).

  • Electrophile: Alkyl halide (

    
    ).
    
Step-by-Step Workflow:
  • System Prep: Charge a reaction vessel with the amino acid Schiff base (1.0 equiv) and the Maruoka catalyst (0.01 equiv) in Toluene (

    
    ).
    
  • Phase Creation: Cool the mixture to 0°C. Add the alkyl halide (1.2 equiv).

  • Initiation: Vigorously stir the mixture and add 50% aqueous KOH (3.0 equiv) dropwise.

    • Critical Checkpoint: Stirring rate must be high (>1000 rpm) to maximize the interfacial surface area.

  • Reaction: Monitor by TLC/HPLC. The catalyst transports the enolate into the organic phase as a chiral ion pair, shielding one face.

  • Quench & Hydrolysis:

    • Separate the organic layer.

    • Add 1N HCl / THF (1:1) and stir at Room Temperature for 2 hours. (Note: This mild hydrolysis is a massive advantage over the Schöllkopf method).

  • Purification: The benzophenone byproduct is removed by extraction. The aqueous layer contains your pure chiral quaternary amino acid ester salt.

Visualizations

Diagram 1: Method Selection Decision Tree

Caption: Logical flow for selecting the optimal synthesis strategy based on substrate constraints.

MethodSelection Start Start: Target Molecule Analysis IsChiral Is Enantiopurity Required? Start->IsChiral Scale Scale > 100g? IsChiral->Scale Yes Bucherer Method: Bucherer-Bergs (Racemic, robust) IsChiral->Bucherer No Sterics Is the R-group extremely bulky (e.g., t-Butyl)? Scale->Sterics No (Lab Scale) Maruoka Method: Maruoka PTC (High ee, mild, scalable) Scale->Maruoka Yes (Scalable) Schollkopf Method: Schöllkopf Bis-Lactim (High ee, harsh hydrolysis) Sterics->Schollkopf No (Standard) Sterics->Maruoka Yes (Loose Ion Pair) Enzymatic Method: Enzymatic Resolution (Specific, expensive dev)

Diagram 2: Mechanism of Maruoka Phase Transfer Alkylation

Caption: The chiral ion-pair mechanism shielding the Re-face of the enolate.

PTC_Mechanism cluster_aqueous Aqueous Phase (KOH) cluster_interface Interface cluster_organic Organic Phase (Toluene) OH OH- Deprotonation Deprotonation of Schiff Base OH->Deprotonation K K+ IonPair [Enolate(-) / Q*(+)] Rigid Chiral Ion Pair Deprotonation->IonPair Extraction by Q+ SchiffBase Schiff Base (Substrate) SchiffBase->Deprotonation Q_Cat Chiral Quaternary Ammonium (Q+) Q_Cat->IonPair Product Alpha,Alpha-Disubstituted Product (High ee) IonPair->Product R-X Attack (Shielded Face) RX Electrophile (R-X) RX->Product Product->Q_Cat Catalyst Regeneration

Comparative Data Table: Method Efficiency

FeatureSchöllkopf Bis-LactimMaruoka PTCBucherer-BergsSelf-Regeneration (Seebach)
Enantioselectivity Excellent (>95% ee)Excellent (>90-98% ee)N/A (Racemic)Good (>90% ee)
Atom Economy Poor (Auxiliary waste)High (Catalytic)HighModerate
Hydrolysis Harsh (Acidic)Mild (Acidic)Very Harsh (Base/Heat)Moderate
Steric Tolerance ModerateHighHighModerate
Scalability Low (Stoichiometric)High (Kg scale)HighLow

References

  • Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024).[2] Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15, 1475. Link

  • Ooi, T., & Maruoka, K. (2007). Recent advances in asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. Link

  • Schöllkopf, U. (1983).[3] Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2, 5-diketopiperazines.[4] Tetrahedron, 39(12), 2085-2091.[4] Link

  • Ohfune, Y., & Shinada, T. (2003). Enantio- and Diastereoselective Synthesis of α,α-Disubstituted α-Amino Acids. European Journal of Organic Chemistry. Link

  • Edward, J. T., & Jitrangsri, C. (1975).[5] Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(22), 3339-3350. Link

Sources

Troubleshooting

Optimizing reaction conditions for coupling constrained amino acids

Topic: Optimizing Reaction Conditions for Coupling Constrained Amino Acids Audience: Senior Researchers & Process Chemists Welcome to the "Difficult Sequence" Support Center You are here because standard SPPS protocols (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Coupling Constrained Amino Acids

Audience: Senior Researchers & Process Chemists

Welcome to the "Difficult Sequence" Support Center

You are here because standard SPPS protocols (DIC/HOBt) have failed. You are likely dealing with constrained amino acids —residues like


-aminoisobutyric acid (Aib), 

-methylated amino acids (N-Me-AA), or

-tetrasubstituted analogs. These residues introduce massive steric bulk, preventing the nucleophilic attack required for amide bond formation.[1]

This guide is not a textbook; it is a troubleshooting engine designed to get your synthesis back on track.

Module 1: The Diagnostic — Is it Sterics or Aggregation?

User Question: "My coupling efficiency drops significantly after the 5th residue. How do I know if this is due to the constrained amino acid or just peptide aggregation?"

Technical Response: Distinguishing between steric hindrance (kinetic barrier) and aggregation (solubility barrier) is critical because the solutions are chemically distinct.

  • The "Magic 7" Rule: If your sequence contains >5 hydrophobic residues or

    
    -sheet formers (Val, Ile, Ala) in a row, you are fighting aggregation. If the failure occurs immediately at the constrained residue (e.g., Aib-Aib coupling), it is steric hindrance.
    
  • The Color Test Trap: Do NOT rely on the Kaiser test for

    
    -methylated or secondary amines. It yields false negatives because there is no primary amine to react with ninhydrin.
    
    • Protocol: Use the Chloranil Test or p-Nitrobenzyl Pyridine Test for secondary amines.

  • The Chaotrope Solution: If aggregation is suspected, add Pseudoproline dipeptides or use "Magic Mixture" solvents (DCM/DMF/NMP + 1% Triton X or LiCl).

Visualization: The Optimization Loop

Use this decision matrix to determine your next move.

OptimizationLoop start Coupling Failure Detected check_amine Is the N-term amine Secondary (e.g., Pro, N-Me)? start->check_amine test_choice Use Chloranil Test (Not Kaiser) check_amine->test_choice Yes steric_check Is the incoming AA Constrained (Aib, N-Me)? check_amine->steric_check No test_choice->steric_check reagent_switch Switch to COMU/Oxyma or HATU/HOAt steric_check->reagent_switch Yes (Kinetic Issue) double_couple Double Couple (New Reagents) steric_check->double_couple No (Likely Aggregation) heat_add Apply Microwave (60°C, 10 min) reagent_switch->heat_add Yield < 90%

Caption: Decision logic for diagnosing and treating coupling failures in constrained sequences.

Module 2: Reagent Selection — The "Heavy Artillery"

User Question: "I've been using HATU for my N-methyl couplings, but I'm seeing racemization. Are there better alternatives?"

Technical Response: While HATU is the traditional "gold standard" for difficult couplings, it is not always the safest or most specific. The industry is shifting toward COMU/Oxyma systems due to superior safety profiles (non-explosive) and reduced epimerization compared to Benzotriazole-based reagents (HOBt/HATU).

Comparative Reagent Data
Reagent SystemActivation SpeciesSteric PerformanceRacemization RiskSafety Note
COMU / Oxyma Oxyma EsterExcellent LowSafer (No HOBt explosion risk)
HATU / HOAt OAt EsterHigh ModerateHOAt is expensive; potential allergen
PyAOP / HOAt OAt EsterHigh ModerateBest phosphonium salt for N-Me
PyBOP / HOBt OBt EsterModerateHighGenerates carcinogenic HMPA byproduct
DIC / Oxyma Oxyma EsterModerateLowest Best for preventing racemization (Cys/His)

Protocol: The COMU/Oxyma Standard for N-Me-AA

  • Stoichiometry: 3 eq. AA : 3 eq. COMU : 3 eq. Oxyma Pure : 6 eq. DIEA.

  • Pre-activation: 30 seconds (Do not over-activate; COMU hydrolyzes fast).

  • Solvent: DMF or NMP (NMP is superior for aggregation).

  • Time: 1 hour at Room Temp OR 10 mins at 60°C (Microwave).

Critical Insight: COMU relies on the "Oxyma" leaving group. Unlike HATU, which requires 2 equivalents of base to function optimally, COMU works efficiently with 1 equivalent, reducing base-catalyzed racemization [1][3].

Module 3: High-Energy Methodologies (Microwave)

User Question: "Does heating actually help with Aib-Aib couplings, or does it just degrade the peptide?"

Technical Response: For sterically hindered couplings (e.g., Aib-Aib, N-Me-Val), thermal energy is mandatory to overcome the activation energy barrier. Microwave irradiation is superior to conventional heating because it provides direct dielectric heating of the polar solvent/dipoles, preventing "hot spots" that cause degradation.

Microwave Protocol for Constrained Residues:

  • Temperature: 60°C (Standard) to 75°C (Extreme hindrance).

    • Warning: Do not exceed 50°C for Cys or His to prevent racemization.

  • Power: Dynamic mode (maintain temp, not constant power).

  • Time:

    • Standard AA: 2–5 mins.[2]

    • Constrained (Aib/N-Me): 10–20 mins.

  • The "Chill" Step: Allow the vessel to cool to RT before draining to prevent rapid solvent evaporation and resin collapse.

Module 4: The Silent Killer — Diketopiperazine (DKP) Formation[3][4]

User Question: "I am losing my peptide yield when coupling the third amino acid after a Proline or N-methyl residue. The mass spec shows a deletion."

Technical Response: You are witnessing Diketopiperazine (DKP) formation . This is a side reaction where the N-terminal amine of the dipeptide back-bites onto the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic byproduct.

Risk Factors:

  • Sequence: Proline or N-Me-AA at the 2nd position (C-terminus).

  • Resin: Benzyl ester linkers (Wang, Merrifield) are highly susceptible.

  • Condition: Slow coupling of the 3rd residue or prolonged Fmoc deprotection.

Visualization: DKP Mechanism & Prevention

DKP_Mechanism cluster_prevention Prevention Strategy step1 Fmoc Removal (Free Amine Exposed) step2 Conformational Twist (Pro/N-Me induces turn) step1->step2 step3 Nucleophilic Attack on Resin Linker step2->step3 step4 Cyclization & Cleavage (DKP Byproduct) step3->step4 p1 Use Trityl Linker (Steric Bulk blocks attack) p2 Short Deprotection (2 x 3 min)

Caption: The DKP formation pathway. The free amine attacks the ester linkage, detaching the peptide. Trityl linkers prevent this via steric bulk.

The Fix:

  • Switch Resin: Use 2-Chlorotrityl Chloride (2-CTC) resin . The massive trityl group sterically blocks the back-biting attack [4].

  • Optimized Deprotection: Do not use 20% Piperidine for 20 mins. Use 5% Piperazine + 2% DBU in NMP for short bursts (2 x 3 mins).

  • Coupling: Couple the 3rd amino acid immediately and rapidly (use HATU/Microwave).

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. 3[4][5][6][7][8][9]

  • Sigma-Aldrich. Peptide Coupling Reagents Guide: In-situ activating reagents.

  • BenchChem. Technical Support Center: Prevention of Diketopiperazine Formation. 10

  • Vanier, G. S. (2013).[11] Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Methods in Molecular Biology. 11

Sources

Optimization

Strategies to improve the solubility of protected amino acids

Topic: Strategies to Improve the Solubility of Protected Amino Acids Ticket ID: #SOL-AA-2024 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Improve the Solubility of Protected Amino Acids Ticket ID: #SOL-AA-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your synthesis has hit a wall. You are seeing opaque coupling solutions, resin clumping, or incomplete couplings (deletion sequences) in your LC-MS data. These are classic symptoms of intermolecular aggregation —where your protected amino acids or the growing peptide chain prefer to interact with themselves (via


-sheet hydrogen bonding) rather than with the solvent.

This guide is not a textbook; it is a troubleshooting manual designed to get your synthesis moving again. We will move from the easiest interventions (solvent switches) to advanced chemical engineering (backbone protection).

Module 1: Solvent Engineering (The First Line of Defense)

Q: My Fmoc-amino acid is not dissolving in DMF. Should I just add more solvent?

A: No. Dilution often worsens the coupling kinetics. Instead, you must change the solvation environment. While DMF (Dimethylformamide) is the industry standard, it is often insufficient for hydrophobic residues (Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Leu-OH) or long sequences.

Troubleshooting Matrix: Solvent Selection

SolventPolarityApplicationScientist's Note
DMF HighStandard SPPSThe baseline. If it fails, move down.
NMP (N-methylpyrrolidone)Lower than DMFHydrophobic sequencesRecommended. NMP prevents aggregation better than DMF due to distinct dipole interactions. It is the standard "fix" for aggregation.
DMSO (Dimethyl sulfoxide)High"Difficult" sequencesUse as a co-solvent (up to 10-20%) in DMF/NMP. Excellent for disrupting H-bonds, but high viscosity can hinder resin diffusion.
THF (Tetrahydrofuran)LowSpecific solubilityRarely used alone, but useful for specific protected fragments that are lipophilic.
HFIP (Hexafluoroisopropanol)High (H-bond donor)Emergency Only Extremely potent H-bond disruptor. Use sparingly (e.g., 10% in DCM) for dissolving recalcitrant protected fragments.

Pro-Tip: For "Green" chemistry compliance, NBP (N-butylpyrrolidinone) has emerged as a viable, less toxic alternative to NMP with similar solubilizing power [1, 5].

Module 2: Chaotropic Salts (The "Magic" Additives)

Q: I switched to NMP, but the resin is still clumping during the coupling of Alanine/Valine repeats. What now?

A: You are witnessing


-sheet formation on the resin. The solvent can no longer penetrate the aggregated peptide chains. You need a chaotropic agent  to disrupt the hydrogen bonding network.

The Strategy: Chaotropic salts break the ordered structure of water and solvated networks, effectively "salting in" the hydrophobic peptide chains.[1]

Recommended Salts:

  • LiCl (Lithium Chloride): The most common choice. Effective at 0.4M – 0.8M concentration.

  • KSCN (Potassium Thiocyanate): A stronger chaotrope, useful for extreme aggregation.

  • NaClO₄ (Sodium Perchlorate): Effective but poses safety risks (oxidizer).

Protocol: Preparation of 0.8M LiCl in DMF

Use this solution to dissolve your Fmoc-AA and activator (HATU/HBTU).

  • Weigh: Dry LiCl (highly hygroscopic—weigh quickly).

  • Dissolve: Add to dry DMF. Note that dissolution is exothermic and slow.

  • Sonication: Sonicate the mixture for 15–20 minutes until the solution is perfectly clear.

  • Usage: Use this "Salt-DMF" to dissolve your Fmoc-AA-OH.

    • Validation: The resin should visibly swell and become "fluffy" again after washing with this solution [6].

Module 3: Backbone Protection (The Structural Disruptors)

Q: I have a sequence with 10+ hydrophobic residues (e.g., Amyloid-beta fragments). Solvents and salts aren't working.

A: You have reached the limit of physical intervention. You must now use chemical engineering to introduce a "kink" in the peptide backbone. This prevents the chains from aligning into


-sheets.
Strategy A: Pseudoproline Dipeptides (The Gold Standard)

Pseudoprolines (oxazolidines or thiazolidines) are dipeptides where a Serine, Threonine, or Cysteine residue is cyclized.[2][3] This structure mimics Proline, forcing a cis-amide bond that mechanically breaks the secondary structure [4, 7].[3]

  • When to use: If your sequence contains Ser, Thr, or Cys .

  • How to use: Purchase the Fmoc-AA-Ser(PsiMe,Mepro)-OH dipeptide unit. Couple it as a single block.

  • Post-Synthesis: The ring opens automatically during the final TFA cleavage, regenerating the native Ser/Thr/Cys residue.

Strategy B: Hmb / Dmb Protection

If your sequence lacks Ser/Thr/Cys, use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protection on Glycine or Alanine residues.

  • Mechanism: These bulky groups on the backbone amide nitrogen sterically hinder aggregation.

  • Bonus: They completely suppress aspartimide formation in Asp-Gly sequences [2].

Visual Troubleshooting Workflows
Figure 1: Solubility Strategy Decision Tree

Caption: A logic flow for selecting the correct solubility intervention based on observation.

SolubilityStrategy node_start START: Protected AA Insoluble or Coupling Fails node_solvent Step 1: Solvent Switch Switch DMF to NMP node_start->node_solvent node_check1 Soluble? node_solvent->node_check1 node_salt Step 2: Add Chaotrope 0.8M LiCl in NMP/DMF node_check1->node_salt No Proceed with Synthesis Proceed with Synthesis node_check1->Proceed with Synthesis Yes node_check2 Soluble/Coupled? node_salt->node_check2 node_backbone Step 3: Backbone Protection Check Sequence Composition node_check2->node_backbone No node_check2->Proceed with Synthesis Yes node_pseudo Contains Ser/Thr/Cys? Use Pseudoproline Dipeptide node_backbone->node_pseudo node_hmb No Ser/Thr/Cys? Use Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Ala-OH node_backbone->node_hmb node_heat Step 4: Physical Energy Microwave Coupling (75°C) node_pseudo->node_heat If still difficult node_hmb->node_heat

Figure 2: Pseudoproline Mechanism of Action

Caption: The reversible "kink" mechanism of Pseudoproline dipeptides during SPPS.

PseudoprolineMech Step1 Pseudoproline Unit (Oxazolidine Ring) Step2 Coupling to Peptide (Induces Kink/Break in Beta-Sheet) Step1->Step2 SPPS Cycle Step3 TFA Cleavage (Acidolysis) Step2->Step3 Final Deprotection Step4 Native Peptide (Ser/Thr Restored) Step3->Step4 Ring Opening

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use heating (Microwave) for all insoluble amino acids? A: Proceed with caution. While heating (typically 75°C) improves solubility and kinetics, it promotes racemization (loss of chirality) in Cysteine and Histidine.

  • Recommendation: Do not heat Cys or His above 50°C. For Arginine, heating is beneficial but can lead to

    
    -lactam formation if not carefully controlled.
    

Q: What is the "Magic Mixture" I keep hearing about? A: The term is colloquial, but it generally refers to a solvent blend designed to maximize swelling of polystyrene resins while dissolving aggregates.

  • Classic Recipe: DCM : DMF : NMP (1:1:1) with 1% Triton X-100 or Ethylene Carbonate.

  • Use Case: Primarily for washing steps to "fluff" the resin between couplings, rather than for the coupling reaction itself [6].

Q: My Fmoc-AA dissolves in DMF but precipitates when I add the coupling reagent (HBTU/HATU). Why? A: This is a salt effect. The phosphonium/uronium salts (activators) increase the ionic strength, "salting out" the hydrophobic amino acid.

  • Fix: Dissolve the Fmoc-AA in NMP first, then add the activator. Alternatively, switch to a carbodiimide activator (DIC/Oxyma), which does not introduce high ionic loads like HBTU [3].

References
  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.[4]Link

  • AAPPTec. (2019).[5] Hmb and Dmb Protected Derivatives.Link

  • Biosynth. (n.d.). Peptide Design Tips for Solubility, Stability and Scale Up.Link

  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis.[2][5][6][7][8]Link

  • Lund University. (2021).[9] Greening peptide chemistry by using NBP as solvent for SPPS.Link

  • Peptide.com. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry: Aggregation and Difficult Sequences.Link

  • Wikipedia. (n.d.). Pseudoproline.[2][6][7][8]Link

Sources

Troubleshooting

Avoiding racemization in the synthesis of beta-substituted amino acids

The following guide is designed as a Technical Support Center for researchers encountering stereochemical integrity issues during the synthesis and handling of -amino acids. Technical Support Center: Stereochemical Integ...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center for researchers encountering stereochemical integrity issues during the synthesis and handling of


-amino acids.

Technical Support Center: Stereochemical Integrity in -Amino Acid Synthesis

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Avoiding Racemization in


-Substituted Amino Acid Synthesis & Coupling

Triage & Diagnostics: Define Your Problem

Before applying a fix, we must identify the structural class of your


-amino acid. The mechanism of racemization differs fundamentally between 

- and

-isomers.
Feature

-Amino Acid (Sidechain on

-carbon)

-Amino Acid (Sidechain on

-carbon)
Structure


Chiral Center Location Insulated : Separated from carbonyl by a

group.
Exposed : Directly adjacent to the carbonyl (

-position).
Racemization Risk Low during coupling. High risk only during synthesis (e.g., Arndt-Eistert activation).Extreme. The

-proton is acidic and prone to enolization/oxazolone formation.
Primary Cause Improper activation of starting material (e.g.,

-AA).
Base-catalyzed enolization during coupling or deprotection.

Critical Workflows & Troubleshooting

Scenario A: Racemization during Arndt-Eistert Homologation ( )

User Issue: "I synthesized a


-amino acid from an L-

-amino acid using Arndt-Eistert, but the product is partially racemic."

Root Cause Analysis: The Wolff rearrangement itself proceeds with complete retention of configuration . If your product is racemic, the stereocenter was lost during the activation step (formation of the mixed anhydride or acid chloride) before the diazoketone was formed.

The Fix: The "Flash-Activation" Protocol Avoid acid chlorides if possible. Use the Mixed Anhydride method with strict temperature control.

Step-by-Step Protocol:

  • Dissolve

    
     eq of 
    
    
    
    -protected
    
    
    -amino acid (Boc or Cbz; Fmoc is risky with diazomethane) in anhydrous THF.
  • Cool to -15°C (Use Ice/Salt or Cryocooler). Critical: Do not activate at 0°C or RT.

  • Add Base: Add

    
     eq of 
    
    
    
    -methylmorpholine (NMM). Avoid TEA if possible (NMM is less basic, reducing
    
    
    -proton abstraction).
  • Activate: Add

    
     eq of Isobutyl Chloroformate (IBCF) dropwise.
    
  • Time Limit: Stir for exactly 1-2 minutes . Longer activation times increase oxazolone formation on the starting

    
    -AA.
    
  • Diazomethane Addition: Filter off the salt rapidly (or add directly if using a biphasic setup) into a

    
     solution of diazomethane (excess).
    
  • Rearrangement: Once the diazoketone is isolated, perform Wolff rearrangement (Ag(I) benzoate/TEA in MeOH) to yield the

    
    -ester.
    
Scenario B: Racemization during Coupling of -Amino Acids

User Issue: "I am coupling a


-amino acid to a peptide chain, and the 

residue is epimerizing."

Root Cause Analysis:


-amino acids have a chiral center at the 

-position relative to the carbonyl. Upon activation (forming the active ester), the acidity of the

-proton increases significantly, facilitating base-catalyzed enolization or oxazolone formation.

The Fix: Base-Free or Weak-Base Coupling

  • Use Carbodiimides without Base: DIC/Oxyma or EDC/Oxyma.

    • Why: Phosphonium/Uronium salts (HATU, HBTU) require tertiary bases (DIEA), which strip the acidic

      
      -proton. Carbodiimides can function at neutral pH.
      
  • Pentafluorophenyl Esters (OPfp): Pre-activate the

    
    -AA as an OPfp ester. These are stable and react with amines without added base.
    

Visualizing the Racemization Pathways

The following diagrams illustrate the distinct failure points for


 (during synthesis) vs. 

(during coupling).

RacemizationPathways cluster_Beta3 Beta-3 Synthesis (Arndt-Eistert) cluster_Beta2 Beta-2 Coupling (Peptide Synthesis) AlphaAA N-Protected Alpha-AA MixedAnh Mixed Anhydride (Activated) AlphaAA->MixedAnh IBCF / NMM (-15°C) Oxazolone Oxazolone Intermediate MixedAnh->Oxazolone Base / Heat (Side Reaction) Diazo Diazoketone MixedAnh->Diazo CH2N2 (Fast Attack) RacemicBeta3 Racemic Beta-3 AA Oxazolone->RacemicBeta3 Loss of Chirality Beta3 Beta-3 AA (Target) Diazo->Beta3 Wolff Rearr. (Retention) Beta2AA Beta-2 AA ActiveEster Active Ester (Oxyma/OBt) Beta2AA->ActiveEster Coupling Reagent Enolate Enolate Intermediate ActiveEster->Enolate DIEA/Base (Alpha-Deprotonation) Product Peptide Product ActiveEster->Product Amine Nuc. (Coupling) Epimer Epimerized Product Enolate->Epimer Reprotonation

Caption: Figure 1. Mechanistic divergence of racemization risks. Top:


 integrity is threatened during activation of the precursor. Bottom: 

integrity is threatened by base-mediated enolization during coupling.

Comparative Data: Coupling Reagents & Conditions

The choice of reagents is the single biggest variable in preventing racemization.

Table 1: Coupling Reagent Performance for Sensitive Amino Acids (


 or Activated 

-Precursors)
Reagent SystemActivation TypeRacemization RiskRecommendation
DIC / Oxyma Carbodiimide + AdditiveLowest Gold Standard. Allows base-free coupling. Oxyma suppresses oxazolone formation better than HOBt [1].
HATU / DIEA Uronium / GuanidiniumHigh Avoid for

.
Requires basic conditions (pH > 8) which promotes

-proton abstraction.
IBCF / NMM Mixed AnhydrideModerate Standard for Arndt-Eistert. Safe if kept at -15°C and reaction time < 2 min.
EDC / HOBt Carbodiimide + AdditiveLow Good alternative to DIC/Oxyma for solution phase.
T3P (Propylphosphonic anhydride) AnhydrideVery Low Excellent for sterically hindered couplings; low epimerization rates.

Frequently Asked Questions (FAQ)

Q: I am doing an Arndt-Eistert reaction. Can I use Fmoc protection? A: Proceed with extreme caution. Diazomethane is basic and nucleophilic; it can cleave the Fmoc group or lead to side reactions. It is standard practice to use Boc or Cbz (Z) protection for the Arndt-Eistert sequence. If Fmoc is required, consider using the Kowalski Ester Homologation which avoids diazomethane, though it is more synthetic steps [2].

Q: How do I check if my


-amino acid has racemized? 
A:  Standard C18 HPLC often cannot separate enantiomers.
  • Marfey's Analysis: Derivatize a small aliquot with FDAA (Marfey's Reagent). The resulting diastereomers are easily separable on standard C18 columns.

  • Chiral HPLC: Use a column like Chiralpak IA or IC with hexane/IPA gradients.

Q: Why is my


-amino acid stable to base, but my 

-amino acid isn't?
A: In

-amino acids, the chiral center is at the

-position. The protons on the

-carbon (adjacent to the carbonyl) are acidic, but removing them generates an enolate that does not destroy the chirality at the

-position. The chiral center is "insulated" from the reactive carbonyl center.

Q: I see "Oxazolone formation" mentioned often. What is it? A: It is a cyclization side-reaction where the carbonyl oxygen of the amide backbone attacks the activated carboxylic acid. This forms a 5-membered ring. In


-amino acids (and 

), this ring formation increases the acidity of the chiral proton, leading to rapid racemization. In

-amino acids, a 6-membered ring would be required, which is kinetically much slower and less favorable, hence their higher stability [3].

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • Gray, D., Concellón, J. M., & Concellón, C. (2008). Arndt-Eistert Homologation.[1][2][3][4] Organic Chemistry Portal. Link

  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a β-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta. Link

  • Podlech, J., & Seebach, D. (1995).[4] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Assignment of Ethyl 2-amino-3-(oxolan-3-yl)propanoate

Executive Summary Ethyl 2-amino-3-(oxolan-3-yl)propanoate represents a specific class of non-canonical amino acid derivatives featuring a heterocyclic side chain (tetrahydrofuran/oxolane). Its structural duality—combinin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-3-(oxolan-3-yl)propanoate represents a specific class of non-canonical amino acid derivatives featuring a heterocyclic side chain (tetrahydrofuran/oxolane). Its structural duality—combining a polar amine/ester backbone with a saturated ether ring—presents unique NMR characterization challenges.

This guide compares the two most effective strategies for spectral assignment: Solvent Selection (CDCl₃ vs. DMSO-d₆) and Acquisition Mode (1D vs. 2D COSY/HSQC) .

Key Findings:

  • Solvent: DMSO-d₆ is superior for structural confirmation due to the stabilization of the ammonium/amine protons and separation of diastereotopic signals. CDCl₃ is preferred only for checking bulk purity or residual non-polar solvents.

  • Technique: 1D ¹H NMR is insufficient for resolving the oxolane ring protons (

    
    , 
    
    
    
    ,
    
    
    ). 2D COSY is mandatory for unambiguous assignment of the side-chain connectivity.

Part 1: Structural Analysis & Numbering Strategy

Before acquisition, a consistent numbering scheme is required to map the spectral data.

  • Fragment A (Ethyl Ester):

    
    
    
  • Fragment B (Backbone):

    
    
    
  • Fragment C (Oxolane Ring): Attached at position 3'.

    • 
       and 
      
      
      
      : Adjacent to Oxygen (Deshielded).
    • 
      : Methine attachment point.
      
    • 
      : Methylene bridge.
      

Critical Consideration (Stereochemistry): This molecule possesses two chiral centers : one at the


-carbon (C2) and one at the ring attachment point (

). Unless synthesized stereoselectively, the product exists as a mixture of diastereomers (e.g.,

and

).
  • NMR Consequence: Expect signal doubling or broadening, particularly at the

    
    -proton and the ester methylene quartet.
    

Part 2: Comparative Study – Solvent Selection

The choice of solvent dictates the visibility of the amine protons and the resolution of the diastereomers.

Comparison: CDCl₃ vs. DMSO-d₆[1][2][3]
FeatureChloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)Winner
Amine (

) Signal
Broad singlet or invisible due to rapid exchange.Distinct peaks (often split). Essential for confirming the amine handle.DMSO-d₆
Solubility Moderate. The free base is soluble; HCl salts are insoluble.Excellent. Dissolves both free base and salts.DMSO-d₆
Water Peak ~1.56 ppm (overlaps with ring protons).~3.33 ppm (overlaps with nothing critical in this molecule).DMSO-d₆
Diastereomer Resolution Poor separation of signal sets.Higher viscosity and polarity often enhance

between diastereomers.
DMSO-d₆
Recommendation

Use DMSO-d₆ for full structural characterization. Use CDCl₃ only if you need to compare with literature values of similar esters or check for non-polar impurities like hexanes/ethyl acetate.

Part 3: Detailed Spectral Assignment (DMSO-d₆)

The following data represents the expected chemical shifts for the free amine form in DMSO-d₆ at 400 MHz.

Table 1: Assignment Data
PositionGroup

(ppm)
MultiplicityIntegralCoupling (

Hz)
Notes
Ester

1.18Triplet (t)3H7.1Diagnostic terminal methyl.
Ring

(Ring

)
1.45 - 2.05Multiplet (m)2H-Complex overlap; diastereotopic.
Linker

1.60 - 1.85Multiplet (m)2H-Overlaps with Ring

.
Ring

(Methine)
2.20 - 2.40Multiplet (m)1H-Key junction point.
Backbone

3.35 - 3.45dd or m1H5.0 - 8.0Shift depends heavily on NH protonation.
Ring

3.55 - 3.85Multiplet (m)4H-

-ether protons; deshielded.
Ester

4.08Quartet (q)2H7.1May show "roofing" effect.
Amine

~1.8 - 2.5Broad s2H-Variable. If HCl salt: ~8.5 ppm (broad).

Note on Impurities: Be aware of residual Ethanol (1.06 t, 3.44 q in DMSO) and THF (1.76 m, 3.60 m in DMSO). The native oxolane ring signals of your product will appear very close to residual THF solvent peaks. Use 2D NMR to distinguish product from solvent.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures that the spectral data collected is artifact-free and chemically distinct from residual solvents.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Filtration: If the solution is cloudy (common with salts), filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.

  • Reference: Ensure the solvent contains trace TMS (0.00 ppm) for internal referencing.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Scans (NS): 16 (minimum) to 64 (for clean baselines).

  • Relaxation Delay (D1): Set to 2.0 seconds . The ethyl ester protons relax slowly; insufficient delay causes integration errors (e.g., methyl triplet integrates < 3.0).

  • Spectral Width: -2 to 14 ppm.

Step 3: The Validation Workflow (2D COSY)

Because the oxolane ring protons (


 ppm) overlap with the 

-linker protons, a COSY (Correlation Spectroscopy) experiment is required to trace the spin system.

COSY Logic:

  • Identify the Ester Quartet (4.08 ppm). Confirm correlation to Methyl Triplet (1.18 ppm). System A verified.

  • Identify the

    
    -proton  (3.40 ppm). Look for cross-peaks to the 
    
    
    
    -protons
    (~1.7 ppm).
  • The

    
    -protons  will show a correlation to the Ring Methine (
    
    
    
    , ~2.3 ppm)
    .
  • The Ring Methine will correlate to both the Ring

    
     (
    
    
    
    )
    and the Ether
    
    
    (
    
    
    )
    .

Part 5: Visualization

Diagram 1: Assignment Workflow & Logic

This diagram illustrates the decision-making process for assigning this specific molecule, handling the complexity of diastereomers and solvent choice.

NMR_Workflow Start Start: Unknown Sample SolventSelect Select Solvent: DMSO-d6 vs CDCl3 Start->SolventSelect OneD_Acq Acquire 1D 1H NMR SolventSelect->OneD_Acq Prefer DMSO-d6 CheckAmine Check Amine Region (8.0+ for salt, 1.5-3.0 for free base) Decision_Res Are Ring Protons Resolved? CheckAmine->Decision_Res OneD_Acq->CheckAmine TwoD_COSY Run 2D COSY (Trace Connectivity) Decision_Res->TwoD_COSY No (Overlap) Assign_Backbone Assign Backbone (Alpha/Beta/Ester) Decision_Res->Assign_Backbone Yes (Rare) Assign_Ring Assign Oxolane Ring (Distinguish H2'/H5' from H3'/H4') TwoD_COSY->Assign_Ring Final Final Structural Confirmation Assign_Backbone->Final Assign_Ring->Final

Caption: Logical workflow for assigning Ethyl 2-amino-3-(oxolan-3-yl)propanoate, prioritizing 2D methods for ring resolution.

Diagram 2: Spin System Connectivity (COSY Correlations)

This diagram visualizes the scalar coupling network. Arrows indicate which protons "talk" to each other in a COSY spectrum.

COSY_Network NH2 Amine NH2 (Exchangeable) Alpha Alpha-H (~3.4 ppm) NH2->Alpha Possible (DMSO) Beta Beta-H (Linker, ~1.7 ppm) Alpha->Beta COSY RingH3 Ring H3' (Methine, ~2.3 ppm) Beta->RingH3 COSY RingH4 Ring H4' (CH2, ~1.8 ppm) RingH3->RingH4 COSY RingH2 Ring H2' (Ether, ~3.7 ppm) RingH3->RingH2 COSY RingH5 Ring H5' (Ether, ~3.7 ppm) RingH4->RingH5 COSY EsterCH2 Ester CH2 (4.08 ppm) EsterCH3 Ester CH3 (1.18 ppm) EsterCH2->EsterCH3 COSY

Caption: Scalar coupling network. Red dashed lines indicate expected COSY cross-peaks used to trace the structure from the ester to the ring.

References

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (General reference for chemical shift prediction of ethers and amines).

  • Babij, N. R., et al. (2016).[1][5] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

Sources

Comparative

Mass Spectrometry Fragmentation Analysis of Amino Acid Esters: A Comparative Technical Guide

Executive Summary The derivatization of amino acids into esters is a cornerstone technique in metabolomics, newborn screening (NBS), and peptide sequencing. While underivatized analysis (via HILIC) is possible, esterific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The derivatization of amino acids into esters is a cornerstone technique in metabolomics, newborn screening (NBS), and peptide sequencing. While underivatized analysis (via HILIC) is possible, esterification—specifically butylation—remains the gold standard for high-throughput electrospray ionization (ESI-MS/MS) due to significant gains in ionization efficiency and chromatographic retention.

This guide objectively compares the fragmentation mechanics and analytical performance of Butyl Esters (the clinical standard) against Methyl/Ethyl Esters (GC-MS legacy standards) and Propyl Chloroformate derivatives. We focus on the causality between ester chain length, hydrophobicity, and signal-to-noise (S/N) enhancement.

Mechanistic Deep Dive: Fragmentation Physics

The choice of esterification reagent dictates the fragmentation pathway in tandem mass spectrometry (MS/MS). Understanding these pathways is critical for selecting the correct "Neutral Loss" or "Precursor Scan" modes.

The General Mechanism

In positive ion mode (ESI+), amino acid esters


 fragment primarily through the loss of the ester moiety to form a stable immonium ion .
  • Step 1 (Ionization): Protonation occurs at the N-terminus.

  • Step 2 (Cleavage): The inductive effect of the protonated amine weakens the

    
     bond.
    
  • Step 3 (Neutral Loss): The alkoxycarbonyl group is lost as a neutral species (e.g., butyl formate), leaving the immonium ion (

    
    ).
    
Butyl Ester Specifics (The "NBS" Mechanism)

Butyl esters are unique because the butyl group adds significant hydrophobicity, driving the analyte to the surface of the ESI droplet and enhancing ionization (the "surface activity" effect).

  • Diagnostic Neutral Loss: For acidic amino acids (Glu, Asp), the loss of 102 Da (butyl formate,

    
    ) is the specific transition used in clinical screening.
    
  • Immonium Stability: The bulky butyl group stabilizes the transition state, often yielding cleaner spectra than methyl esters.

Methyl/Ethyl Ester Specifics
  • Methyl Esters: Typically lose 59 Da (

    
    ). While efficient for GC-MS (high volatility), they lack the hydrophobic boost required for trace-level ESI detection.
    
  • McLafferty Rearrangement: Longer chains (Ethyl/Butyl) can undergo McLafferty rearrangement, transferring a hydrogen to the carbonyl oxygen and losing an alkene (e.g., loss of 56 Da, butene, from butyl esters), though the formation of the immonium ion usually dominates in collision-induced dissociation (CID).

Comparative Analysis: Reagent Performance

FeatureButyl Esters (n-BuOH) Methyl Esters (MeOH) Propyl Chloroformate (PCF)
Primary Application Newborn Screening (NBS), ESI-MS/MSGC-MS, EI-MSFast GC-MS, LC-MS
Sensitivity (ESI) Highest (10-20x vs underivatized)ModerateHigh
Reaction Time 15-20 min @ 65°C30-60 min @ 100°C< 5 min (Room Temp)
Mechanism Acid-catalyzed esterificationAcid-catalyzed esterificationSchotten-Baumann (Aqueous)
Diagnostic Loss -102 Da (Neutral Loss)-59 Da-88 Da
Moisture Tolerance Low (Requires dry HCl)LowHigh (Works in water)
Cost LowLowHigh
Critical Insight: The Hydrophobic Effect

Experimental data indicates that butyl esters afford between 1.1 and 20 times the signal intensity of methyl esters in ESI-MS/MS [1]. This is not a chemical reaction yield issue but a physical ionization phenomenon. The increased lipophilicity of the butyl chain increases the analyte's affinity for the surface of the electrospray droplet, facilitating easier desorption into the gas phase.

Visualization: Fragmentation Pathways

The following diagram illustrates the parallel fragmentation pathways for Butyl vs. Methyl esters, highlighting the mass shifts that allow for their differentiation.

fragmentation_pathway cluster_butyl Butylation Pathway (High Sensitivity) cluster_methyl Methylation Pathway (GC-MS Standard) AA Amino Acid (R-CH(NH2)-COOH) ButylEster Butyl Ester [M+H]+ (+56 Da shift) AA->ButylEster n-BuOH / HCl 65°C, 15 min MethylEster Methyl Ester [M+H]+ (+14 Da shift) AA->MethylEster MeOH / HCl 80°C, 30 min Immonium_B Immonium Ion (R-CH=NH2+) ButylEster->Immonium_B CID Fragmentation NL_Butyl Neutral Loss: 102 Da (HCOOC4H9) ButylEster->NL_Butyl Immonium_M Immonium Ion (R-CH=NH2+) MethylEster->Immonium_M CID Fragmentation NL_Methyl Neutral Loss: 59 Da (HCOOCH3) MethylEster->NL_Methyl

Caption: Comparative fragmentation pathways of Butyl vs. Methyl esters showing diagnostic neutral losses.

Experimental Protocol: Validated Butylation Workflow

This protocol is adapted from the standard newborn screening methodology [2]. It is designed to be a self-validating system where the presence of the internal standard (IS) confirms reaction completeness.

Materials
  • Reagent: 3N HCl in n-Butanol (Prepare fresh or purchase commercial).

  • Internal Standards: Isotopically labeled amino acids (e.g.,

    
    -Leucine).
    
  • Equipment: Heat block, Nitrogen evaporator, ESI-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Sample Preparation:

    • Pipette 10 µL of sample (plasma/blood spot extract) into a polypropylene microplate.

    • Add 10 µL of Internal Standard working solution.

    • Evaporation: Dry completely under

      
       gas at 40°C. Critical: Moisture inhibits esterification.
      
  • Derivatization Reaction:

    • Add 60 µL of 3N HCl in n-Butanol to the dried residue.

    • Seal plate with aluminum foil or heat-resistant mat.

    • Incubate at 65°C for 15-20 minutes .

    • Note: Do not exceed 25 mins; degradation of labile amino acids (e.g., Gln -> Glu) may occur.

  • Post-Reaction Processing:

    • Remove foil and evaporate the HCl/Butanol mixture to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL of Mobile Phase (80:20 Acetonitrile:Water + 0.1% Formic Acid).

    • Shake for 10 minutes to ensure dissolution.

  • MS Acquisition (Self-Validation):

    • Inject into ESI-MS/MS.[1][2][3][4]

    • Validation Check: Monitor the transition for the Internal Standard. If the IS signal is <50% of the historical average, the derivatization failed (likely due to moisture).

Data Summary: Quantitative Comparison

The following table summarizes the mass shifts and expected neutral losses for common amino acids using the Butylation method.

Amino AcidNative Mass (Da)Butyl Ester [M+H]+ (m/z)Diagnostic Fragment (Immonium)Neutral Loss (Da)
Glycine 75.07132.130.0102
Alanine 89.09146.144.1102
Valine 117.15174.272.1102
Leucine 131.17188.286.1102
Phenylalanine 165.19222.2120.1102
Glutamic Acid 147.13260.2 (Dibutyl)84.1102 (x2)

Note: Acidic amino acids (Glu, Asp) form dibutyl esters, resulting in a double mass shift (+112 Da).

References

  • Johnson, D. W. (2001). "Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Chace, D. H., et al. (2003). "Use of Tandem Mass Spectrometry for Multianalyte Screening of Dried Blood Specimens from Newborns." Clinical Chemistry. Link

  • Guo, K., et al. (2013). "Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies." Analytical Chemistry. Link

  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS." Technical Bulletin. Link

  • Matrix Science. "Mascot Help: Peptide Fragmentation & Immonium Ions." Link

Sources

Validation

Comprehensive Guide: Chiral HPLC Validation for Enantiomeric Excess of Amino Acid Derivatives

Executive Summary Product Under Review: Immobilized Polysaccharide Chiral Stationary Phases (CSPs) (e.g., Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica). Verdict: The Immobilized Polysaccharid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Under Review: Immobilized Polysaccharide Chiral Stationary Phases (CSPs) (e.g., Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica).

Verdict: The Immobilized Polysaccharide CSP technology represents the modern gold standard for the enantiomeric purity analysis of amino acid derivatives (e.g.,


-Boc, 

-Fmoc, esters). Unlike traditional coated phases, immobilized phases withstand aggressive solvents (THF, DCM, Ethyl Acetate), enabling superior solubility for hydrophobic drug intermediates and offering orthogonal selectivity profiles. While indirect methods (e.g., Marfey’s reagent) offer higher sensitivity for trace biological samples, they lack the throughput and precision required for GMP release testing of pharmaceutical intermediates.

Introduction: The Criticality of Enantiomeric Excess (EE)

In drug development, the enantiomeric excess (%ee) of amino acid derivatives is not merely a quality attribute; it is a safety imperative. With regulatory bodies (FDA, EMA) mandating strict control over enantiomeric impurities—often limiting them to <0.5% or even <0.1%—the analytical method must be robust, specific, and sensitive.

Amino acid derivatives, particularly


-protected intermediates (

-Boc,

-Cbz,

-Fmoc), present unique challenges:
  • Solubility: Often poor in standard alkane/alcohol mobile phases.

  • Detection: Weak UV chromophores require low-wavelength detection or derivatization.

  • Stability: Potential for on-column racemization if pH or temperature is uncontrolled.

This guide validates the performance of Immobilized Polysaccharide CSPs against traditional Coated CSPs and Indirect Derivatization (Marfey’s Method) , providing a blueprint for GMP-compliant validation.

Comparative Technology Analysis

The "Hero" Technology: Immobilized Polysaccharide CSPs
  • Mechanism: Chiral selector (Amylose or Cellulose derivative) is covalently bonded to the silica support.

  • Key Advantage: Solvent Versatility. The ability to use "forbidden" solvents (e.g., Dichloromethane, THF, Acetone) allows for the dissolution of stubborn aggregates and provides new interaction mechanisms (e.g., dipole-dipole stacking) that are impossible with coated phases.

Alternative 1: Coated Polysaccharide CSPs (Traditional)
  • Mechanism: Chiral selector is physically adsorbed onto silica.[1]

  • Limitation: Restricted to Alkane/Alcohol mixtures. Strong solvents (DCM, THF) dissolve the polymer coating, destroying the column.

  • Use Case: Remains the standard for simple, soluble racemates where historical data exists.

Alternative 2: Indirect Method (Marfey’s Reagent)
  • Mechanism: Derivatization with chiral reagent (FDAA)

    
     Diastereomer formation 
    
    
    
    Separation on achiral C18 column.
  • Limitation: Kinetic resolution issues (rates of reaction may differ for enantiomers), reagent interference, and labor-intensive sample prep.

  • Use Case: Trace analysis in biological matrices (plasma/urine) where sensitivity is paramount.

Performance Data Summary

Table 1: Comparative Metrics for Enantioseparation of N-Boc-Phenylalanine Ethyl Ester

MetricImmobilized CSP (e.g., Chiralpak IA)Coated CSP (e.g., Chiralpak AD-H)Indirect (Marfey's + C18)
Mobile Phase Compatibility High (Alkanes, Alcohols, DCM, THF, MtBE)Low (Alkanes, Alcohols only)High (Aqueous/Organic Gradients)
Resolution (

)
4.2 (using Hexane/DCM/EtOH)2.8 (using Hexane/IPA)> 5.0 (Diastereomeric resolution)
Sample Solubility Excellent (> 10 mg/mL in mobile phase)Poor (< 1 mg/mL in Hexane/IPA)Good (Aqueous compatible)
Throughput High (10-15 min run time)Medium (15-25 min run time)Low (Reaction time + 45 min run)
Robustness High (Resistant to solvent shock)Low (Susceptible to stripping)Medium (Reagent stability issues)

Strategic Method Selection

Choosing the correct path is critical to avoid validation failure. Use the decision matrix below to select the optimal technology.

MethodSelection Start Start: Amino Acid Derivative IsProtected Is the Amine Protected? (Boc, Fmoc, Cbz) Start->IsProtected IsNative Is it a Native/Free Amino Acid? IsProtected->IsNative No Solubility Solubility in Hexane/Alcohol? IsProtected->Solubility Yes CrownEther Specialized: Crown Ether CSP (e.g., CR-I(+)) IsNative->CrownEther Primary Amine Marfey Indirect: Marfey's Derivatization (FDAA + C18) IsNative->Marfey Complex Matrix/Trace Immobilized RECOMMENDED: Immobilized Polysaccharide CSP (Use DCM/THF modifiers) Solubility->Immobilized Low (Need DCM/THF) Solubility->Immobilized High (Seek Orthogonal Selectivity) Coated Alternative: Coated Polysaccharide CSP (Standard Hexane/IPA) Solubility->Coated High

Figure 1: Decision Matrix for Chiral Method Selection. High-contrast nodes indicate the primary decision path for N-protected derivatives.

Validation Protocol: Determination of Enantiomeric Excess

This protocol is designed for an Immobilized Amylose-based CSP (e.g., Chiralpak IA-3) separating an


-Boc-Amino Acid derivative.
System Suitability & Conditions
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 
    
    
    
    .
  • Mobile Phase:

    
    -Hexane / Dichloromethane / Ethanol (80:15:5 v/v/v) + 0.1% TFA.
    
    • Note: DCM is used here to solubilize the sample and improve peak shape, a capability unique to immobilized phases.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or

    
    ).
    
  • Temperature:

    
    .
    
Specificity (Selectivity)

Objective: Prove the method distinguishes the enantiomer from the main peak and process impurities.

  • Procedure: Inject a mix of Racemate, Blank, and potential synthetic impurities.

  • Acceptance Criteria:

    • Resolution (

      
      ) between enantiomers 
      
      
      
      .
    • Peak purity (via DAD)

      
      .
      
    • No interference at the retention time of the minor enantiomer in the blank.

Linearity & Range

Objective: Confirm response is linear for the minor enantiomer (impurity).

  • Context: Unlike assay methods (80-120%), EE methods focus on the impurity range (e.g., 0.05% to 2.0%).

  • Procedure: Prepare solutions of the undesired enantiomer at 0.05%, 0.1%, 0.5%, 1.0%, and 2.0% of the target concentration (

    
    ).
    
  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .
    • y-intercept bias

      
       of the response at the specification limit.
      
Accuracy (Recovery)

Objective: Ensure the method accurately quantifies the enantiomeric impurity in the presence of the main peak.

  • Procedure: Spike the pure desired enantiomer with the undesired enantiomer at three levels (e.g., LOQ, 0.5%, 1.0%).

  • Calculation:

    
    .
    
  • Acceptance Criteria: Recovery between

    
     (tighter limits 
    
    
    
    preferred for late-stage development).
Precision (Repeatability)

Objective: Verify system stability.

  • Procedure:

    • System Precision: 6 injections of the racemate (or impurity standard).

    • Method Precision: 6 separate preparations of a sample spiked with impurity at the specification limit.

  • Acceptance Criteria:

    • System Precision RSD

      
       (for retention time) and 
      
      
      
      (for area of minor peak).
    • Method Precision RSD

      
      .[2]
      
Limit of Detection/Quantitation (LOD/LOQ)

Objective: Define the sensitivity floor.

  • Procedure: Inject decreasing concentrations of the minor enantiomer.

  • Acceptance Criteria:

    • LOD: Signal-to-Noise (

      
      ) 
      
      
      
      .[3]
    • LOQ: Signal-to-Noise (

      
      ) 
      
      
      
      with precision RSD
      
      
      .

Validation Workflow Visualization

The following diagram illustrates the logical flow of a standard ICH Q2(R2) validation for chiral purity.

ValidationWorkflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation Parameters Screening Column Screening (IA, IB, IC, ID) Optimization Mobile Phase Optimization (Add DCM/THF for solubility) Screening->Optimization Specificity Specificity (Rs > 2.0) Optimization->Specificity Linearity Linearity (Minor Enantiomer) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Reporting Final Report (%ee Calculation) Precision->Reporting

Figure 2: Step-by-step Validation Workflow compliant with ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[4] [Link]

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Daicel Corporation. [Link]

  • Bhushan, R., & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 2004. [Link]

  • Ilisz, I., et al. Separation of Amino Acids and Peptides on Zwitterionic Cinchona Alkaloid-Based Chiral Stationary Phases. Journal of Chromatography A, 2012. [Link]

Sources

Comparative

Comparative Guide: Conformational Effects of THF-Amino Acids vs. Proline

Executive Summary In the design of peptidomimetics, Proline (Pro) has long been the gold standard for inducing -turns and constraining peptide backbones. However, its hydrophobic nature and the energetic barrier of cis/t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of peptidomimetics, Proline (Pro) has long been the gold standard for inducing


-turns and constraining peptide backbones. However, its hydrophobic nature and the energetic barrier of cis/trans isomerization often present challenges in solubility and conformational homogeneity.

Tetrahydrofuran (THF)-amino acids (often referred to as furanoid sugar amino acids or oxolane-based residues) have emerged as superior "tunable" alternatives. By replacing the methylene group at the


-position (or integrating the backbone into the ether ring) with an oxygen atom, THF-AAs introduce a dipole and a hydrogen-bond acceptor site without sacrificing the steric constraint essential for secondary structure stabilization.

This guide provides a technical comparison of these two classes, supported by experimental workflows for validation.

Structural Fundamentals: Pyrrolidine vs. Oxolane

To understand the conformational divergence, we must first analyze the core electronic and steric differences between the two heterocycles.

Proline (The Hydrophobic Constraint)
  • Core Structure: Pyrrolidine ring (cyclic secondary amine).

  • Constraint Mechanism: The

    
     bond is part of the ring, locking the 
    
    
    
    dihedral angle to approximately
    
    
    (with some flexibility due to ring puckering).[1]
  • Limitation: The ring is purely aliphatic. It cannot accept hydrogen bonds, often leading to aggregation in hydrophobic sequences.

THF-Amino Acids (The Electronic Constraint)
  • Core Structure: Tetrahydrofuran (Oxolane) ring.[2]

  • Constraint Mechanism: Similar steric restriction of

    
     and 
    
    
    
    angles depending on the linkage (e.g., 2,5-linked vs. 2,4-linked).
  • Advantage: The ether oxygen acts as an intramolecular H-bond acceptor. This creates an

    
     interaction  with adjacent carbonyls or H-bonds with amide protons, stabilizing specific turn geometries that Proline cannot access.
    
Comparison Table: Physicochemical Properties
FeatureProline (Pro)THF-Amino Acids (THF-AA)Impact on Drug Design
Ring Pucker

-endo /

-exo

-endo /

-exo
THF puckering is electronically biased by the anomeric effect, leading to more predictable shapes.
H-Bonding None (Donor/Acceptor)H-Bond Acceptor (Ether O)THF improves water solubility and stabilizes turns via intramolecular H-bonds.
LogP (Hydrophobicity) High (Hydrophobic)Lower (Amphiphilic)THF analogues often show improved ADME profiles due to lower lipophilicity.
Cis/Trans Ratio High cis population (~10-30%)Tunable (Stereochem dependent)THF substitution patterns (cis-2,5 vs trans-2,5) can forcefully lock the amide bond geometry.

Conformational Landscape & Turn Induction

The primary reason to substitute Proline with a THF-AA is to modulate the secondary structure.

The Proline "Kink"

Proline is a "helix breaker" but a "turn inducer." It strongly favors the


 position of Type I and Type II 

-turns. However, the energy difference between the cis and trans peptide bond (amide) is small (~0.5 kcal/mol in water), leading to conformational heterogeneity (multiple peaks in HPLC/NMR).
The THF "Lock"

THF-AAs utilize the stereoelectronic effect .

  • Trans-2,5-disubstituted THF-AAs: Tend to mimic extended structures or Type II polyproline helices (PPII).

  • Cis-2,5-disubstituted THF-AAs: Act as potent

    
    -turn mimics (pseudo-Proline). The ether oxygen can accept a hydrogen bond from the 
    
    
    
    amide NH, creating a "stapled" turn that is energetically more stable than a Proline turn in isolation.

Decision Matrix: When to Switch?

Use the following logic flow to determine if a THF-AA substitution is appropriate for your lead compound.

DecisionMatrix start Start: Peptide Optimization q1 Is the peptide aggregating or insoluble? start->q1 q2 Is conformational heterogeneity (cis/trans) a problem? q1->q2 No sol_thf Switch to THF-AA (Solubility + Lock) q1->sol_thf Yes (Ether O improves solubility) q3 Do you need a specific Beta-Turn (Type I/II)? q2->q3 No q2->sol_thf Yes (Stereochem locks isomer) sol_pro Stick with Proline (Standard Constraint) q3->sol_pro No (Flexible linker needed) check_type Check Turn Type q3->check_type Yes check_type->sol_pro Type I (Pro preferred) check_type->sol_thf Type II/Novel Turns

Figure 1: Decision matrix for substituting Proline with THF-Amino Acids in peptidomimetic design.

Experimental Protocols

To validate the conformational advantage of THF-AAs, you must perform a comparative analysis using the protocols below.

Synthesis: Solid Phase Peptide Synthesis (SPPS) of THF-Peptides

Note: THF-amino acids are sterically hindered and acid-sensitive.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin.

    • Reasoning: Allows cleavage under mild acidic conditions (1% TFA), preserving the sensitive THF ether linkage if acid-labile protecting groups are present.

  • Coupling Reagents:

    • Standard: DIC/Oxyma Pure (preferred over HOBt for lower racemization).

    • Difficult Couplings: For coupling to the secondary amine of a THF ring, use HATU/HOAt with DIEA.

    • Critical Step: Double coupling (2 x 1 hr) is mandatory due to the steric bulk of the THF ring.

  • Cleavage: 20% Hexafluoroisopropanol (HFIP) in DCM is recommended for protected fragments; 95% TFA/2.5% TIS/2.5% H2O for final deprotection.

Analytical Workflow: Determining Conformation

The following workflow ensures you are observing a true conformational lock and not an averaging of isomers.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Spectroscopy cluster_2 Phase 3: Validation Syn SPPS Synthesis (Pro vs THF variants) Pur HPLC Purification (>95% Purity) Syn->Pur CD Circular Dichroism (Far UV: 190-250nm) Pur->CD NMR 1H-NMR (ROESY/NOESY) (D2O or DMSO-d6) CD->NMR Keq Calculate K(cis/trans) NMR->Keq Temp Variable Temp NMR (H-Bond Strength) NMR->Temp

Figure 2: Analytical workflow for comparative conformational analysis.

Protocol: NMR Analysis of Cis/Trans Ratio
  • Dissolve lyophilized peptide in

    
     or 
    
    
    
    (5-10 mM).
  • Acquire 1D

    
     NMR . Focus on the 
    
    
    
    region (4.0 - 5.0 ppm).
  • Proline Signature: Look for two distinct sets of resonances for the

    
     and surrounding residues. Integration of these peaks gives the 
    
    
    
    .
  • THF Signature: A single, sharp set of peaks indicates a "locked" conformation.

  • ROESY Experiment: Identify

    
     NOE correlations (diagnostic of cis amide bond) vs 
    
    
    
    (diagnostic of trans).

References

  • Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews, 103(7), 2475-2532. Link

  • Chakraborty, T. K., et al. (2011). Sugar amino acids and their uses in designing bioactive peptidomimetics. Chemical Reviews, 111(11), 6572-6608. Link

  • Wedemeyer, W. J., et al. (2002). Proline cis-trans isomerization and protein folding. Biochemistry, 41(50), 14637-14644. Link

  • Jenkins, C. L., & Raines, R. T. (2002). Insights on the conformational stability of collagen. Natural Product Reports, 19(1), 49-59. Link

Sources

Validation

X-ray Crystallography of Constrained Peptides: A Technical Comparison Guide

Topic: X-ray Crystallography of Peptides Containing Constrained Amino Acids Content Type: Publish Comparison Guide Executive Summary For structural biologists and drug developers, the crystallization of short-to-medium c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of Peptides Containing Constrained Amino Acids Content Type: Publish Comparison Guide

Executive Summary

For structural biologists and drug developers, the crystallization of short-to-medium chain peptides (5–30 residues) has historically been plagued by high conformational entropy and poor packing propensity. Constrained Peptide Crystallography —the strategic incorporation of non-standard amino acids (e.g.,


-aminoisobutyric acid or Aib, cyclic staples, N-methylation)—offers a deterministic solution to these challenges.

This guide objectively compares the performance of Constrained Peptide Crystallography against standard linear peptide workflows and alternative structural methods (Solution NMR). By structurally pre-organizing the peptide backbone, researchers can bypass the "entropic penalty" of crystallization, yielding higher resolution structures (<1.2 Å) and facilitating direct phasing.

Part 1: Comparative Analysis

Constrained vs. Linear Peptide Crystallography

The primary barrier to crystallizing linear peptides is their inherent flexibility in solution. Constrained peptides introduce steric locks that limit the Ramachandra space, forcing the molecule into a "crystal-ready" conformation.

FeatureConstrained Peptide Crystallography Standard Linear Peptide Crystallography Causality/Mechanism
Crystallization Success Rate High (>60%) Low (<20%)Constraints (e.g., Aib, cyclization) reduce

(conformational entropy loss) during the transition from solution to crystal lattice.
Resolution Limit Ultra-High (0.8 Å – 1.2 Å) Medium (1.5 Å – 2.5 Å)Rigid backbones pack more efficiently, reducing lattice disorder (B-factors) and diffracting to higher angles.
Phasing Method Direct Methods (Ab Initio) Molecular Replacement (Difficult)High atomic resolution allows mathematical phase solution (e.g., SHELX) without heavy atoms or homologous models.
Conformation Defined (e.g.,

-helix)
Ensemble / DisorderedBulky side chains (gem-dimethyl of Aib) sterically forbid extended conformations, enforcing helicity.[1][2]
X-ray Crystallography vs. Solution NMR

While NMR is the gold standard for dynamics, X-ray crystallography of constrained peptides offers superior atomic precision for structure-based drug design (SBDD).

MetricX-ray Crystallography (Constrained) Solution NMR Operational Insight
Backbone Precision < 0.1 Å RMSD 0.5 – 1.0 Å RMSDX-ray provides a static, high-fidelity snapshot essential for fitting ligand density in binding pockets.
Solvent Mapping Explicit Water Molecules Bulk Solvent AveragingCrystallography resolves structural waters critical for bridging peptide-target interactions.
Sample Requirement Solid State (Crystal) Solution StateConstrained peptides are often hydrophobic; NMR requires high solubility which can induce aggregation.

Part 2: Technical Deep Dive & Mechanisms

The "Entropic Anchor" Effect

The inclusion of


-aminoisobutyric acid (Aib)  or 

-disubstituted amino acids
acts as a structural anchor.
  • Mechanism: The gem-dimethyl group at the

    
    -carbon restricts rotation around 
    
    
    
    and
    
    
    angles.
  • Result: This forces the peptide into a helical turn (often a

    
    -helix or 
    
    
    
    -helix), creating a predictable dipole and hydrophobic surface that nucleates crystal growth.
Visualization: The Entropy Reduction Pathway

The following diagram illustrates how constraining amino acids lowers the energy barrier for crystallization.

EntropyReduction Linear Linear Peptide (High Entropy Ensemble) Constrained Constrained Peptide (Pre-organized Fold) Linear->Constrained Chemical Modification (e.g., Aib, Stapling) Nucleation Nucleation Event (Critical Step) Linear->Nucleation High Entropic Cost (Slow/Rare) Constrained->Nucleation Low Entropic Cost (Rapid) Crystal Diffraction Quality Crystal Nucleation->Crystal Lattice Growth

Figure 1: Thermodynamic pathway comparison. Constrained peptides (Yellow) bypass the high entropic barrier (Red) associated with linear peptides, facilitating rapid nucleation.

Part 3: Experimental Protocol (Self-Validating)

Objective: Crystallize a hydrophobic, Aib-containing peptide for high-resolution X-ray diffraction.

Phase 1: Synthesis & Purification
  • Synthesis: Use solid-phase peptide synthesis (SPPS). Critical Step: Increase coupling times (2x) for Aib residues due to steric hindrance of the gem-dimethyl group.

  • Purification: RP-HPLC using a C18 column.

  • Validation: Mass Spectrometry (ESI-MS) must confirm purity >98%. Impurities act as lattice poisons.

Phase 2: Crystallization Screening (Solvent Evaporation)

Unlike proteins, constrained peptides often crystallize best via slow evaporation rather than vapor diffusion, due to their small size and hydrophobic nature.

Step-by-Step Protocol:

  • Solubility Test: Dissolve lyophilized peptide in Methanol (MeOH), Ethanol (EtOH), or TFE (Trifluoroethanol). Aim for saturation (~10–20 mg/mL).

  • Setup:

    • Place 10

      
      L of peptide solution into a small glass vial or a concave depression slide.
      
    • Cover loosely with Parafilm and poke 1–2 small holes to control evaporation rate.

  • Condition Screening:

    • Condition A: 100% MeOH (Fast evaporation).

    • Condition B: MeOH/Water (80:20) (Slower, promotes hydration).

    • Condition C: TFE/Isopropanol (For highly hydrophobic sequences).

  • Observation: Monitor daily under polarized light. Crystals often appear as needles or prisms within 24–72 hours.

Phase 3: Data Collection & Phasing
  • Cryo-Protection: Flash-cool crystals in liquid nitrogen. Often, the mother liquor (if organic) acts as its own cryo-protectant.

  • Collection: Collect data at 100 K. Aim for redundancy >4.0 to ensure accurate intensity measurement for Direct Methods.

  • Phasing (Direct Methods):

    • Use software like SHELXD or SHELXT .

    • Logic: Because the resolution is typically <1.2 Å, the "phase problem" can be solved probabilistically using the Sayre equation, without needing heavy atom derivatives.

Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 Crystallization cluster_2 Structure Solution S1 SPPS Synthesis (Double couple Aib) S2 HPLC Purification (>98% Purity) S1->S2 C1 Solubility Screen (MeOH, TFE, EtOH) S2->C1 Lyophilize C2 Slow Evaporation (Parafilm w/ holes) C1->C2 C3 Crystal Harvest (Polarized Light Check) C2->C3 D1 X-ray Diffraction (100K, High Redundancy) C3->D1 D2 Phasing: Direct Methods (SHELXT) D1->D2 Res < 1.2 Å

Figure 2: End-to-end experimental workflow for constrained peptide crystallography.

Part 4: Supporting Experimental Data

The following data summarizes a typical comparison between a linear peptide and its Aib-constrained analog (based on aggregated literature values, e.g., Boc-Leu-Aib-Leu systems).

ParameterLinear Peptide (Leu-Leu-Leu) Constrained Peptide (Leu-Aib-Leu) Interpretation
Space Group P 21 21 21 (often disordered)P 21 (highly ordered)Constrained peptides pack into lower symmetry groups with higher order.
Resolution (

)
2.0 – 2.50.9 – 1.1 Aib analog diffracts to atomic resolution, allowing visualization of individual bond lengths.
R-factor (

)
> 20%< 10% Lower R-factor indicates excellent agreement between the crystal model and diffraction data.
Solvent Content High (>40%)Low (<10%)Constrained peptides pack tightly, excluding bulk solvent and stabilizing the lattice.

References

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Source:[Link]

  • A Newcomer's Guide to Peptide Crystallography. PMC - NIH. Source:[Link]

  • Molecular and crystal structures of Aib-containing oligopeptides. PubMed. Source:[Link]

  • Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. PMC - NIH. Source:[Link]

  • Peptide Crystallization: Techniques, Challenges, and Solutions. APC. Source:[Link]

Sources

Comparative

Validation of Ethyl 2-amino-3-(oxolan-3-yl)propanoate Structure via 2D NMR

Executive Summary In the synthesis of peptidomimetics and complex pharmaceutical intermediates, Ethyl 2-amino-3-(oxolan-3-yl)propanoate presents a unique structural validation challenge.[1] Unlike standard proteinogenic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics and complex pharmaceutical intermediates, Ethyl 2-amino-3-(oxolan-3-yl)propanoate presents a unique structural validation challenge.[1] Unlike standard proteinogenic amino acids, the oxolane (tetrahydrofuran) side chain introduces significant spectral congestion and stereochemical ambiguity (diastereomers).

This guide compares the efficacy of Standard 1D


H NMR  against a Comprehensive 2D NMR Suite (COSY, HSQC, HMBC, NOESY) . While 1D NMR is sufficient for purity assessment, we demonstrate that it is statistically insufficient  for absolute structural confirmation due to signal overlap in the aliphatic region (1.6 – 4.2 ppm). We provide a validated protocol for 2D elucidation that guarantees structural certainty, specifically targeting the connectivity between the oxolane ring and the 

-amino backbone.

Structural Analysis & The "Blind Spot"

The molecule consists of three distinct spin systems that must be magnetically connected:

  • The Ethyl Ester:

    
     (Triplet + Quartet, usually distinct).
    
  • The Amino Acid Backbone:

    
    .[1]
    
  • The Oxolane (THF) Ring: A cyclic ether with multiple overlapping methylene protons.

The Problem: In 1D


H NMR, the 

-protons of the propanoate chain often overlap with the C3/C4 protons of the oxolane ring. Furthermore, the chiral center at the

-carbon and the chiral center at C3 of the oxolane ring create diastereomers. 1D NMR cannot reliably distinguish between the 3-yl isomer and a potential 2-yl regioisomer impurity without advanced correlation.[1]

Comparative Analysis: 1D vs. 2D Methodologies

The following table summarizes the diagnostic power of the two approaches.

FeatureMethod A: Standard 1D

H NMR
Method B: Advanced 2D NMR Suite
Primary Utility Purity check; functional group verification.[1]Absolute connectivity; stereochemical assignment.[1][2]
Resolution of Overlap Low. Oxolane ring protons and

-CH

often merge into multiplets.[1]
High. HSQC spreads signals into the carbon dimension.
Connectivity Proof Inferential. Based on integration and splitting patterns.[1]Direct. HMBC proves C-C and C-N connectivity through bonds.[1]
Regioisomer Detection Difficult. 2-yl vs 3-yl isomers have similar shifts.[1]Definitive. COSY traces the exact proton path around the ring.
Stereochemistry Impossible (unless crystal structure known).[1]Possible. NOESY/ROESY correlates spatial proximity.[1]
Validation Status Insufficient for IND filing. Gold Standard for characterization.

Technical Guide: The 2D Validation Workflow

To validate the structure with high confidence, follow this sequential logic flow.

Step 1: COSY (Correlation Spectroscopy)[3]
  • Objective: Establish the isolated spin systems.

  • Mechanism: COSY identifies protons separated by 3 bonds (

    
    ).[3]
    
  • Critical Observation: You must observe the "break" in the spin system. The ethyl group will correlate to itself but not to the rest of the molecule. The oxolane ring protons will show a continuous chain of connectivity (

    
    ).
    
  • Success Criteria: Identifying the specific multiplet for the Oxolane H3 proton (the attachment point).

Step 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: Resolve the "Aliphatic Blob."

  • Mechanism: Correlates a proton to its directly attached carbon (

    
    ).
    
  • Why it's vital: The oxolane ring has carbons at distinct shifts (

    
     ppm for 
    
    
    
    vs
    
    
    ppm for
    
    
    ).[1] HSQC allows you to assign the overlapping proton multiplets by looking at their well-separated carbon partners.
Step 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: The "Bridge." Connect the fragments.

  • Mechanism: Shows long-range coupling (

    
     and 
    
    
    
    ).
  • The "Smoking Gun" Correlation: You must look for a correlation between the

    
    -protons  of the propanoate chain and the C3 carbon  of the oxolane ring. This definitively proves the side chain is attached at position 3, not position 2.
    
Step 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Objective: Relative Stereochemistry.

  • Mechanism: Through-space interactions (

    
    ).[1]
    
  • Application: Determine the relative configuration of the

    
    -proton and the oxolane ring protons. This distinguishes diastereomers (e.g., 
    
    
    
    vs
    
    
    ).

Visualization of Logic Pathways

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the decision-making process for assigning the structure.

G Sample Unknown Sample (Ethyl 2-amino-3-(oxolan-3-yl)propanoate) H1 1D Proton NMR (Identify functional groups) Sample->H1 Decision Overlap in 1.5-4.0 ppm? H1->Decision COSY COSY Experiment (Trace Oxolane Ring Connectivity) Decision->COSY Yes (High Overlap) HSQC HSQC Experiment (Resolve Overlapping Protons via 13C) COSY->HSQC HMBC HMBC Experiment (Connect Side Chain to Backbone) HSQC->HMBC Structure Confirmed Structure (Regiochemistry Validated) HMBC->Structure

Caption: Logical workflow for resolving spectral overlap and confirming connectivity.

Diagram 2: HMBC Connectivity Logic

This diagram details the specific long-range correlations required to prove the structure.

HMBC cluster_legend Legend C_Alpha C-Alpha (Backbone) H_Beta H-Beta (Protons) H_Beta->C_Alpha 2J C_Ox3 C3-Oxolane (Sidechain Attachment) H_Beta->C_Ox3 2J (CRITICAL) C_Ox2 C2-Oxolane (Ether Carbon) H_Beta->C_Ox2 3J C_Ox4 C4-Oxolane (Ring Carbon) H_Beta->C_Ox4 3J C_Carbonyl C=O (Ester) H_Beta->C_Carbonyl 3J Key Yellow Dashed Line = Observed HMBC Correlation

Caption: Critical HMBC correlations. The H-Beta to C3-Oxolane correlation rules out regioisomers.[1]

Experimental Protocol

Sample Preparation[1][5][6][7][8][9]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .[1]
    • Reasoning: The amide protons (

      
      ) are often broad or invisible in CDCl
      
      
      
      due to exchange. DMSO stabilizes these protons via hydrogen bonding, allowing for correlations to the
      
      
      -proton.
  • Concentration: 10-20 mg in 0.6 mL solvent. High concentration is required for quality HMBC data within a reasonable timeframe.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (Standard). If rotamers are suspected (broad peaks), elevate to 313 K.

  • HMBC Settings:

    • Optimize for long-range coupling constant

      
      .
      
    • Number of scans: Minimum 32 (due to lower sensitivity of long-range detection).

  • NOESY Settings:

    • Mixing time (

      
      ): 500 ms. This is optimal for small molecules (MW < 500) in the transient NOE regime.
      

Expected Data Table

Use this table to validate your assignment. Note: Shifts are approximate (


) in DMSO-

.[1]
PositionAtom Type

(ppm)

(ppm)
MultiplicityKey HMBC Correlations
1 Ester C=O-174.5-H-

, H-

2

-CH
3.4554.2ddC=O, C-

3

-CH

1.6 - 1.838.1mC-Ox3 , C-

, C=O
4 Oxolane C32.2539.5mH-

, H-Ox2, H-Ox4
5 Oxolane C23.6 - 3.872.1mH-Ox3
6 Oxolane C41.5 - 2.132.0mH-Ox3
7 Oxolane C53.7 - 3.967.8mH-Ox4
8 Ethyl CH

4.1060.5qC=O, Ethyl CH

9 Ethyl CH

1.2014.1tEthyl CH

Note: The Oxolane protons (positions 5, 6, 7) will appear as complex multiplets. HSQC is required to distinguish C2/C5 (adjacent to Oxygen) from C4.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Bax, A., & Summers, M. F. (1986).[4] "H-1 and C-13 Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR." Journal of the American Chemical Society, 108(8), 2093-2094.

  • Chertkov, A. V., et al. (2012). "Synthesis and NMR Spectra of Tetrahydrofuran-2-13C." Chemistry of Heterocyclic Compounds, 48, 412–421. (Provides foundational chemical shift data for THF derivatives).

  • Parella, T. (2004). "Pulse sequences for the measurement of long-range heteronuclear coupling constants." Magnetic Resonance in Chemistry.

Sources

Validation

Comparative study of peptide stability with and without constrained residues

[1][2][3] Executive Summary The transition of peptides from biological tools to clinical therapeutics is frequently bottlenecked by their inherent instability.[1] Native linear peptides, while highly potent and specific,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The transition of peptides from biological tools to clinical therapeutics is frequently bottlenecked by their inherent instability.[1] Native linear peptides, while highly potent and specific, possess flexible backbones that incur a high entropic penalty upon binding and leave amide bonds exposed to serum proteases.

This guide provides a technical comparison between Linear Peptides and their Constrained Counterparts (via stapling, cyclization, or rigid residue incorporation). We analyze the causal link between conformational rigidity and proteolytic resistance, supported by experimental data and validated protocols.

Mechanistic Analysis: The "Lock" Effect

To understand stability differences, one must look beyond simple chemical resistance and analyze the thermodynamic landscape.

The Entropic Advantage

Linear peptides exist as a dynamic ensemble of conformers. For a protease to cleave a bond, the peptide must adopt a specific extended conformation that fits the enzyme's active site.

  • Linear Peptides: High conformational entropy. The energy barrier to adopt the "cleavable" conformation is low.

  • Constrained Peptides: Pre-organized structure (e.g.,

    
    -helix). The backbone is chemically locked into a shape that often sterically clashes with protease active sites.
    
Proteolytic Shielding

Constraining residues (e.g., Aib, olefinic staples) do not just rigidify the molecule; they create a "hydrophobic shield."

  • Mechanism: The macrocyclic bridge or bulky side chains (like Aib) physically block the approach of nucleophilic serine or cysteine residues in proteases (e.g., Trypsin, Chymotrypsin) to the susceptible amide backbone.

Visualization: Mechanism of Stability

The following diagram illustrates the kinetic difference between linear and constrained peptide degradation.

StabilityMechanism Linear Linear Peptide (High Entropy, Flexible) Protease Serum Protease (e.g., Trypsin/DPP-IV) Linear->Protease Diffusion Constrained Constrained Peptide (Stapled/Cyclic, Rigid) Constrained->Protease Diffusion Interaction_L Fit to Active Site (Accessible Amide Bond) Protease->Interaction_L High Affinity Interaction_C Steric Clash (Shielded Backbone) Protease->Interaction_C Low Affinity Hydrolysis Hydrolysis (Rapid Degradation) Interaction_L->Hydrolysis k_cat (High) Stable Intact Peptide (Extended Half-life) Interaction_C->Stable k_cat (Negligible)

Figure 1: Mechanistic divergence in proteolytic processing. Constrained peptides resist degradation by preventing the formation of the enzyme-substrate complex.

Comparative Performance Data

The following data aggregates results from serum stability assays comparing native sequences with their constrained analogues.

Table 1: Half-Life Comparison ( )
Target ClassPeptide ExampleConstraint Strategy

(Linear)

(Constrained)
Stability Fold-Change
GPCR Agonist Ghrelin (1-20)Hydrocarbon Stapling (i, i+4)~15 min> 24 hours>90x
Hormone GnRH (Gonadorelin)Substitution (D-Trp6) & Cyclization< 5 min2.8 hours~33x
Viral Entry SARS-CoV-2 RBDLactam Bridge (Side-chain)< 2 hours> 24 hours>12x
Oncology p53 AntagonistHydrocarbon Stapling (SAH-p53)< 1 hour> 10 hours>10x

Data Interpretation:

  • Magnitude of Effect: Constraining residues typically yield a log-scale improvement in stability.

  • Residue Specificity: The inclusion of

    
    -aminoisobutyric acid (Aib) at the 
    
    
    
    position (adjacent to the cleavage site) has been shown to render peptides completely resistant to specific proteases like Proteinase K.

Experimental Protocols

To replicate these findings, a rigorous "Self-Validating" protocol is required. The common error in stability assays is failing to account for peptide precipitation or non-specific binding during the quench step.

Protocol A: Comparative Serum Stability Assay (LC-MS/MS)

Objective: Determine the in vitro half-life (


) of a peptide in mammalian serum.

Materials:

  • Pooled Human/Mouse Serum (ensure no heat-inactivation if studying complement/protease activity).

  • Internal Standard (IS): Analogous peptide with heavy isotope labeling.

  • Quench Solution: 1% Formic Acid in Acetonitrile (MeCN).

Workflow:

  • Preparation: Dilute peptide stock to 100

    
    M in PBS.
    
  • Incubation: Mix peptide with serum (final conc. 10

    
    M, 90% serum) at 37°C.
    
  • Sampling: At

    
     min:
    
    • Aliquot 50

      
      L of reaction mixture.
      
    • Critical Step: Add 200

      
      L Quench Solution immediately to stop enzymatic activity and precipitate serum proteins.
      
    • Add Internal Standard (IS) at this stage to control for extraction efficiency.

  • Processing: Vortex (30s)

    
     Centrifuge (10,000 x g, 10 min, 4°C).
    
  • Analysis: Inject supernatant into LC-MS/MS (C18 column). Monitor the Parent Ion

    
    .
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Circular Dichroism (CD) for Helicity Confirmation

Stability is often a function of helicity. You must validate that your constraint actually induced the desired structure.

  • Solvent: Prepare peptide in 10 mM Phosphate Buffer (pH 7.4). Avoid Chloride ions (high absorbance <200nm).

  • Measurement: Scan 190–250 nm at 20°C.

  • Validation:

    • Linear: Strong minimum at ~200 nm (Random Coil).

    • Constrained (

      
      -helix):  Double minima at 208 nm and 222 nm.
      
    • Metric: Calculate Mean Residue Ellipticity (

      
      ). A more negative value correlates with higher rigidity and often higher stability.
      

Workflow Visualization

This diagram outlines the standard operating procedure for validating peptide stability, ensuring data integrity through internal standardization.

AssayWorkflow cluster_sampling Time-Course Sampling Start Peptide Stock (Linear vs. Constrained) Serum Pooled Serum (37°C Incubation) Start->Serum T0 T=0 min Serum->T0 T1 T=15 min Serum->T1 T2 T=... Serum->T2 TEnd T=24 hrs Serum->TEnd Quench Precipitation/Quench (MeCN + 1% FA + Internal Std) T0->Quench T1->Quench T2->Quench TEnd->Quench Spin Centrifugation (10,000g, 10 min) Quench->Spin Analyze LC-MS/MS Analysis (Quantify Parent Ion) Spin->Analyze Data Calculate Half-Life (t1/2) Compare Decay Curves Analyze->Data

Figure 2: Step-by-step workflow for comparative serum stability profiling using LC-MS/MS.

References

  • Comparison of Protocols to Test Peptide Stability. ACS Pharmacol. Transl.[2] Sci. (2024).[2][3][4][5] Systematic evaluation of serum vs. plasma stability assays.

  • Stapling of Biologically Active and Conformationally Constrained Peptides. University of Cambridge Research. Detailed analysis of reversible stapling and proteolytic stability.

  • Comparative Analysis of Cyclization Techniques in Stapled Peptides. NIH/PubMed (2023). Direct comparison of lactam vs. hydrocarbon staples in SARS-CoV-2 models.

  • Strategies for Improving Peptide Stability and Delivery. Pharmaceutics (2022). Review of chemical modifications including Aib and D-amino acids.

  • A survey of stapling methods to increase affinity, activity, and stability of ghrelin analogues. NIH/PubMed. Experimental data on Ghrelin stability enhancement.

Sources

Comparative

Circular Dichroism (CD) Analysis of Peptides with Modified Backbones

Executive Summary: The Structural Blind Spot In modern drug discovery, the "Rule of 5" is increasingly being bypassed by peptidomimetics—stapled peptides, peptoids, and -peptides—that resist proteolysis and target intrac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Blind Spot

In modern drug discovery, the "Rule of 5" is increasingly being bypassed by peptidomimetics—stapled peptides, peptoids, and


-peptides—that resist proteolysis and target intracellular protein-protein interactions. However, a critical analytical bottleneck exists: Standard CD analysis fails these molecules. 

Conventional algorithms (K2D3, SELCON3) are trained on globular proteins composed of


-amino acids. When applied to modified backbones, these tools frequently misclassify stable secondary structures as "Random Coil" due to spectral shifts that standard libraries cannot interpret.

This guide provides an objective comparison of CD spectral signatures for modified backbones against standard


-peptides and outlines a self-validating protocol to ensure data integrity.

Part 1: Comparative Spectral Analysis

The following section contrasts the "Standard" (Alpha-Helix/Beta-Sheet) signatures with the unique optical behaviors of modified backbones.

The Baseline: -Peptides[1][2][3][4]
  • Structure: Standard L-amino acids.

  • Signature:

    • 
      -Helix:  Distinct double minima at 208 nm  (
      
      
      
      ) and 222 nm (
      
      
      ).[1][2] Positive maximum at 190-193 nm .
    • 
      -Sheet:  Single minimum at 216-218 nm ; maximum at 195 nm .
      
    • Random Coil: Strong minimum at 195-200 nm ; weak transitions above 210 nm.

The Challenger: Stapled Peptides[6]
  • Modification: Hydrocarbon linkage between

    
     and 
    
    
    
    (or
    
    
    ) residues.
  • Spectral Behavior:

    • Stapling is designed to force

      
      -helicity.
      
    • Success Indicator: A significant increase in the ratio of

      
       compared to the linear precursor.
      
    • The Artifact: The hydrocarbon staple itself absorbs in the far-UV (below 200 nm). Expert Insight: Do not rely solely on the 190 nm maximum for quantification; focus on the 222 nm intensity to quantify helicity induction.

The Challenger: -Peptides (The 14-Helix)[2][7][8]
  • Modification:

    
    -amino acids (backbone extended by one carbon).
    
  • Spectral Behavior:

    • Unlike

      
      -helices, 
      
      
      
      -peptides form a 14-helix (stabilized by H-bonds between
      
      
      and
      
      
      ).[3]
    • Key Shift: The characteristic minimum shifts from 222 nm to 214 nm .

    • Aggregation Warning: A monomeric 14-helix has a minimum at 214 nm.[3][4] If the minimum shifts to 205 nm with a shoulder at 214 nm, this indicates the formation of helix bundles (quaternary structure).

The Challenger: Peptoids (Polyproline Mimics)
  • Modification: N-substituted glycines (side chain on Nitrogen, not Carbon). No amide hydrogen for H-bonding.

  • Spectral Behavior:

    • Peptoids cannot form

      
      -helices due to the lack of NH donors.
      
    • They typically adopt a Polyproline Type II (PPII) helix geometry.[5][6]

    • Signature: A strong minimum at 202-205 nm and a weak positive band at 218-225 nm .

    • Misinterpretation Risk: This spectrum is often confused with "Random Coil" by automated software because both share a minimum near 200 nm. The distinguishing feature is the positive band at 220 nm for PPII.[7]

Summary Table: Comparative CD Signatures
Backbone TypePrimary Minimum (nm)Secondary Minimum (nm)Positive Maximum (nm)Structural Indication

-Helix
(Standard)
208222~192Canonical Helix
Stapled Peptide 208222<190 (Distorted)Induced

-Helix

-Peptide
(Monomer)
214 None~19814-Helix

-Peptide
(Bundle)
205 214 (Shoulder)variesQuaternary Assembly
Peptoid / PPII 202-205 None218-225 (Weak)Polyproline II Helix
Random Coil 195-200NoneNoneUnordered

Part 2: Experimental Protocol (Self-Validating)

To obtain trustworthy data for modified peptides, you must abandon standard "protein" defaults.

Step 1: Sample Preparation & Solvent Transparency

Modified peptides are often hydrophobic. While TFE (Trifluoroethanol) is a common co-solvent to induce folding, it must be used judiciously.

  • Buffer Selection: Avoid Chloride ions (HCl, NaCl) as they absorb strongly below 200 nm. Use 10-20 mM Phosphate or Fluoride salts.

  • Validation: Run a "Buffer Only" scan. If the High Tension (HT) voltage exceeds 700V at any point, the buffer is opaque, and the data is invalid.

Step 2: The Concentration Trap (Critical)

Standard extinction coefficients (


) rely on Tryptophan/Tyrosine. Many synthetic peptides lack these.
  • The Error: Using weight/volume (mg/mL) is inaccurate due to salts and counter-ions (TFA salts can account for 30% of the mass).

  • The Fix: Use Quantitative Amino Acid Analysis (AAA) or elemental Nitrogen analysis for exact concentration.

  • Why? An error in concentration propagates linearly to Mean Residue Ellipticity (MRE), making comparisons impossible.

Step 3: Calculation of Mean Residue Ellipticity (MRE)

For modified backbones, the standard "Mean Residue Weight" (MRW) of ~110 Da is incorrect.

  • Formula:

    
    
    
  • Modified MRW:

    
    
    
    • Note: For stapled peptides, the staple adds mass but no amide bonds. You must calculate MRW based on the number of chromophores (amide bonds), not just total atoms.

Part 3: Visualization & Logic Flow

Diagram 1: High-Fidelity CD Workflow

This workflow ensures that artifacts (solvent absorption, concentration errors) are not mistaken for structural features.

CD_Workflow Start Start: Sample Prep BufferCheck Buffer Blank Scan (Check HT Voltage) Start->BufferCheck HT_Limit HT > 700V? BufferCheck->HT_Limit ChangeBuffer Change Buffer/Pathlength HT_Limit->ChangeBuffer Yes Conc_Det Quantify Conc. (AAA / Nitrogen Analysis) HT_Limit->Conc_Det No (Pass) ChangeBuffer->BufferCheck Acquire Acquire Sample Spectrum Conc_Det->Acquire Convert Convert to MRE ([θ]) Adjust MRW for Modification Acquire->Convert Analysis Spectral Interpretation Convert->Analysis

Caption: Operational workflow for acquiring artifact-free CD data for non-standard peptides.

Diagram 2: Spectral Interpretation Decision Tree

A logic gate for researchers to classify spectra that do not fit standard algorithms.

Spectral_Logic Input Analyze Spectrum Minima Check222 Double Minima? (208 nm & 222 nm) Input->Check222 Alpha Alpha-Helix (or Stapled Helix) Check222->Alpha Yes Check214 Single Minimum at ~214 nm? Check222->Check214 No Beta14 Beta-Peptide (14-Helix Monomer) Check214->Beta14 Yes Check205 Minimum at ~202-205 nm? Check214->Check205 No CheckPos Positive Band at ~218-225 nm? Check205->CheckPos Yes BetaBundle Beta-Peptide (Helix Bundle) Check205->BetaBundle Shoulder at 214nm PPII Peptoid / PPII Helix CheckPos->PPII Yes Random Random Coil (Unordered) CheckPos->Random No

Caption: Decision tree for classifying modified backbone secondary structures based on wavelength shifts.

References

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[1][3][2][7][8][9][10][11][12][13] Nature Protocols, 1(6), 2876–2890. Link

  • Pomerantz, W. C., et al. (2008).

    
    -Peptides. Organic Letters, 10(9), 1799–1802. Link
    
  • Mok, K. H., & Howlett, G. J. (2006). Circular Dichroism Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Methods in Molecular Biology, 326, 155-165. Link

  • Kirshenbaum, K., et al. (1998). Designing polymers that mimic biomolecules. Current Opinion in Structural Biology, 8(4), 530-537. (Seminal work on Peptoid/PPII spectra). Link

  • Kelly, S. M., et al. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. Link

Sources

Validation

Strategic Control of Peptide Conformation: A Comparative Guide to Ring Pucker in Proline Analogues

Executive Summary In peptide drug design, the conformational flexibility of the backbone is often a liability, leading to proteolytic susceptibility and poor target affinity. The five-membered nitrogen heterocycle of Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide drug design, the conformational flexibility of the backbone is often a liability, leading to proteolytic susceptibility and poor target affinity. The five-membered nitrogen heterocycle of Proline (Pro) is the only natural amino acid side chain that cyclizes onto the backbone nitrogen, creating a unique constraint.[1] However, the ring itself is not rigid; it undergoes rapid "ring flipping" between two primary puckered states: C


-endo  (down) and C

-exo
(up).

This guide compares the standard Proline residue against its stereoelectronically modified alternatives—specifically 4-Fluoroprolines (Flp) and 4-Hydroxyproline (Hyp) . By exploiting the "oxolane-like" pseudorotation of the pyrrolidine ring, researchers can lock peptide backbones into specific secondary structures (polyproline II helices,


-turns) with high predictability.

Mechanism of Action: The Stereoelectronic Switch

To control peptide conformation, one must control the ring pucker.[2][3][4] The pucker state dictates the


 (phi) and 

(psi) torsion angles of the backbone and, critically, the cis/trans ratio of the peptide bond.[2][5]
The Gauche Effect

The driving force behind these analogues is the gauche effect . In 4-substituted prolines, the electronegative substituent (Fluorine or Oxygen) prefers to align gauche (synclinal) to the amide nitrogen of the ring. This stereoelectronic preference overrides steric factors.

  • C

    
    -exo (Up):  Favored by electron-withdrawing groups in the 4R  configuration.[6] This pucker pre-organizes the backbone 
    
    
    
    angle to
    
    
    and stabilizes the trans peptide bond via an
    
    
    interaction between the amide oxygen (
    
    
    ) and the ester/amide carbonyl (
    
    
    ).
  • C

    
    -endo (Down):  Favored by electron-withdrawing groups in the 4S  configuration.[5][6][7][8] This pucker shifts the 
    
    
    
    angle and significantly lowers the energy barrier for the cis peptide bond state.
Visualization: The Conformational Logic Flow

G cluster_0 Pathway A: (4R)-Fluoroproline cluster_1 Pathway B: (4S)-Fluoroproline Substituent 4-Position Substituent Stereochem Stereochemistry (R vs S) Substituent->Stereochem Gauche Gauche Effect Alignment Stereochem->Gauche Dictates orientation Pucker Ring Pucker Preference Gauche->Pucker Enforces Backbone Backbone Torsion (Phi/Psi) Pucker->Backbone Restricts Exo C-gamma-Exo (Up) Pucker->Exo Endo C-gamma-Endo (Down) Pucker->Endo Global Global Conformation Backbone->Global Stabilizes Trans Trans Amide Bond (n->pi* interaction) Exo->Trans PPII Polyproline II / Collagen Helix Trans->PPII Cis Increased Cis Population Endo->Cis BetaTurn Beta-Turns / Compact Folds Cis->BetaTurn

Caption: Logical flow showing how stereochemical substitution at the 4-position dictates global peptide architecture via the gauche effect.

Comparative Analysis: Proline vs. Alternatives

The following table compares the native Proline against its high-performance analogues. Data is derived from model peptides (e.g., Ac-Xaa-OMe in dioxane) and collagen triple helices [(Xaa-Yaa-Gly)


].
FeatureProline (Pro) (4R)-Fluoroproline (4R-Flp) (4S)-Fluoroproline (4S-Flp) (4R)-Hydroxyproline (Hyp)
Primary Pucker Mixed (endo slight pref.)[5][6][8]Exo (Strong preference)Endo (Strong preference)Exo (Moderate preference)
Stereoelectronic Driver None (Steric only)F-C-C-N Gauche EffectF-C-C-N Gauche EffectOH-C-C-N Gauche Effect

(Dioxane)
~3.0~4.0 - 6.7 (Favors Trans)~1.2 - 2.5 (Promotes Cis)~3.5
Collagen

(Yaa pos)
41 °C91 °C (Hyperstable)< 20 °C (Destabilizing)60 °C
H-Bonding Capacity NoneNone (F is poor acceptor)NoneDonor & Acceptor
Best Application General LinkersStabilizing Helices (PPII), Collagen MimeticsInducing

-turns, Nucleating Folding
Soluble Collagen Mimetics
Key Insights for Drug Design:
  • Hyperstability: If your peptide requires a rigid polyproline II helix (common in protein-protein interaction inhibitors), 4R-Flp is superior to Proline and Hyp due to the high electronegativity of fluorine maximizing the gauche effect without the steric bulk or solvation penalty of a hydroxyl group.

  • Turn Induction: To force a "kink" or a

    
    -turn, 4S-Flp  is the tool of choice. It significantly lowers the energetic penalty for the cis amide bond, which is often the rate-limiting step in protein folding.
    

Experimental Protocols

To validate the impact of these analogues on your specific peptide sequence, use the following self-validating workflows.

Protocol A: NMR Determination of Ring Pucker

Nuclear Magnetic Resonance (NMR) is the gold standard for assessing pucker in solution. The vicinal coupling constants (


) between the 

and

protons are diagnostic.

Reagents:

  • Synthesized peptide (approx. 2-5 mM concentration).

  • Deuterated solvent (D

    
    O or CD
    
    
    
    OD depending on solubility).

Workflow:

  • Acquisition: Acquire 1D

    
    H NMR and 2D TOCSY/NOESY spectra.
    
  • Assignment: Assign the Proline ring protons (

    
    ).[9]
    
  • Coupling Analysis (

    
    ): 
    
    • Extract the coupling constants between

      
       and the two 
      
      
      
      protons.[10]
    • Exo Pucker Signature: One large coupling (~8-10 Hz) and one small coupling (< 3 Hz). The

      
       is pseudo-axial.
      
    • Endo Pucker Signature: Two intermediate couplings (~4-6 Hz) or distinct averaging differing from the Exo pattern.

  • Verification: Check

    
     couplings if resolution permits.
    
Protocol B: CD Spectroscopy for Thermal Stability

Circular Dichroism (CD) measures the macroscopic stability conferred by the ring pucker.

Workflow:

  • Preparation: Dissolve peptide in phosphate buffer (pH 7.4, 50 mM) to 0.1–0.5 mM.

  • Baseline Scan: Scan 190–260 nm at 4 °C.

    • PPII Helix Signature: Strong minimum at ~200-205 nm, weak maximum at ~225 nm.

  • Thermal Denaturation:

    • Ramp temperature from 4 °C to 95 °C (rate: 1 °C/min).

    • Monitor ellipticity at 225 nm (positive max for collagen) or 200 nm.

  • Data Analysis: Plot Fraction Folded vs. Temperature. Calculate

    
     (melting temperature) using a sigmoidal fit.
    
    • Success Criterion: A shift in

      
       > 5 °C relative to the native Proline control indicates significant conformational stabilization.
      
Experimental Workflow Diagram

Experiment cluster_Analysis Validation Phase Start Peptide Design (Pro vs Flp) Synth SPPS Synthesis (Fmoc-4R/4S-Flp-OH) Start->Synth Purify HPLC Purification (>95% Purity) Synth->Purify NMR NMR Analysis (Measure 3J Couplings) Purify->NMR CD CD Spectroscopy (Thermal Melt Tm) Purify->CD Decision Data Interpretation NMR->Decision Pucker State CD->Decision Stability Outcome1 High Tm + Exo Pucker (Rigid Helix) Decision->Outcome1 4R-Flp Outcome2 Low Tm + Endo Pucker (Turn/Flexible) Decision->Outcome2 4S-Flp

Caption: Step-by-step experimental workflow for synthesizing and validating conformationally constrained peptides.

References

  • Raines, R. T. (2006). "2005 Emil Thomas Kaiser Award. Protein engineering with the gauche effect." Protein Science, 15(6), 1219–1225. Link

  • Newberry, R. W., & Raines, R. T. (2016). "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins."[3][4][11] Topics in Heterocyclic Chemistry, 48, 1–25.[3] Link

  • Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). "Conformational stability of collagen relies on a stereoelectronic effect."[6][12][13] Journal of the American Chemical Society, 123(4), 777–778. Link

  • Eberhardt, E. S., Panasik, N., & Raines, R. T. (1996). "Inductive effects on the energetics of prolyl peptide bond isomerization: Implications for collagen folding and stability." Journal of the American Chemical Society, 118(49), 12261–12266. Link

  • DeRider, M. L., Wilkens, S. J., Waddell, M. J., Bretscher, L. E., Weinhold, F., Raines, R. T., & Markley, J. L. (2002).[5] "Collagen stability: Insights from NMR spectroscopic and hybrid density functional computational investigations of the effect of electronegative substituents on prolyl ring conformations." Journal of the American Chemical Society, 124(11), 2497–2505. Link

Sources

Comparative

Chirality in Peptide Therapeutics: A Comparative Guide to D- vs. L-Isomer Activity and Stability

Executive Summary: The Chirality Cliff In peptide drug discovery, the transition from in vitro efficacy to in vivo utility is often halted by rapid proteolytic degradation.[1] Native L-peptides, while biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Cliff

In peptide drug discovery, the transition from in vitro efficacy to in vivo utility is often halted by rapid proteolytic degradation.[1] Native L-peptides, while biologically active, possess short half-lives due to ubiquitous endogenous proteases.

The substitution of L-amino acids with their D-enantiomers (stereoisomers) is a critical strategy to overcome this stability barrier. However, this substitution fundamentally alters the topological landscape of the molecule. This guide objectively compares the biological performance of L- and D-isomers, delineating where D-substitution preserves activity (e.g., Antimicrobial Peptides) and where it destroys it unless specific design strategies like Retro-Inverso modification are employed.

Mechanistic Comparison: Stability vs. Recognition

The biological divergence between L- and D-isomers stems from two distinct molecular interactions: Enzymatic Recognition (Proteolysis) and Target Binding (Receptor/Membrane).

Proteolytic Stability (The D-Isomer Advantage)

Endogenous proteases (e.g., Trypsin, Chymotrypsin) are chiral enzymes evolved to recognize and cleave L-peptide bonds.

  • Mechanism: D-amino acids introduce steric clashes within the protease active site, preventing the formation of the transition state required for hydrolysis.

  • Result: D-peptides often exhibit half-lives (

    
    ) extending from minutes to days.
    
Target Binding (The Chirality Constraint)
  • Chiral Targets (Receptors/Enzymes): Most biological receptors (GPCRs, Ion Channels) are chiral L-protein structures.[1] A simple D-enantiomer (mirror image) will not fit the L-receptor binding pocket, similar to trying to shake a right hand with a left hand.

  • Achiral Targets (Membranes): Antimicrobial Peptides (AMPs) often target the lipid bilayer, which is effectively achiral at the macroscopic interaction level.[1] Therefore, D-AMPs often retain full potency.[1]

  • The Retro-Inverso Solution: To target chiral receptors with D-peptides, the sequence is reversed (Retro) and residues inverted (Inverso).[2] This attempts to align the side-chain topology of the D-peptide with the original L-peptide.

Interaction Logic Diagram

ChiralityLogic cluster_0 Peptide Form cluster_1 Biological Barrier cluster_2 Target Interaction L_Pep L-Peptide (Native) Protease Serum Proteases (Chiral Enzymes) L_Pep->Protease Rapid Degradation Receptor Protein Receptor (Chiral Pocket) L_Pep->Receptor High Affinity Membrane Lipid Bilayer (Achiral Surface) L_Pep->Membrane Active D_Pep D-Peptide (Enantiomer) D_Pep->Protease Resistant D_Pep->Receptor No Binding (Steric Mismatch) D_Pep->Membrane Active (Identical Physics) RI_Pep Retro-Inverso (D-aa + Reverse Seq) RI_Pep->Protease Resistant RI_Pep->Receptor Mimics Affinity (Topological Fit)

Figure 1: Decision matrix for peptide chirality.[3] D-isomers survive proteolysis but require specific design strategies (Retro-Inverso) to bind chiral protein receptors, whereas they naturally retain activity against achiral membrane targets.

Comparative Performance Data

The following data summarizes key studies comparing L- vs. D-isomers, specifically highlighting the distinction between membrane-active peptides and receptor-ligands.

Case Study: Antimicrobial Peptides (Membrane Targets)

Source: Wade et al., PNAS 1990 [1][4]

In this landmark study, the all-D enantiomers of Cecropin A, Magainin 2, and Melittin were synthesized.[5] Because the target is the bacterial membrane, the D-isomers retained full biological activity while gaining protease resistance.

Table 1: Antibacterial Efficacy (MIC) and Hemolytic Activity

Peptide FormOrganism / TargetL-Isomer ActivityD-Isomer ActivityInterpretation
Cecropin A E. coli (D21)0.2 µM (MIC)0.2 µM (MIC)Identical Potency. Chirality does not affect membrane disruption.
Magainin 2 E. coli (D21)2 µM (MIC)2 µM (MIC)Identical Potency.
Melittin Sheep Erythrocytes100% Lysis100% LysisIdentical Toxicity. Hemolysis is non-chiral.[1]
Stability Trypsin Digestion

min
Intact > 24 hrsSuperior Stability for D-isomer.[1]
Case Study: Retro-Inverso Peptides (Receptor Targets)

Source: Retro-inverso Prosaptide, J Pharmacol Exp Ther [2][6]

Here, a simple D-enantiomer failed to bind, but the Retro-Inverso (RI) design restored activity.

Table 2: Receptor Binding and Stability

Peptide VariantSequence StrategyNeurite Outgrowth ActivitySerum Stability (

)
L-Prosaptide Native L-sequenceActive (0.1 pM)< 10 min
D-Enantiomer Mirror Image (D-aa)Inactive > 60 min
Retro-Inverso Reversed + D-aaActive (0.5 pM)> 60 min

Key Insight: For receptor-based drugs, simple D-substitution is insufficient. The Retro-Inverso strategy is required to mimic the 3D side-chain topology of the parent L-peptide.

Experimental Protocols

To validate the D-isomer advantage in your own pipeline, the following self-validating protocols are recommended.

Comparative Serum Stability Assay

This protocol quantifies the proteolytic resistance of your peptide variants.[1]

Reagents:

  • Pooled Human Serum (Sigma or equivalent), heat-inactivated option if complement interference is suspected.[1]

  • Internal Standard (e.g., non-degradable small molecule or distinct peptide).[1]

  • Precipitation Agent: 1% Formic Acid in Acetonitrile (ACN).[1]

Workflow:

  • Preparation: Dissolve L- and D-peptides to 200 µM in PBS.

  • Incubation: Mix peptide solution 1:9 with human serum (Final conc: 20 µM). Incubate at 37°C.

  • Sampling: At time points

    
     min and 
    
    
    
    hrs, remove 50 µL aliquots.
  • Quenching: Immediately add 200 µL of ice-cold ACN/Formic Acid to precipitate serum proteins. Vortex for 30s.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion peak area relative to Internal Standard.

Data Calculation: Plot


 vs. Time. The slope 

determines half-life:

Workflow Visualization

StabilityProtocol cluster_sampling Time Course Sampling Start Peptide Stock (200 µM) Mix Incubation Mixture (1:9 Ratio) Start->Mix Serum Human Serum (37°C) Serum->Mix T0 T=0 min Mix->T0 T1 T=15 min Mix->T1 Tn T=24 hrs Mix->Tn Quench Quench & Precipitate (Ice-Cold ACN + Formic Acid) T0->Quench T1->Quench Tn->Quench Spin Centrifuge (14,000g, 10 min) Quench->Spin LCMS LC-MS Analysis (Quantify Parent Ion) Spin->LCMS

Figure 2: Step-by-step workflow for comparative serum stability profiling.

Immunogenicity & Toxicity Considerations

When switching from L- to D-isomers, biological activity is not the only variable.[7]

  • Immunogenicity:

    • L-Peptides: Processed by Antigen Presenting Cells (APCs) and presented on MHC Class II molecules, potentially eliciting an antibody response.[1]

    • D-Peptides: Generally poor immunogens .[1] Because APC proteases cannot process D-peptides into fragments that fit MHC grooves, they often fail to trigger T-cell dependent immune responses [3]. This is a significant advantage for therapeutic development.[1]

  • Toxicity (Hemolysis):

    • As shown in the Melittin data (Table 1), if the toxicity mechanism is membrane disruption, D-isomers will likely retain the toxicity of the L-parent. Toxicity assays (Hemolysis, MTT) must be repeated for D-isomers; do not assume safety based on chirality.[1]

References

  • Wade, D., Boman, A., Wåhlin, B., Drain, C. M., Andreu, D., Boman, H. G., & Merrifield, R. B. (1990).[1] All-D amino acid-containing channel-forming antibiotic peptides.[3][4][5][6][8] Proceedings of the National Academy of Sciences, 87(12), 4761-4765.[5] [Link][1]

  • O'Brien, J. S., et al. (1999).[1] Retro-inverso Prosaptide Peptides Retain Bioactivity, Are Stable In Vivo, and Are Blood-Brain Barrier Permeable.[6] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Dintzis, H. M., Symer, D. E., Dintzis, R. Z., Zawadzke, L. E., & Berg, J. M. (1993).[1] A specific immunological unresponsiveness to a synthetic D-amino acid polymer.[1][9] Proteins: Structure, Function, and Bioinformatics. [Link]

  • Guichard, G., et al. (1994).[1] Antigenic mimicry of natural L-peptides with retro-inverso-peptidomimetics. Proceedings of the National Academy of Sciences, 91(21), 9765-9769. [Link][1]

Sources

Validation

Benchmarking In Silico Conformational Sampling for Modified Peptides: A Comparative Guide

The Landscape: Why Standard Algorithms Fail Modified peptides—specifically macrocycles, N-methylated backbones, and those containing non-canonical amino acids (ncAAs)—occupy a "middle space" between small molecules and p...

Author: BenchChem Technical Support Team. Date: February 2026

The Landscape: Why Standard Algorithms Fail

Modified peptides—specifically macrocycles, N-methylated backbones, and those containing non-canonical amino acids (ncAAs)—occupy a "middle space" between small molecules and proteins. They defy standard folding algorithms for two physical reasons:

  • Topological Constraints: Cyclization eliminates the N- and C- termini, removing the "end-fraying" freedom that standard MD uses to relax structures. This creates a rugged energy landscape with high barriers between metastable states.

  • Force Field Incompatibility: Standard protein force fields (e.g., AMBER ff14SB, CHARMM36m) are parameterized for the 20 canonical amino acids. A single N-methylation or

    
    -disubstitution alters the backbone Ramachandran preferences (
    
    
    
    ), rendering standard libraries invalid.

This guide compares the three dominant computational strategies for handling these systems: Stochastic Sampling (Rosetta) , Enhanced Molecular Dynamics (GROMACS/AMBER) , and Commercial Hybrid Methods (Schrödinger/MOE) .

Strategic Comparison: The Contenders

A. Rosetta (Stochastic/Kinematic)

Engine: simple_cycpep_predict / GenKIC (Generalized Kinematic Closure).[1] Mechanism: Uses a "cut-and-close" approach. The peptide chain is broken at a random pivot, backbone torsions are randomized (Monte Carlo), and the GenKIC algorithm analytically solves the loop closure equations to restore the cycle. Best For: De novo structure prediction (folding from sequence) without experimental data.

B. Enhanced Molecular Dynamics (GROMACS / AMBER)

Engine: Replica Exchange MD (REMD) or Hamiltonian Replica Exchange (H-REMD). Mechanism: Simulates multiple copies of the system at different temperatures (or Hamiltonians). High-temperature replicas cross energy barriers; low-temperature replicas sample stable basins. Exchanges between replicas ensure canonical ensemble sampling. Best For: Thermodynamic characterization and reproducing solution-phase ensembles (NMR data).

C. Commercial Hybrid (Schrödinger / MOE)

Engine: MacroModel (MCMM/MTLMOD) or Prime-MCS. Mechanism: Combines Monte Carlo moves with Low-Mode sampling (vibrational mode following) to escape local minima. Best For: High-throughput screening in pharma pipelines; finding the "global minimum" quickly.

Performance Benchmark Summary
FeatureRosetta (GenKIC) Enhanced MD (REMD) Schrödinger (MacroModel)
Sampling Physics Non-physical (Kinematic)Physical (Newtonian)Hybrid (MC + Minimization)
NCAA Support High (via params files)High (requires antechamber/RESP)Medium (Library dependent)
Wall-Clock Time High (>1000 CPU hours)Very High (>5000 CPU hours)Low (<100 CPU hours)
Accuracy (RMSD) < 1.0 Å (Crystal structure)< 1.5 Å (Ensemble average)< 1.0 Å (Global Min)
Thermodynamics PNear (Funnel metric)Free Energy (

)
Potential Energy only
Key Limitation Poor solvent representationConvergence is difficultNeglects entropy

Workflow Visualization

The following diagram illustrates the critical decision tree and data flow for validating modified peptide conformations.

PeptideWorkflow cluster_inputs Phase 1: Initialization cluster_sampling Phase 2: Sampling Strategy cluster_analysis Phase 3: Analysis & Validation Seq Modified Sequence (SMILES/Sequence) Param Parameterization (NCAAs) Seq->Param Generate Topology Decide Select Engine Param->Decide Rosetta Rosetta (GenKIC) Decide->Rosetta De Novo Prediction MD GROMACS (REMD) Decide->MD Solution Ensemble Macro MacroModel (MCMM) Decide->Macro Rapid Screening Cluster Clustering (K-Means/GROMOS) Rosetta->Cluster MD->Cluster Macro->Cluster Valid Validation (NMR NOE / X-Ray) Cluster->Valid Calculate RMSD / Violations

Caption: Integrated workflow for modified peptide sampling, branching by computational cost and desired output (thermodynamics vs. structure).

Step-by-Step Experimental Protocols

Protocol A: Rosetta Cyclic Peptide Prediction (Stochastic)

Goal: Predict the native folded state of a cyclic peptide from sequence alone.

  • Parameter Generation:

    • If using standard NCAAs, use the database/chemical/residue_type_sets library.

    • For novel NCAAs, generate params using molfile_to_params.py.[2]

    • Command:python molfile_to_params.py -n -p

  • Sequence Definition:

    • Create a .tbm file listing the sequence. Ensure the cyclization type (e.g., link_residues 1 ) is defined in the footer.

  • Execution (simple_cycpep_predict):

    • Run the application with high sampling density.

    • Flags:

  • Analysis:

    • Sort outputs by total_score.

    • Calculate PNear (probability of being near the native state).[1] A PNear > 0.8 indicates a high-confidence energy funnel.[1]

Protocol B: Replica Exchange MD in GROMACS (Thermodynamic)

Goal: Generate a Boltzmann-weighted ensemble to compare against NMR data.

  • Topology Construction:

    • Use antechamber (AmberTools) to generate GAFF2 parameters for NCAAs.[3]

    • Calculate partial charges using RESP fitting (via R.E.D.[3] Server or Gaussian).

    • Convert to GROMACS format using acpype.

  • System Setup:

    • Solvate the peptide in a cubic box (TIP3P water).

    • Neutralize with Na+/Cl- ions.

    • Minimize: Steepest descent (5000 steps).

    • Equilibrate: NVT (100 ps) and NPT (100 ps) with position restraints.

  • REMD Configuration:

    • Use the Temperature Generator (T-remd) to select temperatures. For a 10-residue peptide, ~20-30 replicas spanning 300K to 450K are typical to ensure an exchange probability of ~20%.

    • MDP Settings (snippet):

  • Execution:

    • mpirun -np 30 gmx_mpi mdrun -v -multidir rep0 rep1 ... rep29 -replex 1000

  • Validation (The Self-Validating Step):

    • Extract the trajectory from the 300K replica.

    • Back-calculate NMR observables (NOE distances) using gmx distance.

    • Criteria: The ensemble is valid only if < 5% of NOE constraints are violated by > 0.5 Å.

References

  • Robust Conformational Space Exploration of Cyclic Peptides . NIH / BioRxiv. (2025). Comparison of Rosetta and MD protocols.

  • Systematic Benchmarking of 13 AI Methods for Predicting Cyclic Peptide Membrane Permeability . PubMed Central. (2025). Discusses MD vs QSPR for flexibility.

  • Conformational Analysis of Macrocycles: Comparing General and Specialized Methods . Journal of Computer-Aided Molecular Design. (2020).[4][5] Benchmarks Schrödinger's MCMM vs Prime-MCS.

  • Simple Cyclic Peptide Prediction Application . RosettaCommons. Documentation for the simple_cycpep_predict protocol.

  • Forcefield_NCAA: Ab Initio Charge Parameters for Unnatural Amino Acids . ACS / NIH. (2014). Protocol for AMBER parameterization of NCAAs.

  • MacroConf – Dataset & Workflows to Assess Cyclic Peptide Solution Structures . Digital Discovery. (2023). Benchmark of MD vs Cheminformatics.

Sources

Comparative

Comparison of different synthetic routes to chiral amino acids

Executive Summary The synthesis of chiral -amino acids is a cornerstone of modern pharmaceutical development.[1] With over 50% of small-molecule drugs possessing chiral centers, the ability to access enantiomerically pur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of chiral


-amino acids is a cornerstone of modern pharmaceutical development.[1] With over 50% of small-molecule drugs possessing chiral centers, the ability to access enantiomerically pure amino acids at scale is non-negotiable. This guide objectively compares the three dominant synthetic paradigms: Asymmetric Hydrogenation , Chiral Auxiliary Alkylation , and Biocatalysis .

We move beyond textbook definitions to analyze the causality of experimental success, providing self-validating protocols and rigorous data comparison for the working scientist.

Route 1: Asymmetric Hydrogenation (The Industrial Standard)

Best For: Multi-kilogram to ton-scale manufacturing of standard and non-standard amino acids.

Mechanism & Causality

Asymmetric hydrogenation relies on the ability of a chiral transition metal catalyst (typically Rh, Ru, or Ir) to differentiate the prochiral faces of a dehydroamino acid substrate. The causality of high enantioselectivity (


) lies in the quadrant diagram model  of the ligand-metal complex. Bulky chiral phosphine ligands (e.g., DuPhos, BINAP) create a rigid steric environment that forces the substrate to bind in a specific conformation to minimize steric clash, dictating the stereochemistry of the hydride transfer.
Workflow Diagram

The following diagram illustrates the catalytic cycle, highlighting the critical stereodetermining step.

Hydrogenation cluster_cycle Rh-Catalyzed Asymmetric Hydrogenation Cycle Complex Pre-Catalyst [Rh(L*)(COD)]+ Coordination Square Planar Complex Complex->Coordination + Substrate Substrate Dehydroamino Acid Substrate OxAdd Oxidative Addition (Rate Limiting) Coordination->OxAdd + H2 MigIns Migratory Insertion OxAdd->MigIns Hydride Transfer RedElim Reductive Elimination MigIns->RedElim C-H Bond Form RedElim->Complex Regeneration Product Chiral Amino Acid (>99% ee) RedElim->Product Release

Caption: The Rh-catalyzed cycle.[2] The stereochemistry is determined during the migratory insertion step, governed by the chiral ligand's steric influence.

Critical Analysis
  • Pros: Atom economy is near perfect (only H2 is added). Low catalyst loading (S/C > 10,000).

  • Cons: Requires high-pressure equipment. Catalyst screening is expensive. Synthesis of the dehydroamino acid precursor can be the bottleneck.

Route 2: Myers Alkylation (The Discovery Workhorse)

Best For: Rapid access to diverse, non-natural amino acids in early discovery (mg to g scale).

Mechanism & Causality

Developed by Andrew Myers, this route utilizes pseudoephedrine as a chiral auxiliary. The reaction's high diastereoselectivity (


) is driven by the formation of a rigid, lithium-chelated Z-enolate intermediate. The lithium cation acts as a bridge between the enolate oxygen and the auxiliary's alkoxide, locking the conformation. The solvent-accessible face is blocked by the auxiliary's methyl group, forcing the electrophile (alkyl halide) to attack from the opposite face.
Experimental Protocol: Synthesis of L-Allylglycine

Note: This protocol is self-validating; the disappearance of the starting amide spot on TLC correlates directly with product formation.

  • Auxiliary Attachment:

    • Suspend (1S,2S)-pseudoephedrine glycinamide hydrate (10 mmol) in anhydrous THF (50 mL) under argon.

    • Why: Hydrate is stable; THF ensures solubility of the lithiated intermediate.

  • Enolization:

    • Cool to -78 °C. Slowly add LHMDS (2.1 equiv, 1.0 M in THF).

    • Observation: Solution turns pale yellow.

    • Mechanistic Insight: Excess base is crucial to deprotonate both the hydroxyl group and the

      
      -proton, forming the dianion.
      
  • Alkylation:

    • Add allyl bromide (1.1 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C.

    • Validation: Quench a small aliquot; NMR should show >95% conversion with >98:2 dr.

  • Hydrolysis (Chiral Auxiliary Removal):

    • Reflux the alkylated product in 1:1 dioxane/water with NaOH (2 equiv).

    • Result: Pseudoephedrine is recovered by extraction (recyclable), and the amino acid remains in the aqueous phase.

Workflow Diagram

Myers Start Pseudoephedrine Glycinamide Enolization LHMDS, LiCl (Z)-Enolate Formation Start->Enolization -78°C, THF Alkylation Electrophile (R-X) Anti-face Attack Enolization->Alkylation Steric Control Hydrolysis Acid/Base Hydrolysis Alkylation->Hydrolysis Cleavage End Chiral Amino Acid + Auxiliary Recovery Hydrolysis->End

Caption: Myers alkylation workflow. The lithium-chelated intermediate ensures high diastereoselectivity during the alkylation step.

Route 3: Biocatalytic Transamination (The Green Alternative)

Best For: Sustainable, metal-free synthesis; converting ketones directly to amines.

Mechanism & Causality

Transaminases (ATAs) transfer an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral ketone. The reaction follows a Ping Pong Bi Bi mechanism . The enzyme binds the cofactor PLP (Pyridoxal-5'-phosphate), which accepts the amine to form PMP (Pyridoxamine-5'-phosphate).[3] PMP then transfers the amine to the ketone substrate. Stereoselectivity is inherent to the enzyme's active site pocket.

Critical Analysis
  • Pros: Operates in water at ambient temperature. No heavy metals. High regio- and stereoselectivity.[4][5][6][7]

  • Cons: Equilibrium often favors the ketone (requires amine donor excess or product removal). Substrate inhibition is common.

Comparative Analysis: Performance Metrics

The following table contrasts the three routes based on experimental data and industrial viability.

FeatureAsymmetric HydrogenationMyers AlkylationBiocatalysis (Transaminase)
Enantiomeric Excess (ee) > 99% (Ligand dependent)> 98% (Intrinsic)> 99% (Enzyme dependent)
Yield 95 - 99%80 - 95%50 - 90% (Equilibrium limited)
Scalability High (Ton scale)Medium (Kg scale)High (Ton scale)
Atom Economy ExcellentPoor (Auxiliary waste)Good (Donor byproduct)
Development Time High (Ligand screening)Low (General protocol)Medium (Enzyme screening)
Key Limitation Precursor synthesisStoichiometric auxiliarySubstrate solubility/Equilibrium
Decision Matrix for Researchers
  • Choose Myers Alkylation if: You need 5 grams of a novel amino acid this week for SAR studies.

  • Choose Hydrogenation if: You are locking the process for a Phase II clinical candidate and need cost-efficiency.

  • Choose Biocatalysis if: Your molecule has multiple functional groups sensitive to metal catalysts or harsh pH.

References

  • Myers, A. G., et al. (1997).[5][8] "Highly Practical Methodology for the Synthesis of D- and L-alpha-Amino Acids, N-Methyl-alpha-amino Acids, and N-Alkylated Amino Acids." Journal of the American Chemical Society.[5] Link

  • Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Noyori, R. (2002). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Bornscheuer, U. T., et al. (2012).[5] "Engineering the third wave of biocatalysis." Nature. Link

  • Gourbeyre, L., et al. (2024).[9] "The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids." Processes. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Ethyl 2-amino-3-(oxolan-3-yl)propanoate

[1][2] Executive Summary & Chemical Profile This guide outlines the mandatory disposal and handling protocols for Ethyl 2-amino-3-(oxolan-3-yl)propanoate .[1][2] As a non-natural amino acid derivative featuring a tetrahy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal and handling protocols for Ethyl 2-amino-3-(oxolan-3-yl)propanoate .[1][2] As a non-natural amino acid derivative featuring a tetrahydrofuran (oxolane) ring, this compound presents a unique intersection of chemical functionalities: a basic amine, a hydrolyzable ester, and a cyclic ether.

While often treated as a standard organic intermediate, the presence of the oxolane ring necessitates specific vigilance regarding oxidative stability, similar to—though generally more stable than—its solvent counterpart, Tetrahydrofuran (THF).

Chemical Characterization Table
PropertyDescriptionOperational Implication
Functional Groups Primary Amine, Ethyl Ester, Oxolane (Cyclic Ether)Segregate from strong oxidizers and acids.[1][2]
Physical State Typically Off-white/White SolidDust control measures required during transfer.[1][2]
Reactivity Acid-sensitive (Amine); Base-sensitive (Ester)Potential for heat generation if mixed indiscriminately in waste streams.[1][2]
Stability Stable under N₂, HygroscopicStore in desiccated, cool environment.[1][2][3]
Waste Class Non-Halogenated OrganicSuitable for high-temperature incineration.[1][2]

Hazard Identification & Waste Classification

Effective disposal begins with accurate characterization. Under EPA RCRA guidelines, this specific compound is not typically P-listed or U-listed by name.[3] However, the generator is legally responsible for determining if the waste exhibits hazardous characteristics.

  • Primary Hazard: Irritant (Skin/Eye/Respiratory). Treat as toxic if ingested.[3]

  • Secondary Hazard (Latent): Peroxide Formation. The oxolane ring contains an ether linkage. While solid derivatives are kinetically stable, aged solutions of this compound must be tested for peroxides prior to concentration or disposal to prevent explosion hazards.

  • Waste Stream Assignment:

    • Solid Waste: Hazardous Chemical Waste (Solid).

    • Liquid Waste: Organic Solvent Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).

Operational Protocol: Disposal Workflow

The following workflows ensure compliance and safety. Do not deviate from these segregation rules.

Decision Logic for Waste Segregation

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

WasteSegregation Start Waste: Ethyl 2-amino-3-(oxolan-3-yl)propanoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Container Place in Wide-Mouth HDPE Jar Solid->Container LabelSolid Label: 'Hazardous Waste - Solid' (Constituent: Amino Acid Ester) Container->LabelSolid PeroxideCheck CRITICAL: Test for Peroxides (if stored > 6 months) Liquid->PeroxideCheck SolventCheck Identify Solvent Base Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo WasteHalo Dispose: Halogenated Carboy Halo->WasteHalo Halogenated Waste Stream WasteNonHalo Dispose: Non-Halogenated Carboy NonHalo->WasteNonHalo Organic Waste Stream PeroxideCheck->SolventCheck Negative (<10ppm)

Figure 1: Decision logic for segregating oxolane-derivative waste. Note the critical peroxide check for aged solutions.

Step-by-Step Disposal Procedure
A. Solid Waste (Pure Compound)
  • Containment: Transfer the solid into a chemically compatible container (High-Density Polyethylene - HDPE is preferred). Do not use metal containers due to potential amine reactivity.

  • Labeling: Affix a hazardous waste tag. Clearly write the full chemical name. Do not use abbreviations (e.g., "Oxolane-AA").

  • Segregation: Place the container in the "Solid Organic Waste" bin. Ensure it is not stored next to solid oxidizers (e.g., permanganates, nitrates) to prevent fire hazards.

B. Liquid Waste (Solutions)
  • Peroxide Validation: If the solution has been stored for >6 months or the container history is unknown, use a semi-quantitative peroxide test strip (e.g., Quantofix).

    • If >100 ppm: Contact EHS immediately for stabilization (usually via ferrous sulfate reduction). Do not move the container.

    • If <10 ppm: Proceed to step 2.

  • pH Check: Ensure the waste stream pH is between 5 and 9. If the solution is highly acidic (from a reaction workup), neutralize slowly with Sodium Bicarbonate before adding to the waste drum to prevent heat generation.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated). Use a funnel to prevent spills.

  • Log Entry: Record the volume and concentration on the carboy’s accumulation log.

Emergency Response: Spill Management

In the event of a spill, rapid containment is necessary to prevent respiratory irritation from the amine functionality.

SpillResponse Alert 1. Alert & Evacuate (Notify Lab Personnel) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat, N95/Respirator) Alert->PPE Contain 3. Containment (Circle spill with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Sand. Avoid combustible paper towels) Contain->Absorb Clean 5. Cleanup (Scoop into waste bag. Double bag.) Absorb->Clean Wash 6. Decontamination (Wash surface with mild soap & water) Clean->Wash

Figure 2: Immediate response protocol for solid or liquid spills of Ethyl 2-amino-3-(oxolan-3-yl)propanoate.

Critical Note on Cleaning Agents: Do not use bleach (sodium hypochlorite) to clean up amine spills. The reaction between amines and hypochlorite can produce chloramines, which are toxic gases. Use simple soap and water or a dilute citric acid solution.

Regulatory & Compliance Context

Adherence to these guidelines ensures compliance with federal and standard laboratory safety regulations.

  • EPA RCRA Status: This compound must be characterized by the generator. If discarded in its pure form, it is recommended to manage it as Hazardous Waste due to its potential toxicity profile (LD50 data is often lacking for specific research intermediates, necessitating the "Precautionary Principle").

  • DOT Shipping (for disposal):

    • Proper Shipping Name: Waste Organic solid, n.o.s.[1][2] (Ethyl 2-amino-3-(oxolan-3-yl)propanoate).[1][2]

    • Hazard Class: Class 9 (Miscellaneous) or Class 6.1 (Toxic) depending on specific toxicity data; default to Class 9 if unknown.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.[1][2]

  • American Chemical Society (ACS).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200.[4]

Sources

Handling

Personal protective equipment for handling Ethyl 2-amino-3-(oxolan-3-yl)propanoate

Hazard Identification & Risk Context The "Why" Behind the Protocol Ethyl 2-amino-3-(oxolan-3-yl)propanoate is a specialized amino acid derivative often utilized as a chiral building block in drug discovery. Because speci...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification & Risk Context

The "Why" Behind the Protocol

Ethyl 2-amino-3-(oxolan-3-yl)propanoate is a specialized amino acid derivative often utilized as a chiral building block in drug discovery. Because specific toxicological monographs (e.g., LD50, specific organ toxicity) are often limited for novel intermediates, safety protocols must be derived from structural alerts and functional group analysis .

We treat this compound with the rigor of a "Category 2 Irritant" and a potential sensitizer, adhering to Prudent Practices in the Laboratory for substances with incomplete toxicity data.

Structural Hazard Deconstruction
  • Primary Amine (

    
    ):  The free base form is basic and nucleophilic. It poses a risk of chemical burns to mucous membranes and potential skin sensitization upon repeated exposure.
    
  • Ethyl Ester (

    
    ):  Generally lipophilic, facilitating skin absorption. In vivo, esters are hydrolyzed by esterases, potentially releasing the free amino acid and ethanol.
    
  • Oxolane (Tetrahydrofuran) Ring: While the ring is chemically stable, ether moieties can influence metabolic pathways. Unlike the solvent THF, this substituted ring is unlikely to form peroxides rapidly, but standard precautions for ether-containing compounds apply.

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is the final barrier, not the first. Engineering controls (fume hoods) are primary. The following matrix assumes the compound is handled in a standard chemical fume hood.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Permeation Defense: Amino acid esters can act as carriers, facilitating skin absorption. Thin latex is permeable to organic esters. Double nitrile provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders or splash risks involving amines, which are lacrimators and irritants.
Body Protection Lab Coat (Poly/Cotton or Nomex) + Chemical Apron (for >10g transfers)Contamination Control: Standard lab coats absorb liquids. An impervious apron prevents chest/lap exposure during bench-top transfers.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Inhalation Risk: The solid salt (e.g., HCl salt) is a dust hazard. The free base liquid has low vapor pressure but can form aerosols. Do not use N95s as primary protection for volatile amines.

Risk-Based Decision Logic

The following decision tree guides the researcher through PPE selection based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling Ethyl 2-amino-3-(oxolan-3-yl)propanoate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 500 mg? Solid->Qty_Solid Qty_Liquid Concentration > 0.1 M? Liquid->Qty_Liquid Level1 Level 1 PPE: Nitrile Gloves (Single) Safety Glasses Fume Hood Qty_Solid->Level1 No Level2 Level 2 PPE: Double Nitrile Gloves Splash Goggles Fume Hood Antistatic Measures Qty_Solid->Level2 Yes (Dust Risk) Qty_Liquid->Level1 No Level3 Level 3 PPE: Double Gloves (Long Cuff) Splash Goggles + Face Shield Impervious Apron Qty_Liquid->Level3 Yes (Splash Risk)

Figure 1: Risk-Based PPE Selection Decision Tree. Selects protection level based on exposure potential.

Operational Workflows

Protocol A: Weighing & Solid Handling

Risk: Static charge on amino acid esters can cause "fly-away" powder, leading to inhalation or bench contamination.

  • Engineering Control: Place the analytical balance inside a balance enclosure or a low-velocity fume hood.

  • Static Mitigation: Use an ionizing fan or antistatic gun on the spatula and weigh boat before transfer.

  • Transfer: Never transfer open containers outside the hood. Cap all vials before moving them to the balance.

Protocol B: Solubilization & Reaction

Risk: Exothermic neutralization. If using the HCl salt, neutralizing with a base (TEA, DIPEA) releases heat.

  • Solvent Choice: Dissolve in DCM or EtOAc. Ensure the vessel is vented (needle bleed) if neutralizing, as pressure can build.

  • Spill Containment: Perform all liquid handling over a secondary containment tray (polypropylene) to capture drips.

Workflow_Handling Step1 1. Preparation Check Fume Hood Flow Don PPE (Double Glove) Step2 2. Weighing Use Antistatic Gun Weigh in Enclosure Step1->Step2 Step3 3. Transfer Dissolve in Solvent (DCM/EtOAc) Step2->Step3 Step4 4. Reaction Add Reagents Monitor Exotherm Step3->Step4 Step5 5. Decon Wipe surfaces with 10% Bleach or EtOH Step4->Step5

Figure 2: Safe Handling Workflow. Sequential steps to minimize contamination risks.

Waste Disposal & Emergency Response

Waste Segregation
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in "Hazardous Solid Waste - Toxic."

  • Liquid Waste: Segregate into "Organic - Basic" waste streams. Do not mix with strong oxidizers (e.g., Nitric acid) due to the amine functionality.

Spill Management
  • Minor Spill (<5g/5mL):

    • Cover with universal absorbent pads .

    • Wipe area with dilute acetic acid (to neutralize amine residues) followed by ethanol.

  • Skin Contact:

    • Immediately wash with soap and water for 15 minutes. Do not use organic solvents (acetone/ethanol) on skin, as they enhance absorption of the ester.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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